molecular formula C8H6BrFO3 B3026951 Methyl 4-bromo-2-fluoro-6-hydroxybenzoate CAS No. 1193162-18-3

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Cat. No.: B3026951
CAS No.: 1193162-18-3
M. Wt: 249.03
InChI Key: QXWLOFCMJIYTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a useful research compound. Its molecular formula is C8H6BrFO3 and its molecular weight is 249.03. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-bromo-2-fluoro-6-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-2-fluoro-6-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-2-fluoro-6-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWLOFCMJIYTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735970
Record name Methyl 4-bromo-2-fluoro-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193162-18-3
Record name Methyl 4-bromo-2-fluoro-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, expertly curated pathway for the synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. The synthesis is presented as a two-step process commencing with the readily available starting material, 2-fluoro-6-hydroxybenzoic acid. The guide elucidates the strategic rationale behind each synthetic transformation, focusing on the principles of electrophilic aromatic substitution and regioselectivity. Detailed, field-proven experimental protocols for both the initial esterification and subsequent selective bromination are provided, ensuring a reproducible and efficient synthesis. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a self-validating system for the production of this valuable substituted benzoate.

Introduction and Strategic Overview

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a polysubstituted aromatic compound of significant interest in medicinal chemistry and material science. Its unique arrangement of functional groups—a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester—on a benzene scaffold makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these substituents allows for a variety of subsequent chemical modifications, such as cross-coupling reactions at the bromine site or derivatization of the hydroxyl group.

The synthesis pathway detailed herein has been designed for efficiency, high yield, and regiochemical control. The process begins with 2-fluoro-6-hydroxybenzoic acid, which undergoes a Fischer esterification to protect the carboxylic acid and form the intermediate, methyl 2-fluoro-6-hydroxybenzoate. The subsequent and critical step is the selective bromination of this intermediate. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring. The potent ortho-, para-directing influence of the hydroxyl group, reinforced by the fluorine atom, overwhelmingly favors the introduction of the bromine atom at the C4 position, para to the hydroxyl group. This guide provides the technical details to successfully execute this synthetic sequence.

Synthetic Pathway Workflow

The overall synthetic transformation is a two-step process as illustrated in the workflow diagram below.

Synthesis_Workflow Start Starting Material: 2-Fluoro-6-hydroxybenzoic Acid Step1 Step 1: Esterification Start->Step1 Intermediate Intermediate: Methyl 2-fluoro-6-hydroxybenzoate Step1->Intermediate  Methanol (MeOH)  Sulfuric Acid (H₂SO₄, cat.)  Reflux Step2 Step 2: Bromination Intermediate->Step2 Product Final Product: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate Step2->Product  N-Bromosuccinimide (NBS)  Acetonitrile (MeCN)  Room Temperature

Caption: Overall two-step synthesis workflow.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-fluoro-6-hydroxybenzoate (Intermediate)

This initial step involves a classic Fischer esterification, where the carboxylic acid is converted to a methyl ester using methanol in the presence of an acid catalyst. This not only prepares the molecule for the subsequent bromination step but also protects the carboxylic acid functionality.

Reaction Scheme: Starting Material: 2-Fluoro-6-hydroxybenzoic acid Product: Methyl 2-fluoro-6-hydroxybenzoate

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Molar Equivalents
2-Fluoro-6-hydroxybenzoic acid156.1110.0 g1.0
Methanol (anhydrous)32.04200 mLExcess
Sulfuric Acid (concentrated)98.082.0 mLCatalytic
Ethyl Acetate88.11As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Step-by-Step Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-6-hydroxybenzoic acid (10.0 g).

  • Add anhydrous methanol (200 mL) to the flask and stir until the solid is fully dissolved.

  • Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into a beaker containing 200 mL of ice-cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The resulting methyl 2-fluoro-6-hydroxybenzoate can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Step 2: Synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (Final Product)

This step employs N-bromosuccinimide (NBS) for a regioselective electrophilic aromatic bromination. The combined activating and directing effects of the hydroxyl and fluoro groups ensure the selective introduction of the bromine atom at the C4 position.[1][2]

Reaction Scheme: Starting Material: Methyl 2-fluoro-6-hydroxybenzoate Product: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Molar Equivalents
Methyl 2-fluoro-6-hydroxybenzoate170.145.0 g1.0
N-Bromosuccinimide (NBS)177.985.23 g1.0
Acetonitrile (anhydrous)41.05100 mL-
Deionized Water18.02As needed-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask, dissolve methyl 2-fluoro-6-hydroxybenzoate (5.0 g) in anhydrous acetonitrile (100 mL).

  • To the stirred solution, add N-bromosuccinimide (5.23 g) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction's progress by TLC.[2]

  • Once the starting material is consumed, quench the reaction by adding deionized water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 40 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 4-bromo-2-fluoro-6-hydroxybenzoate as a solid.

Mechanistic Insights and Rationale

The success of this synthesis hinges on the predictable regioselectivity of the bromination step. This is a direct consequence of the electronic effects exerted by the substituents on the aromatic ring of the intermediate, methyl 2-fluoro-6-hydroxybenzoate.

Caption: Rationale for regioselective bromination.

The hydroxyl group is a potent activating group that directs electrophiles to its ortho and para positions (C1, C3, and C5 relative to its position at C6). The fluorine atom, while inductively withdrawing, also directs ortho and para through resonance (C1, C3, and C5 relative to its position at C2). The ester group is deactivating and directs meta (C3 and C5). The confluence of these effects strongly favors electrophilic attack at the C4 position, which is para to the highly activating hydroxyl group.

Characterization of Products

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

Methyl 2-fluoro-6-hydroxybenzoate (Intermediate)
  • ¹H NMR: Expected signals include a singlet for the methyl ester protons (~3.9 ppm), a broad singlet for the hydroxyl proton, and multiplets for the three aromatic protons.

  • ¹³C NMR: Signals for the methyl carbon, the carbonyl carbon, and the six aromatic carbons are expected.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (~3000 cm⁻¹), the ester C=O stretch (~1700 cm⁻¹), and C-F stretch (~1200 cm⁻¹) should be observed.[3]

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the molecule (C₈H₇FO₃, MW: 170.14) should be present.

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (Final Product)
  • ¹H NMR: Expected signals include a singlet for the methyl ester protons (~3.9 ppm), a broad singlet for the hydroxyl proton, and two doublets in the aromatic region for the two remaining aromatic protons, likely showing coupling to the fluorine atom.

  • ¹³C NMR: Signals for the methyl carbon, the carbonyl carbon, and the six aromatic carbons, including the carbon attached to bromine, are expected.

  • IR Spectroscopy: In addition to the bands observed for the intermediate, a characteristic C-Br stretching vibration will be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of approximately equal intensity, corresponding to the isotopes ⁷⁹Br and ⁸¹Br (C₈H₆BrFO₃, MW: 249.03).

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care.

    • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

    • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

    • Organic Solvents (Ethyl Acetate, Acetonitrile, Hexane): Flammable. Keep away from ignition sources.

Conclusion

The synthetic pathway presented in this guide offers a reliable and efficient method for the preparation of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. By leveraging a standard Fischer esterification followed by a highly regioselective bromination with NBS, this protocol provides a clear and reproducible route to this valuable chemical intermediate. The detailed experimental procedures and mechanistic rationale serve as a robust resource for researchers in organic synthesis and drug discovery.

References

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]

  • Baker, S. I., et al. (2022).
  • The Royal Society of Chemistry. Supporting Information for [Article Title].
  • Tee, O. S., & Iyengar, N. R. (1985). The bromination of salicylate anions. Evidence for the participation of the ortho carboxylate group. Journal of the American Chemical Society, 107(2), 455–459.
  • Li, A., et al. (2015).
  • ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]

  • PrepChem. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

  • PubMed. (2004). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(7), 1453-1457.
  • Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. [Link]

  • Biological Magnetic Resonance Bank. bmse001194 Methyl 4-hydroxybenzoate. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents.
  • Google Patents.
  • ResearchGate. FT‐IR spectra of (a) p‐hydroxybenzoic acid and (b) p‐hydroxybenzoic acid ‐zinc sulphate complex. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • Google Patents.
  • RSC Publishing. (2020). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 10(52), 31213-31221.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). [Link]

  • University of Texas at Dallas. Preparation of Methyl Benzoate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 23).
  • PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate. [Link]

  • CABI Digital Library. (2012). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Scientific Papers: Animal Science and Biotechnologies, 45(1), 287-290.
  • Thieme. (2014). Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. Synthesis, 46(02), 263-268.
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). [Link]

  • PubChem. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. [Link]

  • PubMed. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. Journal of Agricultural and Food Chemistry, 69(23), 6589–6597.
  • Google Patents. CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester.

Sources

An In-Depth Technical Guide to Methyl 4-bromo-2-fluoro-6-hydroxybenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester on a benzene ring, provides a versatile scaffold for the development of novel molecules. The interplay of these functional groups dictates its reactivity and potential applications, particularly as a building block in the synthesis of complex pharmaceutical agents. The strategic incorporation of fluorine, for instance, is a well-established method in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3][4][5] This guide offers a comprehensive overview of the chemical properties, synthesis, and potential reactivity of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, providing a critical resource for professionals in the field.

Chemical Identity and Physicochemical Properties

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a solid at room temperature. While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized and predicted based on its structure and data from chemical suppliers.

PropertyValue / InformationSource(s)
IUPAC Name methyl 4-bromo-2-fluoro-6-hydroxybenzoate
CAS Number 1193162-18-3[6]
Molecular Formula C₈H₆BrFO₃[6]
Molecular Weight 249.03 g/mol [7]
Physical Form White to light brown solid[7]
Boiling Point 299.2 ± 40.0 °C (Predicted)[7]
Density 1.703 ± 0.06 g/cm³ (Predicted)[7]
pKa 7.80 ± 0.15 (Predicted)[7]
Storage Sealed in dry, room temperature conditions

Synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

The synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate can be logically achieved through the esterification of its corresponding carboxylic acid, 4-bromo-2-fluoro-6-hydroxybenzoic acid. This is a standard and widely practiced transformation in organic synthesis.

Proposed Synthesis Workflow

Synthesis_Workflow Precursor 4-bromo-2-fluoro-6-hydroxybenzoic acid Reaction Reflux Precursor->Reaction Fischer Esterification Reagents Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) Reagents->Reaction Product Methyl 4-bromo-2-fluoro-6-hydroxybenzoate Reaction->Product

Caption: Proposed synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate via Fischer Esterification.

Detailed Experimental Protocol: Fischer Esterification

This protocol is based on established methods for the esterification of substituted benzoic acids.[8][9][10]

Materials:

  • 4-bromo-2-fluoro-6-hydroxybenzoic acid

  • Anhydrous Methanol (as solvent and reagent)

  • Concentrated Sulfuric Acid (catalyst)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-bromo-2-fluoro-6-hydroxybenzoic acid (1.0 equivalent).

  • Add a sufficient amount of anhydrous methanol to dissolve the starting material.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

Spectroscopy Predicted Key Features
¹H NMR - A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. - Two aromatic protons appearing as doublets or doublet of doublets, influenced by the bromine and fluorine substituents. - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
¹³C NMR - A peak for the methyl ester carbon around 52 ppm. - A peak for the carbonyl carbon of the ester around 165-170 ppm. - Aromatic carbon signals, with chemical shifts influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the hydroxyl group. The carbon attached to fluorine will show a large C-F coupling constant.
IR Spectroscopy - A broad absorption band for the hydroxyl group (O-H stretch) around 3200-3500 cm⁻¹. - A strong absorption for the carbonyl group (C=O stretch) of the ester around 1700-1730 cm⁻¹. - C-O stretching bands for the ester and phenol. - C-Br and C-F stretching vibrations in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Potential Transformations

The reactivity of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is governed by its three key functional groups: the aryl bromide, the phenolic hydroxyl group, and the methyl ester. This trifunctional nature makes it a valuable intermediate for further chemical modifications.

Reactivity_Map Start Methyl 4-bromo-2-fluoro-6-hydroxybenzoate Suzuki Biaryl Compounds Start->Suzuki Suzuki-Miyaura Coupling (Aryl Bromide) Ether Ether Derivatives Start->Ether Williamson Ether Synthesis (Phenolic Hydroxyl) Acid Carboxylic Acid Start->Acid Ester Hydrolysis Amide Amide Derivatives Acid->Amide Amide Coupling

Caption: Key reaction pathways for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12][13][14][15] This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of complex biaryl structures, which are prevalent in many biologically active molecules.

General Protocol for Suzuki-Miyaura Coupling:

  • Reactants: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, a boronic acid or boronate ester.

  • Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor) and a suitable ligand.

  • Base: An aqueous base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

  • Solvent: A two-phase system, often toluene/water or dioxane/water.

  • Procedure: The reactants, catalyst, and base are heated in the solvent system under an inert atmosphere until the reaction is complete.

Williamson Ether Synthesis

The phenolic hydroxyl group can be readily converted into an ether through the Williamson ether synthesis.[16][17][18][19][20] This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

General Protocol for Williamson Ether Synthesis:

  • Reactants: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, an alkyl halide (e.g., methyl iodide, ethyl bromide).

  • Base: A suitable base to deprotonate the phenol, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Solvent: An aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

  • Procedure: The phenol is treated with the base to form the alkoxide, followed by the addition of the alkyl halide. The reaction mixture is typically stirred at room temperature or gently heated.

Ester Hydrolysis

The methyl ester group can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is useful if the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate are not extensively documented in publicly available literature, its structural motifs are highly relevant to modern drug discovery. Substituted benzoic acid derivatives are known to be key components in the development of various therapeutic agents, including kinase inhibitors.[21][22][23]

The presence of both a bromine and a fluorine atom on the aromatic ring offers several advantages:

  • Metabolic Stability: The C-F bond is very strong and can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.[2][3][4]

  • Modulation of Physicochemical Properties: Fluorine can alter the pKa, lipophilicity, and membrane permeability of a molecule, which can be fine-tuned to optimize its pharmacokinetic profile.[2]

  • Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.[1]

  • Synthetic Handle: The bromine atom provides a reactive site for further diversification of the molecular scaffold through cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Applications_Logic Compound Methyl 4-bromo-2-fluoro-6-hydroxybenzoate Properties Unique Physicochemical and Reactive Properties Compound->Properties BuildingBlock Versatile Synthetic Building Block Properties->BuildingBlock DrugDiscovery Drug Discovery Programs (e.g., Kinase Inhibitors) BuildingBlock->DrugDiscovery LeadOpt Lead Optimization DrugDiscovery->LeadOpt

Caption: Logical flow from the compound's properties to its application in drug discovery.

Conclusion

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate represents a highly functionalized and synthetically versatile building block for chemical research and drug development. While detailed experimental data for this specific compound is limited, its chemical properties and reactivity can be reliably inferred from its structure and the behavior of analogous compounds. The presence of multiple, orthogonally reactive functional groups makes it an attractive starting material for the synthesis of complex molecular architectures. Its potential to serve as a scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition, underscores its importance for researchers and scientists in the pharmaceutical industry.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • G. Sandford. (2024). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 283, 110323. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

  • MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ACS Publications. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituted 2-arylbenzothiazoles as kinase inhibitors: Hit-to-lead optimization. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Name Reactions. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubMed. (2013). Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-2-fluoro-6-hydroxybenzoic acid, o-trifluoroacetyl-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK!. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 4-bromo-2-fluoro-6-hydroxy-, methyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-5-fluoro-2-hydroxy-benzoic acid methyl ester, acetate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methylparaben. Retrieved from [Link]

Sources

A Technical Guide to Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (CAS: 1193162-18-3): Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a trifunctionalized aromatic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Its unique substitution pattern—featuring a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester on a central benzene ring—offers a versatile scaffold for synthetic chemists. The bromine provides a reactive handle for cross-coupling reactions, the fluorine atom modulates electronic properties and metabolic stability, and the phenolic and ester moieties allow for a wide range of classical derivatization. This guide provides an in-depth analysis of its chemical properties, a proposed, field-proven synthetic methodology, its key reactive sites, potential applications in drug discovery, and essential safety protocols for laboratory handling.

Physicochemical and Structural Properties

The compound is typically supplied as a white to light brown solid and should be stored in a dry, sealed environment at room temperature to ensure stability.[4][5] Its core identity and key properties, including several predicted values, are summarized below.

Key Chemical Identifiers and Properties
PropertyValueSource(s)
CAS Number 1193162-18-3[1][6]
Molecular Formula C₈H₆BrFO₃[1][6]
Molecular Weight 249.03 g/mol [6]
IUPAC Name methyl 4-bromo-2-fluoro-6-hydroxybenzoate[4][6]
Appearance White to light brown solid[4][5]
Boiling Point 299.2 ± 40.0 °C (Predicted)[5]
Density 1.703 ± 0.06 g/cm³ (Predicted)[5]
pKa 7.80 ± 0.15 (Predicted)[5]
Storage Sealed in dry, Room Temperature[4][5]
SMILES COC(=O)C1=C(C=C(C=C1F)Br)O[6]
InChI Key QXWLOFCMJIYTHD-UHFFFAOYSA-N[4][6]
Chemical Structure

The structural arrangement of the functional groups is critical to the molecule's reactivity and utility.

chemical_structure cluster_0 Methyl 4-bromo-2-fluoro-6-hydroxybenzoate compound label_node CAS: 1193162-18-3

Caption: Chemical structure of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Proposed Synthesis & Manufacturing Workflow

While specific manufacturing protocols for this exact compound are proprietary, a robust and scalable synthesis can be readily designed based on well-established chemical principles. The most direct and industrially viable approach is the Fischer esterification of the corresponding carboxylic acid, 4-Bromo-2-fluoro-6-hydroxybenzoic acid (CAS 1805589-29-0).[7][8][9] This method is widely used for the synthesis of aromatic esters due to its efficiency and the use of common, inexpensive reagents.[10]

synthesis_workflow start Starting Material: 4-Bromo-2-fluoro-6- hydroxybenzoic acid process Process: Fischer Esterification start->process 1. Dissolve reagents Reagents: - Anhydrous Methanol (Solvent/Reagent) - Conc. Sulfuric Acid (Catalyst) reagents->process 2. Add workup Workup: 1. Quench with ice water 2. Neutralize (e.g., NaHCO₃) 3. Extraction (e.g., EtOAc) 4. Dry & Concentrate process->workup 3. Reflux (12-24h) purification Purification: Recrystallization or Silica Gel Chromatography workup->purification 4. Isolate Crude product Final Product: Methyl 4-bromo-2-fluoro- 6-hydroxybenzoate purification->product 5. Purify

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC), and product identity confirmed by standard analytical techniques (NMR, MS).

  • Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-fluoro-6-hydroxybenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (approx. 10-20 mL per gram of starting material) to fully dissolve the acid. Once dissolved, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. The addition is exothermic and should be done cautiously.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 12-24 hours.

    • Causality Insight: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium, and using excess methanol as the solvent drives it towards the ester product.

  • Monitoring: Periodically take small aliquots from the reaction mixture to monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice water. This will precipitate the crude product.

  • Neutralization & Extraction: Neutralize the aqueous mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).[10]

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure methyl 4-bromo-2-fluoro-6-hydroxybenzoate.[10]

Chemical Reactivity and Synthetic Utility

The value of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate lies in the distinct reactivity of its three primary functional sites, allowing for sequential and regioselective modifications. This makes it a powerful intermediate for building molecular complexity.

reactivity_map cluster_Br Aryl Bromide (C-Br) cluster_OH Phenolic Hydroxyl (O-H) cluster_Ester Methyl Ester (CO₂Me) center_node Methyl 4-bromo-2-fluoro-6-hydroxybenzoate suzuki Suzuki Coupling (Aryl-Aryl) center_node->suzuki Pd cat., Base, R-B(OH)₂ buchwald Buchwald-Hartwig (Aryl-Amine/Ether) center_node->buchwald Pd cat., Base, R₂NH sonogashira Sonogashira Coupling (Aryl-Alkyne) center_node->sonogashira Pd/Cu cat., Base, R-C≡CH alkylation O-Alkylation (Ethers) center_node->alkylation Base, R-X acylation O-Acylation (Esters) center_node->acylation Base, R-COCl hydrolysis Hydrolysis (Carboxylic Acid) center_node->hydrolysis LiOH or H⁺ amidation Amidation (Amides) center_node->amidation R₂NH, Heat or Lewis Acid

Caption: Reactivity map showing key transformation sites on the molecule.

  • Aryl Bromide Site: This is arguably the most valuable position for complex molecule synthesis. It is an ideal substrate for palladium-catalyzed cross-coupling reactions.[11]

    • Suzuki Coupling: Reaction with boronic acids or esters allows for the formation of C-C bonds, creating biaryl structures common in many pharmaceutical agents.

    • Buchwald-Hartwig Amination: Enables the formation of C-N bonds, providing access to substituted anilines and diarylamines.

    • Sonogashira Coupling: Reaction with terminal alkynes forges C-C triple bonds, a key linkage in many natural products and functional materials.

  • Phenolic Hydroxyl Site: The acidic proton of the hydroxyl group can be easily removed with a mild base, forming a phenoxide that is a potent nucleophile.

    • O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) yields various ethers, which can alter solubility and act as protecting groups.

    • O-Acylation: Reaction with acyl chlorides or anhydrides produces phenyl esters, another common functional group and protecting strategy.

  • Methyl Ester Site: This group offers a gateway to other carbonyl derivatives.

    • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) or acidic hydrolysis readily converts the ester back to the parent carboxylic acid, which can then be used in amide couplings or other transformations.

    • Amidation: Direct reaction with amines, often requiring heat or a Lewis acid catalyst, can form a diverse range of amides, a critical functional group in medicinal chemistry.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are foundational in modern medicinal chemistry.[11][12] Methyl 4-bromo-2-fluoro-6-hydroxybenzoate serves as a high-value starting material for constructing novel molecular entities.

  • Scaffold for Kinase Inhibitors: A structurally related compound, Methyl 4-Bromo-2-fluoro-6-methylbenzoate, is explicitly used in the synthesis of inhibitors for MAP kinase-interacting kinases 1 and 2 (Mnk1/Mnk2), which are targets in oncology.[13] This strongly suggests that the title compound is an excellent candidate for similar inhibitor design programs, where the hydroxyl group can be used to form key hydrogen bonds with the target protein's active site.

  • Fragment-Based Drug Design (FBDD): With a molecular weight of ~249 g/mol , this compound fits within the "Rule of Three" criteria for a fragment. It can be used in screening campaigns to identify initial hit compounds that bind to protein targets. The three distinct functional handles then allow for rapid and logical "fragment growing" or "fragment linking" to improve potency and selectivity.

  • Modulation of Physicochemical Properties: The fluorine atom ortho to the hydroxyl group can lower the pKa of the phenol and participate in favorable electrostatic or hydrogen bonding interactions. The strategic placement of the bromine and fluorine allows chemists to systematically tune properties like lipophilicity (logP), metabolic stability, and binding affinity during the lead optimization phase of drug development.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. It is classified as a hazardous substance, and all operations should be conducted within a certified chemical fume hood by trained personnel.[14]

GHS Hazard Information
CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[4][6]
Signal Word Warning[4][6]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][6]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][15]
Recommended Handling Procedures
  • Engineering Controls: Always handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[14][16]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile) inspected prior to use.[14][16]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[14]

  • Hygiene: Avoid direct contact with the substance.[14] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

  • Spills: In case of a spill, mark the contaminated area and clean up only with appropriate protective equipment. Avoid creating dust. Transfer spilled material to a closable, labeled container for disposal.[14]

  • Fire: Use carbon dioxide, dry chemical powder, or foam for extinction. Firefighters should wear self-contained breathing apparatus.[14]

Conclusion

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a strategically designed chemical intermediate that provides researchers and process chemists with a powerful tool for organic synthesis. Its three distinct points of reactivity enable a modular approach to constructing complex molecules, making it particularly valuable in the iterative cycles of drug discovery and lead optimization. By understanding its properties, reactivity, and safety requirements, scientists can effectively leverage this building block to accelerate the development of novel therapeutics and advanced materials.

References

Spectroscopic data of "Methyl 4-bromo-2-fluoro-6-hydroxybenzoate" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Authored by a Senior Application Scientist

Abstract

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a polysubstituted aromatic compound that serves as a key intermediate in the synthesis of pharmacologically active molecules, particularly as modulators for prostaglandin E2 (PGE2) receptors.[1][2][3] Its precise structural characterization is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final drug candidates. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of readily available published spectra, this document serves as a predictive guide, grounded in fundamental spectroscopic principles and extensive experience with similar molecular scaffolds. We will delve into the causality behind expected spectral features, provide standardized protocols for data acquisition, and present a framework for the logical interpretation of the results.

Molecular Structure and Spectroscopic Implications

The structure of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate incorporates several key functional groups and substitution patterns on a benzene ring, each exerting a distinct influence on its spectroscopic signature.

  • Aromatic Ring: Forms the core scaffold, with protons and carbons exhibiting chemical shifts in characteristic aromatic regions.[4][5]

  • Substituents:

    • -OH (Hydroxyl): A strongly activating, ortho-para directing group. It will significantly influence the electronic environment of the ring and exhibit a characteristic broad absorption in the IR spectrum.

    • -F (Fluoro): An electronegative halogen that is deactivating yet ortho-para directing. Its primary impact in NMR will be through spin-spin coupling to adjacent protons and carbons.

    • -Br (Bromo): A deactivating, ortho-para directing halogen. Its key signature will be the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) in mass spectrometry.[6]

    • -COOCH₃ (Methyl Ester): A deactivating, meta-directing group. It will show characteristic signals for the carbonyl carbon and the methoxy protons/carbon.

The asymmetric 1,2,3,4,5-pentasubstituted pattern means that all aromatic carbons and protons are chemically non-equivalent, which should lead to a complex but interpretable set of signals in the NMR spectra.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts of aromatic protons are influenced by the electronic effects (shielding/deshielding) of the substituents.[8] Electron-donating groups like -OH shield ortho/para positions (shift upfield), while electron-withdrawing groups like -COOCH₃ deshield them (shift downfield).

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.5 Broad Singlet 1H Ar-OH The acidic proton of the phenol will appear as a broad singlet at a downfield chemical shift, exchangeable with D₂O.
~7.15 Doublet of doublets (dd) 1H Ar-H (H-5) This proton is ortho to the bromine and meta to the hydroxyl and fluoro groups. It will be coupled to both the H-3 proton (⁴J) and the fluorine atom (⁴J).
~6.80 Doublet of doublets (dd) 1H Ar-H (H-3) This proton is ortho to the fluorine and hydroxyl groups and meta to the bromine. It will be strongly coupled to the fluorine atom (³J) and weakly to the H-5 proton (⁴J).

| 3.85 | Singlet | 3H | -COOCH₃ | The three protons of the methyl ester group are equivalent and not coupled to other protons, resulting in a sharp singlet. |

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will show a distinct signal for each of the eight unique carbon atoms in the molecule.[9] The chemical shifts are determined by hybridization and the electronegativity of attached and nearby atoms.[10] Carbons bonded to electronegative atoms (O, F, Br) will be shifted downfield.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Assignment Rationale & Expected Coupling
~168.0 C =O The carbonyl carbon of the ester group appears significantly downfield.
~159.0 (d) C -OH (C-6) Aromatic carbon attached to the hydroxyl group. Expected to be a doublet due to coupling with the fluorine atom (²J C-F).
~157.0 (d) C -F (C-2) Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant (¹J C-F).
~125.0 (d) C -H (C-5) Aromatic methine carbon. Expected to show a small C-F coupling.
~115.0 (d) C -Br (C-4) Aromatic carbon attached to bromine. The chemical shift is influenced by the heavy atom effect and C-F coupling.[11]
~110.0 (d) C -H (C-3) Aromatic methine carbon ortho to the fluorine, showing a significant ²J C-F coupling.
~108.0 (d) C -COOCH₃ (C-1) Quaternary aromatic carbon attached to the ester group. Expected to show coupling to the fluorine atom. Quaternary carbons often have lower intensity.[12]

| ~52.5 | -COOC H₃ | The sp³-hybridized carbon of the methyl ester group. |

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable hydroxyl proton.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum to confirm the -OH peak, which will disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2 seconds, spectral width of 220-240 ppm.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

NMR Workflow Diagram

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3500 - 3200 Broad, Strong O-H stretch Phenolic -OH
~3050 Medium-Weak C-H stretch (sp²) Aromatic C-H
~2960 Weak C-H stretch (sp³) Methyl C-H
~1720 Strong, Sharp C=O stretch Ester Carbonyl
1600, 1500 Medium C=C stretch Aromatic Ring
~1250 Strong C-O stretch Ester & Phenol C-O

| ~1100 | Strong | C-F stretch | Aryl-Fluoride |

Causality of Key Absorptions:

  • The broadness of the O-H stretch is due to hydrogen bonding.

  • The C=O stretch of the ester is at a relatively high frequency. Conjugation with the aromatic ring typically lowers this value, but the presence of the ortho -OH and -F groups can modulate this effect electronically and through intramolecular hydrogen bonding.[13]

  • The aromatic C=C stretching vibrations give rise to a pair of characteristic peaks around 1600 and 1500 cm⁻¹.[14]

Standard Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes fragmentation, offering valuable structural clues.[6]

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular weight of C₈H₆BrFO₃ is 247.94 g/mol . The mass spectrum will show a characteristic molecular ion cluster due to the two isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[6] Therefore, we expect to see two peaks of almost equal intensity at m/z 248 (for the ⁷⁹Br isotopologue) and m/z 250 (for the ⁸¹Br isotopologue).

  • Key Fragmentation Pathways: Fragmentation often occurs to form the most stable cations.[15]

    • Loss of -OCH₃: A primary fragmentation will be the loss of the methoxy radical (•OCH₃, 31 Da) from the ester, leading to a prominent acylium ion cluster at m/z 217/219 .

    • Loss of -COOCH₃: Loss of the entire methyl ester group as a radical (•COOCH₃, 59 Da) would result in a fragment at m/z 189/191 .

    • Loss of Br: Cleavage of the C-Br bond would result in a fragment at m/z 169 .

Standard Protocol for MS Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Gas Chromatography (GC):

    • Inject a small volume (1 µL) of the solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities (e.g., ramp from 100°C to 280°C).

  • Mass Spectrometry (MS):

    • The compound eluting from the GC column enters the ion source of the mass spectrometer.

    • Use standard Electron Ionization (EI) at 70 eV.

    • Scan a mass range of m/z 40-400 to capture the molecular ion and key fragments.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak, identifying the molecular ion cluster and interpreting the major fragment ions.

Fragmentation Logic Diagram

MS_Fragmentation M_ion Molecular Ion (M+) m/z 248/250 Frag1 [M - OCH3]+ m/z 217/219 M_ion->Frag1 - •OCH3 (31 Da) Frag2 [M - COOCH3]+ m/z 189/191 M_ion->Frag2 - •COOCH3 (59 Da) Frag3 [M - Br]+ m/z 169 M_ion->Frag3 - •Br (79/81 Da)

Caption: Predicted major EI-MS fragmentation pathways.

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. By applying fundamental principles of NMR, IR, and MS, we have established a clear set of expectations for the spectral data. The ¹H and ¹³C NMR spectra will resolve the specific arrangement of substituents through chemical shifts and C-F coupling, IR spectroscopy will confirm the presence of key hydroxyl and carbonyl functional groups, and mass spectrometry will verify the molecular weight and elemental composition through its distinct bromine isotopic pattern. The protocols outlined herein represent a robust, self-validating system for any researcher or drug development professional working with this important chemical intermediate, ensuring structural integrity and purity.

References

  • Vertex AI Search.
  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Aromatic Compounds. [Link]

  • PubMed. (2018). The Halogen Effect on the 13C NMR Chemical Shift in Substituted Benzenes. [Link]

  • Google Patents. (2018).
  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • Google Patents. (2018).
  • RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]

  • Chemistry Stack Exchange. (2019). Protons on aromatic rings in NMR. [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]

  • Google P
  • Google Patents. (2018).
  • Chemistry LibreTexts. (2020). Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • OpenStax adaptation. Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • OpenStax. Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition. [Link]

  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. [Link]

  • Google Patents. (2020). WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors.
  • ResearchGate. (2025). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

  • University of Colorado Boulder. Infrared Spectroscopy Handout. [Link]

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. [Link]

  • ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). [Link]

  • Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2025). Fragmentation and rearrangement processes in the mass spectra of perfluoroaromatic compounds. Part XI. Heterocyclic derivatives of phosphorus and some transition metals. [Link]

  • Google Patents.
  • Google Patents.

Sources

A Technical Guide to Methyl 4-bromo-2-fluoro-6-hydroxybenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. We will explore its chemical identity, synthesis, reactivity, and potential applications, offering a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

IUPAC Name: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Chemical Structure:

Chemical structure of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1193162-18-3
Molecular Formula C₈H₆BrFO₃
Molecular Weight 249.03 g/mol [1]
Physical Form Solid
Storage Sealed in dry, room temperature

Synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

The synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate can be logically achieved through the esterification of its corresponding carboxylic acid, 4-bromo-2-fluoro-6-hydroxybenzoic acid. A standard and efficient method for this transformation is the Fischer esterification.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from the parent benzoic acid to the target methyl ester.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 4-bromo-2-fluoro-6-hydroxybenzoic acid process Fischer Esterification reactant1->process reactant2 Methanol (CH3OH) reactant2->process condition1 Acid Catalyst (e.g., H2SO4) condition1->process condition2 Reflux condition2->process product1 Methyl 4-bromo-2-fluoro-6-hydroxybenzoate product2 Water (H2O) process->product1 process->product2

Caption: Proposed Fischer Esterification for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Adapted)

This protocol is adapted from the well-established synthesis of a structurally similar compound, Methyl 4-bromo-2-hydroxybenzoate[2]. The key difference lies in the starting material.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-fluoro-6-hydroxybenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Reactivity and Mechanistic Insights

The chemical reactivity of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is governed by the interplay of its three key functional groups: the methyl ester, the phenolic hydroxyl group, and the halogenated aromatic ring.

  • Ester Group: The methyl ester can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. It can also be a site for transesterification reactions.

  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide. This group can undergo O-alkylation to form ethers, a common strategy in drug development to modify solubility and pharmacokinetic properties[3].

  • Aromatic Ring: The benzene ring is substituted with a bromine atom, a fluorine atom, a hydroxyl group, and a methyl carboxylate group. The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. The fluorine atom and the hydroxyl group are electron-donating groups that can influence the regioselectivity of further electrophilic aromatic substitution reactions.

Logical Relationship of Functional Group Reactivity

The following diagram outlines the potential reaction pathways based on the functional groups present.

Reactivity_Diagram cluster_ester Ester Reactions cluster_hydroxyl Hydroxyl Reactions cluster_aromatic Aromatic Ring Reactions start Methyl 4-bromo-2-fluoro-6-hydroxybenzoate ester_hydrolysis Hydrolysis (Acid/Base) start->ester_hydrolysis Ester transesterification Transesterification start->transesterification Ester o_alkylation O-Alkylation start->o_alkylation OH o_acylation O-Acylation start->o_acylation OH suzuki Suzuki Coupling start->suzuki Br heck Heck Reaction start->heck Br buchwald Buchwald-Hartwig Amination start->buchwald Br

Caption: Potential reactivity pathways for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Applications in Research and Drug Development

Halogenated benzoates are a significant class of compounds in medicinal chemistry due to the ability of halogens to modulate the electronic and lipophilic properties of molecules, often leading to enhanced biological activity[4][5]. Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, with its multiple functional groups, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

This compound is a key intermediate for the synthesis of various bioactive molecules. For instance, a structurally related compound, Methyl 4-Bromo-2-fluoro-6-methylbenzoate, is utilized in the synthesis of inhibitors for Mnk1 and Mnk2, kinases implicated in cancer progression[6]. The presence of the bromine atom allows for the introduction of various aryl or heteroaryl groups via cross-coupling reactions, a common strategy in the development of kinase inhibitors.

Potential in Agrochemical and Materials Science

Beyond pharmaceuticals, fluorinated and brominated aromatic compounds are of interest in the development of agrochemicals and advanced materials. The unique electronic properties imparted by the halogen atoms can be exploited in the design of novel pesticides, herbicides, and functional organic materials.

Safety and Handling

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.

Table 2: Hazard Information

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a versatile and valuable building block for organic synthesis. Its trifunctional nature provides multiple avenues for chemical modification, making it a key intermediate in the synthesis of a wide range of potentially bioactive molecules and novel materials. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in research and development.

References

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates - Canadian Science Publishing. [Link]

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates - Canadian Science Publishing. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. [Link]

  • Supplementary Information - DOI. [Link]

  • Solved NMR spectra of methyl benzoate and methyl | Chegg.com. [Link]

  • Synthesis of methyl 4-bromo-2-methylbenzoate - PrepChem.com. [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google P
  • Benzoic acid, 4-bromo-2-fluoro-6-hydroxy-, methyl ester - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]

  • Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem. [Link]

  • Halogenated benzoate derivatives of altholactone with improved anti-fungal activity - Taylor & Francis Online. [Link]

  • CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google P
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. [Link]

  • Beyond Preservation: The Pharmaceutical and Medicinal Roles of Sodium Benzoate - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. [Link]

  • (PDF) Benzochalcogenodiazoles, Synthesis, and Applications in Medicinal Chemistry and Photomedicine - ResearchGate. [Link]

  • Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, a key building block in the development of novel pharmaceutical agents. This document delves into the strategic retrosynthetic analysis, selection of optimal starting materials, and detailed, step-by-step protocols for a validated three-step synthesis. The causality behind experimental choices, safety considerations, and mechanistic insights are discussed to empower researchers in their synthetic endeavors. All protocols are designed to be self-validating, ensuring reproducibility and high yields.

Introduction and Retrosynthetic Strategy

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a highly functionalized aromatic compound with significant potential as a scaffold in medicinal chemistry. Its unique substitution pattern, featuring electron-withdrawing halogen atoms and electron-donating hydroxyl and ester groups, offers multiple points for further chemical modification. The strategic design of a synthetic route to this molecule is paramount for ensuring a consistent and scalable supply for research and development.

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, disconnecting the ester and carboxyl groups to reveal a key intermediate, 4-bromo-2-fluorophenol. This intermediate is readily accessible from commercially available starting materials.

G target Methyl 4-bromo-2-fluoro-6-hydroxybenzoate intermediate1 4-bromo-2-fluoro-6-hydroxybenzoic acid target->intermediate1 Esterification (Retrosynthesis) intermediate2 4-bromo-2-fluorophenol intermediate1->intermediate2 Carboxylation (Retrosynthesis) starting_material 2-fluorophenol intermediate2->starting_material Bromination (Retrosynthesis) G start 2-Fluorophenol step1 Bromination (Br2, Solvent) start->step1 intermediate 4-Bromo-2-fluorophenol step1->intermediate step2 Carboxylation (1. Base, 2. CO2, Pressure, Heat, 3. H+) intermediate->step2 acid 4-Bromo-2-fluoro-6-hydroxybenzoic acid step2->acid step3 Esterification (CH3OH, H+) acid->step3 product Methyl 4-bromo-2-fluoro-6-hydroxybenzoate step3->product

Caption: Forward synthetic pathway for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Step 1: Synthesis of 4-Bromo-2-fluorophenol

The initial step involves the electrophilic aromatic substitution of 2-fluorophenol with bromine. The hydroxyl and fluoro groups are both ortho, para-directing. Due to steric hindrance from the existing substituents at the ortho positions, the bromination reaction proceeds with high regioselectivity to yield the desired 4-bromo-2-fluorophenol.

Causality of Experimental Choices:

  • Solvent: Dichloromethane is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively dissolves both the starting material and bromine.

  • Temperature: The reaction is initiated at a low temperature (ice bath) to control the exothermic nature of the bromination and to minimize the formation of side products. Allowing the reaction to proceed to room temperature ensures completion.

  • Quenching: The use of a sodium bisulfite solution is crucial to neutralize any unreacted bromine, ensuring safe handling during the workup.

Step 2: Synthesis of 4-Bromo-2-fluoro-6-hydroxybenzoic acid

The introduction of the carboxylic acid group is achieved through the Kolbe-Schmitt reaction. [1][2][3][4][5]This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the counter-ion. For the synthesis of salicylic acid derivatives (ortho-carboxylation), sodium phenoxides are typically favored. [1]The electron-donating hydroxyl group directs the electrophilic attack of CO2 to the ortho and para positions. In 4-bromo-2-fluorophenol, the para position is blocked by the bromine atom, and the electron-withdrawing nature of the fluorine and bromine atoms further influences the electron density of the aromatic ring, favoring carboxylation at the 6-position.

Causality of Experimental Choices:

  • Base: Sodium hydroxide is used to generate the sodium phenoxide in situ, which is the active nucleophile in the Kolbe-Schmitt reaction.

  • Pressure and Temperature: Elevated pressure and temperature are necessary to facilitate the reaction between the less reactive phenoxide and carbon dioxide.

  • Acidification: A strong acid, such as sulfuric acid, is required in the final step to protonate the carboxylate and yield the desired carboxylic acid.

Step 3: Synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

The final step is the esterification of the synthesized 4-bromo-2-fluoro-6-hydroxybenzoic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation. [6][7][8]The reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Causality of Experimental Choices:

  • Excess Methanol: Methanol serves as both the reactant and the solvent. Using it in excess shifts the equilibrium of this reversible reaction towards the formation of the ester, maximizing the yield.

  • Acid Catalyst: A strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol for the Synthesis of 4-Bromo-2-fluorophenol
Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Fluorophenol112.1111.21 g0.1
Bromine159.8115.98 g (5.12 mL)0.1
Dichloromethane84.93150 mL-
10% Sodium Bisulfite (aq)-100 mL-
Saturated Sodium Bicarbonate (aq)-50 mL-
Anhydrous Magnesium Sulfate-q.s.-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-fluorophenol (11.21 g, 0.1 mol) and dissolve it in dichloromethane (100 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (15.98 g, 0.1 mol) in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of a 10% aqueous solution of sodium bisulfite to quench the excess bromine.

  • Separate the organic layer, and wash it sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 4-bromo-2-fluorophenol as a pale yellow oil. The product is typically of high purity and can be used in the next step without further purification.

Protocol for the Synthesis of 4-Bromo-2-fluoro-6-hydroxybenzoic acid
Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Bromo-2-fluorophenol191.0019.10 g0.1
Sodium Hydroxide40.008.00 g0.2
Carbon Dioxide44.01High Pressure-
Concentrated Sulfuric Acid98.08q.s.-

Procedure:

  • In a high-pressure autoclave, place 4-bromo-2-fluorophenol (19.10 g, 0.1 mol) and sodium hydroxide (8.00 g, 0.2 mol).

  • Seal the autoclave and purge with nitrogen gas.

  • Pressurize the autoclave with carbon dioxide to 5-6 atm.

  • Heat the mixture to 120-130 °C with stirring for 4-6 hours.

  • Cool the autoclave to room temperature and carefully vent the excess CO2 pressure.

  • Transfer the solid reaction mass to a beaker containing 200 mL of water and stir until dissolved.

  • Cool the solution in an ice bath and slowly acidify with concentrated sulfuric acid to a pH of 1-2.

  • A white precipitate of 4-bromo-2-fluoro-6-hydroxybenzoic acid will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Protocol for the Synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate
Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Bromo-2-fluoro-6-hydroxybenzoic acid235.0223.50 g0.1
Methanol32.04150 mL-
Concentrated Sulfuric Acid98.082 mL-
Saturated Sodium Bicarbonate (aq)-100 mL-
Ethyl Acetate88.11200 mL-
Anhydrous Sodium Sulfate-q.s.-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-bromo-2-fluoro-6-hydroxybenzoic acid (23.50 g, 0.1 mol) and methanol (150 mL).

  • Carefully add concentrated sulfuric acid (2 mL) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain Methyl 4-bromo-2-fluoro-6-hydroxybenzoate as a white to off-white solid.

Conclusion

This technical guide has outlined a reliable and efficient three-step synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate from the readily available starting material, 2-fluorophenol. The described protocols are based on well-established chemical transformations and are optimized for high yield and purity. By providing a detailed explanation of the rationale behind the experimental choices, this guide aims to equip researchers with the necessary knowledge to successfully synthesize this valuable building block for their drug discovery and development programs.

References

  • Kolbe-Schmitt Reaction - J&K Scientific LLC. (2025). Retrieved from [Link]

  • A STUDY OF THE KOLBE-SCHMITT REACTION. II. THE CARBONATION OF PHENOLS. Journal of Organic Chemistry.
  • Kolbe-Schmidt Reaction: Videos & Practice Problems - Pearson. (2024). Retrieved from [Link]

  • Kolbe–Schmitt reaction - Wikipedia. Retrieved from [Link]

  • Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved from [Link]

  • Acid-catalyzed, Fischer esterification of salicylic acid with an alcohol to produce a generic salicylate ester, where R represents an alkyl substituent - Science and Education Publishing. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions - YouTube. (2016). Retrieved from [Link]

  • Electrophilic aromatic directing groups - Wikipedia. Retrieved from [Link]

  • Fischer–Speier esterification - Wikipedia. Retrieved from [Link]

Sources

Reactivity of the functional groups in "Methyl 4-bromo-2-fluoro-6-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of Functional Groups in Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Abstract

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a polysubstituted aromatic compound that serves as a versatile building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. Its synthetic utility is derived from the distinct and often competing reactivity profiles of its four functional groups: a phenolic hydroxyl, a methyl ester, and two different halogen atoms (fluoro and bromo) attached to a benzene core. This guide provides an in-depth analysis of the electronic interplay between these substituents and outlines a strategic approach to selectively functionalize each site. We will explore the molecule's reactivity in electrophilic and nucleophilic aromatic substitutions, the acidity and nucleophilicity of the hydroxyl group, the stability of the methyl ester, and the potential for cross-coupling reactions at the C-Br bond. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the complex chemistry of this valuable synthetic intermediate.

Molecular Architecture and Electronic Landscape

The reactivity of any polysubstituted benzene is governed by the cumulative electronic effects—both inductive and resonance—of its substituents. In Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, the benzene ring is decorated with a powerful electron-donating group, a strong electron-withdrawing group, and two halogens with dual electronic characters.

Functional GroupPositionInductive Effect (-I)Resonance Effect (+M/-M)Overall Effect on EASDirecting Effect
-OH (Hydroxy)C6Weakly WithdrawingStrongly Donating (+M)Strongly ActivatingOrtho, Para
-COOCH₃ (Ester)C1Moderately WithdrawingStrongly Withdrawing (-M)Strongly DeactivatingMeta
-F (Fluoro)C2Strongly WithdrawingWeakly Donating (+M)DeactivatingOrtho, Para
-Br (Bromo)C4Strongly WithdrawingWeakly Donating (+M)DeactivatingOrtho, Para

The hydroxyl group is the most powerful activating group, donating significant electron density into the ring via resonance (+M effect). Conversely, the methyl ester is a strong deactivating group, withdrawing electron density through both induction (-I) and resonance (-M). The halogens, fluorine and bromine, exhibit a classic duality: they are deactivating due to their strong inductive electron withdrawal (-I effect), yet they direct incoming electrophiles to the ortho and para positions because of electron donation from their lone pairs via resonance (+M effect).[1][2][3]

This complex arrangement of competing influences creates a nuanced reactivity map, allowing for selective chemical transformations if reaction conditions are carefully chosen.

// Main Molecule Node mol [ label="{Methyl 4-bromo-2-fluoro-6-hydroxybenzoate|{ C1-COOCH₃ | C2-F | C3-H | C4-Br | C5-H | C6-OH}}" shape=record, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368" ];

// Electronic Effects Nodes node [fillcolor="#FFFFFF", fontcolor="#202124"]; EWG [label="Electron Withdrawing Groups (-I, -M)\n• Deactivate Ring\n• Increase Acidity of -OH\n• Enable SNAr", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EDG [label="Electron Donating Groups (+M)\n• Activate Ring\n• Direct Ortho/Para\n• Increase Nucleophilicity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections from molecule parts to effects mol:c1 -> EWG [label="-COOCH₃ (-I, -M)", color="#EA4335"]; mol:c2 -> EWG [label="-F (-I > +M)", color="#EA4335"]; mol:c4 -> EWG [label="-Br (-I > +M)", color="#EA4335"]; mol:c6 -> EDG [label="-OH (+M > -I)", color="#34A853"]; mol:c2 -> EDG [label="-F (+M)", color="#34A853", style=dashed, constraint=false]; mol:c4 -> EDG [label="-Br (+M)", color="#34A853", style=dashed, constraint=false]; } Figure 1: Competing electronic influences of the substituents.

Reactivity at the Aromatic Core

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile. The regiochemical outcome is determined by the substituent that most powerfully activates the ring.[4]

  • Directing Effects: The hydroxyl group at C6 is the strongest activating group and will therefore dictate the position of substitution. It strongly directs incoming electrophiles to its ortho (C5) and para (C3, blocked by -H) positions.

  • Analysis of Potential Sites:

    • C5 Position: This site is ortho to the powerfully activating -OH group and ortho to the -F group. It is the most electronically enriched and sterically accessible position.

    • C3 Position: This site is para to the -OH group, but it is also ortho to the deactivating -COOCH₃ group and meta to the -Br. Steric hindrance from two adjacent substituents (-F and -COOCH₃) makes this position less favorable.

EAS_Regioselectivity

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (typically a halogen).[5][6] This molecule has two potential leaving groups, F and Br.

  • Reactivity of the Fluoro Group (C2): The fluorine atom is an excellent leaving group for SNAr reactions. Its reactivity is enhanced by the ortho -COOCH₃ group and the para -Br group, both of which are electron-withdrawing and can stabilize the negative charge of the intermediate Meisenheimer complex.[5]

  • Reactivity of the Bromo Group (C4): The bromine atom is ortho to the fluorine and meta to the ester. More importantly, it is para to the hydroxyl group. Under the basic conditions often required for SNAr, the hydroxyl group would be deprotonated to a phenoxide (-O⁻). This phenoxide is an extremely powerful electron-donating group, which would destabilize the negatively charged intermediate required for SNAr, thus rendering the C-Br bond unreactive toward this pathway.

Reactivity of Peripheral Functional Groups

The Phenolic Hydroxyl Group (-OH)
  • Acidity: Phenols are significantly more acidic than alcohols.[7][8] The acidity of the hydroxyl group in this molecule is further increased by the inductive and resonance effects of the three electron-withdrawing substituents (-F, -Br, -COOCH₃). These groups help stabilize the resulting phenoxide anion.[9][10] This enhanced acidity means the proton can be easily removed by common bases like NaOH, K₂CO₃, or even weaker organic bases.

  • Nucleophilicity: The deprotonated phenoxide is a potent nucleophile. It can readily participate in reactions such as Williamson ether synthesis (O-alkylation) or O-acylation to form esters. However, the two ortho substituents (-F and -COOCH₃) introduce significant steric hindrance, which may necessitate more forcing reaction conditions or the use of less bulky electrophiles.

The Methyl Ester Group (-COOCH₃)

The methyl ester is susceptible to hydrolysis under both acidic and basic conditions.[11]

  • Alkaline Hydrolysis (Saponification): This is typically the preferred method as the reaction is irreversible.[12] Heating the molecule with an aqueous base (e.g., NaOH, LiOH) will efficiently cleave the ester, yielding the corresponding carboxylate salt. Subsequent acidification will produce the carboxylic acid. This transformation is fundamental for converting the ester into other functional groups, such as amides or acid chlorides.

The Bromo Group (-Br)

While unreactive towards SNAr, the C-Br bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This is one of the most powerful applications of this building block, allowing for the formation of C-C, C-N, and C-O bonds with high precision.

  • Common Cross-Coupling Reactions:

    • Suzuki Coupling: Reaction with a boronic acid or ester (Pd catalyst).

    • Heck Coupling: Reaction with an alkene (Pd catalyst).

    • Sonogashira Coupling: Reaction with a terminal alkyne (Pd/Cu catalyst).

    • Buchwald-Hartwig Amination: Reaction with an amine (Pd catalyst).

Strategic Synthetic Protocols

The following protocols are illustrative and should be optimized for specific substrates and scales.

Protocol 1: SNAr Displacement of Fluorine

This protocol describes the reaction with a secondary amine to form a C-N bond.

  • To a solution of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO), add the desired secondary amine (1.2 eq).

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Protocol 2: Suzuki Cross-Coupling of Bromine

This protocol demonstrates the formation of a biaryl system.

  • In a reaction vessel, combine Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 eq), the desired arylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Add an aqueous solution of a base, typically Na₂CO₃ (2.0 M solution, 3.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction under an inert atmosphere to 80-100 °C until completion as monitored by TLC or LC-MS.

  • Cool the mixture, separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by column chromatography.

synthetic_workflow

Protocol 3: Saponification of the Methyl Ester
  • Dissolve Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide (LiOH, 2-3 eq).

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexanes) to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH ~2 with cold 1 M HCl.

  • Extract the resulting carboxylic acid product with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Conclusion

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a paradigm of strategic molecular design. The carefully orchestrated electronic tensions between its functional groups provide a rich platform for selective, high-yield transformations. The key takeaways for the synthetic chemist are:

  • Electrophilic Attack: Occurs selectively at the C5 position, directed by the powerful hydroxy group.

  • Nucleophilic Attack: The C2-F bond is highly activated for SNAr displacement.

  • Cross-Coupling: The C4-Br bond is the prime location for palladium-catalyzed bond formation.

  • Peripheral Reactivity: The acidic -OH group and hydrolyzable -COOCH₃ ester offer additional sites for modification.

By understanding these distinct reactivity modes, researchers can unlock the full potential of this molecule as a cornerstone for the synthesis of complex, functionalized aromatic systems in drug discovery and materials science.

References

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. Retrieved from [Link]

  • Sowmya, R., & Krishnankutty, K. (2012). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Journal of Pharmacy Research, 5(5), 2634-2638.
  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Acidity of Substituted Phenols. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • G. R. Fulmer, et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(48), 32847–32856.
  • T. D. S. T. T. Nguyen, et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • S. B. Kumar, & S. U. Kumar. (2019). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. The Journal of Chemical Physics, 150(21), 214302.
  • Ashenhurst, J. (2016). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Khan Academy. (2024). Acidic strength of substituted phenols [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • St. John's University & College of St. Benedict. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Knowbee Tutoring. (2015). Substituent Effects in Benzene Chemistry Part 2 [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Other Reactions of Benzene and Methylbenzene. Retrieved from [Link]

  • Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity. Retrieved from [Link]

  • Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
  • M. S. C. da Silva, et al. (2021). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI. Molecules, 26(8), 2131.
  • Khan Academy. (n.d.). Bromination of benzene [Video]. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Reactivity and transport safety of substituted methyl benzoates. Retrieved from [Link]

  • Reddit. (2020). Isomerization during hydrolysis of a methyl ester. r/Chempros. Retrieved from [Link]

  • ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Acidity of substituted phenols. Retrieved from [Link]

  • MDPI. (2021). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI. Molecules. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

  • ResearchGate. (2007). The Electrophilic Aromatic Substitution of Fluorobenzene. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • ACS Publications. (2000). Hydroxyl Radical Reactions with Phenol as a Model for Generation of Biologically Reactive Tyrosyl Radicals. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ResearchGate. (2006). Relation between the Substituent Effect and Aromaticity. Retrieved from [Link]

  • JoVE. (2023). Video: Nucleophilic Aromatic Substitution: Elimination–Addition. Retrieved from [Link]

  • BYJU'S. (2019). The Explanation for the Acidity of Phenols. Retrieved from [Link]

  • Lumen Learning. (n.d.). Functional Groups Names, Properties, and Reactions. Introductory Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Unlocking the Synthetic Potential of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate: A Guide to Derivative Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: A Senior Application Scientist

Abstract

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a richly functionalized aromatic scaffold, presenting multiple strategic points for chemical modification. Its unique substitution pattern—featuring a halogen for cross-coupling, a nucleophilic phenol, a modifiable ester, and an ortho-fluorine atom—makes it a highly valuable starting material for the synthesis of diverse molecular entities. Benzoic acids and their derivatives are foundational structural motifs in numerous drug molecules and natural products.[1][2] This guide provides a comprehensive technical overview of the potential derivatization pathways for this compound. We will explore the causality behind experimental choices for modifying each functional group, present field-proven, step-by-step protocols, and discuss the application of the resulting derivatives in drug discovery and materials science.

Core Molecule Analysis: Strategic Reactive Centers

The synthetic versatility of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (CAS 1193162-18-3) stems from its four distinct functional groups, each offering a gateway to a unique class of derivatives.[3][4][5] The electronic interplay between the electron-withdrawing halogen and ester groups and the electron-donating hydroxyl group defines the reactivity of the aromatic core.

Reactive CenterFunctional GroupPotential TransformationsKey Applications of Derivatives
Position 4 Aryl BromidePalladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), Cyanation, Grignard formation.Introduction of new C-C or C-N bonds, creating bi-aryl systems, extending conjugation, adding pharmacophores.[6][7]
Position 6 Phenolic HydroxylO-Alkylation (Williamson Ether Synthesis), O-Acylation, Protection/Deprotection.Modulation of solubility, hydrogen bonding capacity, and metabolic stability.
Position 1 Methyl EsterSaponification to Carboxylic Acid, Amide Coupling, Reduction to Alcohol.Creation of amides for peptide mimics, carboxylic acids for property tuning, linker attachment.[2][8]
Position 2 Fluoro GroupGenerally stable, but can act as a blocking group or influence ortho-lithiation. Modulates pKa and lipophilicity.Fine-tuning of electronic properties and metabolic resistance.

The following diagram illustrates the primary pathways for derivatization originating from the core scaffold.

G cluster_c4 C-4 (Aryl Bromide) cluster_c6 C-6 (Hydroxyl) cluster_c1 C-1 (Methyl Ester) Core Methyl 4-bromo-2-fluoro-6-hydroxybenzoate C4_Coupling Cross-Coupling (Suzuki, Sonogashira, etc.) Core->C4_Coupling Pd-cat. C6_Alkylation O-Alkylation/ O-Acylation Core->C6_Alkylation Base, R-X C1_Hydrolysis Saponification Core->C1_Hydrolysis LiOH or NaOH Deriv_Aryl Bi-aryl & Alkynyl Derivatives C4_Coupling->Deriv_Aryl Deriv_Ether Ethers & Esters C6_Alkylation->Deriv_Ether CarboxylicAcid Carboxylic Acid Intermediate C1_Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling CarboxylicAcid->AmideCoupling Deriv_Amide Amide Library AmideCoupling->Deriv_Amide G Start Setup: Flask with Reactants (Substrate, Boronic Acid, Base) Catalyst Add Pd Catalyst & Ligand Start->Catalyst Solvent Add Degassed Solvent System Catalyst->Solvent React Heat under Inert Atmosphere (e.g., 90°C) Solvent->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Workup Aqueous Work-up (Extraction & Washes) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, HRMS) Purify->Characterize

Sources

A Comprehensive Technical Guide to the Safe Handling of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (CAS No. 1193162-18-3) is a halogenated benzoic acid derivative increasingly utilized as a key building block in synthetic organic chemistry and drug discovery.[1][2] Its multifunctional structure makes it a valuable intermediate for creating more complex molecular architectures. However, the same reactivity that makes it useful also imparts significant health hazards. This guide provides a detailed, technically-grounded framework for researchers, chemists, and laboratory professionals on the safe handling, storage, and emergency management of this compound. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety precaution to foster a proactive safety culture.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent risks is the foundation of safe laboratory practice. The primary hazards associated with Methyl 4-bromo-2-fluoro-6-hydroxybenzoate are its acute oral toxicity, its capacity to cause severe and potentially irreversible eye damage, and its irritant properties to the skin and respiratory system.[3]

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized summary of the compound's dangers.

Hazard ClassCategoryGHS CodeHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 3H301Toxic if swallowed💀Danger
Serious Eye DamageCategory 1H318Causes serious eye damagecorrosiveDanger
Skin IrritationCategory 2H315Causes skin irritation! Warning
STOT, Single ExposureCategory 3H335May cause respiratory irritation! Warning
Hazardous to the Aquatic Environment, ChronicCategory 3H412Harmful to aquatic life with long lasting effectsNoneNone

Source: Apollo Scientific Safety Data Sheet[3]

Toxicological Profile: A Practical Interpretation

The GHS classifications necessitate a high degree of caution.

  • Acute Oral Toxicity (H301): This is the most severe hazard. "Toxic if swallowed" indicates that a small amount of the substance ingested can cause serious illness or death.[3] This underscores the critical importance of preventing any hand-to-mouth contact and strictly prohibiting eating or drinking in the laboratory.[4]

  • Serious Eye Damage (H318): This classification is reserved for substances that can cause irreversible damage to the eye.[3] A splash of the solid powder or a solution could lead to permanent vision impairment. This hazard dictates that standard safety glasses are insufficient; chemical splash goggles or a full face shield are mandatory.[3]

  • Skin and Respiratory Irritation (H315, H335): As a fine solid, the compound can easily become airborne, leading to respiratory tract irritation.[3] Direct skin contact can cause redness, pain, and inflammation.[3] While less severe than the oral and eye hazards, these effects can be debilitating and highlight the need for proper containment and personal protective equipment.

Physical and Chemical Properties
PropertyValue
Chemical Formula C₈H₆BrFO₃[2][5]
CAS Number 1193162-18-3[3][5]
Physical State Solid[3]
Melting Point No data available[3]
Boiling Point No data available[3]
Solubility in Water No data available[3]
Flash Point No data available[3]
Reactivity and Stability

The compound is generally stable under recommended storage conditions.[3] However, in the event of a fire, it can decompose to emit toxic and corrosive fumes, including carbon oxides and hydrogen halides.[3][6] It should be stored away from strong oxidizing agents.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, starting with engineering controls as the primary barrier, supplemented by rigorous PPE protocols.

The Primacy of Engineering Controls

Engineering controls are the most effective means of protection because they isolate the hazard at the source.

  • Fume Hood: All manipulations of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[3] This is non-negotiable. The fume hood's exhaust ventilation is critical for preventing inhalation of airborne particles.[3]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and tested regularly.[3][7] Given the H318 hazard, the location of the eyewash is of paramount importance.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used correctly. The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Before Entering Lab) cluster_doffing PPE Doffing Sequence (Before Exiting Lab) d1 1. Lab Coat d2 2. Chemical Splash Goggles & Face Shield d1->d2 d3 3. Nitrile Gloves (Check for integrity) d2->d3 f1 1. Gloves (Peel off away from body) f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat (Roll inside-out) f2->f3 f4 4. Wash Hands Thoroughly f3->f4

Figure 1: Critical sequence for donning and doffing PPE to prevent contamination.
Detailed PPE Specifications

The selection of appropriate PPE is crucial for mitigating the specific risks posed by this compound.

Body PartProtection RequiredStandard / Justification
Eyes/Face Chemical splash goggles AND a full-face shield.Justification: H318 (Causes serious eye damage) hazard. Standard safety glasses are inadequate.[3] Must comply with OSHA 29 CFR 1910.133 or EN166.[6][8]
Hands Nitrile or neoprene protective gloves.Justification: H315 (Causes skin irritation). Gloves must be inspected before use and changed immediately if contaminated.[3][9]
Body Fully-fastened laboratory coat.Justification: Protects against skin contact from spills and dust.[3]
Respiratory Not required for routine use in a fume hood.A NIOSH-approved respirator with a particle filter should be available for emergency situations like a large spill outside of containment.[3][10] A self-contained breathing apparatus (SCBA) is required for firefighting.[3]

Standard Operating Procedures (SOPs) for Handling and Storage

General Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[3][9] Use spatulas and weighing papers gently.

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Transfers: If transferring the solid, use techniques that minimize the potential for aerosolization. For solutions, use a syringe or cannula.

  • Housekeeping: Maintain a clean workspace. Any minor spills should be decontaminated and cleaned immediately.

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area.[3]

  • Container: Keep the container tightly closed to prevent absorption of moisture and to contain the material.[3]

  • Incompatibilities: Store away from strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Emergency Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First-Aid Measures

Immediate action is critical. Personnel must be trained on these procedures before handling the compound.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Do not delay. Seek immediate specialist medical examination.[3]

  • Skin Contact: Remove all contaminated clothing immediately.[3] Drench the affected skin with running water for 10-15 minutes.[3] Seek medical attention if irritation or other symptoms develop.[3]

  • Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor. [3] Wash out the mouth with water. Do NOT induce vomiting.[3] If the person is conscious, give half a litre of water to drink.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][9]

Accidental Release and Spill Cleanup

Only trained personnel equipped with the proper PPE should manage spills.

Spill_Response start Spill Detected alert Alert others in the area. Evacuate if necessary. start->alert Assess Scale ppe Don appropriate PPE: - Respirator (if large spill) - Goggles & Face Shield - Lab Coat & Gloves alert->ppe contain Contain the spill. Cover with an inert absorbent (e.g., vermiculite, sand). ppe->contain cleanup Carefully sweep or scoop material into a closable, labeled waste container. contain->cleanup Do not create dust decon Decontaminate the area with a suitable solvent, followed by soap and water. cleanup->decon dispose Dispose of waste as hazardous chemical waste according to regulations. decon->dispose end Report Incident dispose->end

Figure 2: Workflow for responding to an accidental release or spill.
Fire-Fighting Measures
  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[3]

  • Hazards: The substance is toxic, and combustion produces toxic fumes.[3]

  • Firefighter PPE: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[3]

Waste Management and Disposal

Proper disposal is a legal and ethical requirement to protect human health and the environment.

  • Decontamination: All glassware and equipment that have come into contact with the compound must be thoroughly decontaminated before being removed from the fume hood.

  • Waste Disposal: All waste material, including contaminated PPE and cleanup debris, must be collected in a labeled, sealed container.[3] Arrange for collection by a specialized chemical waste disposal company in accordance with all local, state, and federal regulations.[3] Do not discharge into drains or rivers, as the material is harmful to aquatic life.[3]

Conclusion

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a valuable research chemical, but its utility is matched by its significant hazards. Its acute oral toxicity and potential to cause permanent eye damage demand the highest level of respect and caution. By implementing robust engineering controls, adhering strictly to PPE protocols, following established SOPs, and being prepared for emergencies, researchers can handle this compound safely and effectively. Safety is not an impediment to research; it is an integral component of scientific excellence.

References

  • Apollo Scientific. (2023). Safety Data Sheet: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.
  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NWABR.ORG. (2011). Material Safety Data Sheet. Retrieved from [Link]

  • UPRM. (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. Retrieved from [Link]

Sources

Determining the Solubility Profile of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate in common organic solvents, a critical parameter in pharmaceutical research and development. Recognizing the scarcity of public-domain data on this specific compound, this document emphasizes a robust, first-principles approach. It details the theoretical underpinnings of solubility, provides a step-by-step experimental protocol based on the gold-standard shake-flask method, and outlines analytical quantification using UV-Vis spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable solubility profile for this and other novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) like Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, its solubility profile dictates formulation strategies, bioavailability, and ultimately, therapeutic efficacy.[1][2] Poor solubility can lead to unpredictable in vitro results and significant challenges in developing a viable drug product.[1][2] Therefore, a thorough understanding and precise measurement of solubility in a range of relevant organic solvents are imperative during the early stages of drug discovery and lead optimization.[1]

This guide will provide both the theoretical context and a practical, validated methodology to empower researchers to generate high-quality solubility data for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, a substituted aromatic ester, suggests a molecule with moderate polarity. The presence of a hydroxyl (-OH) group and a methyl ester (-COOCH3) group introduces polar characteristics capable of hydrogen bonding, while the brominated and fluorinated benzene ring contributes to its lipophilicity.

The interplay of these functional groups will determine its solubility in various organic solvents. For instance, polar protic solvents like ethanol and methanol are expected to be effective due to their ability to engage in hydrogen bonding with the hydroxyl group. Polar aprotic solvents such as acetone and ethyl acetate should also serve as competent solvents. The solubility in nonpolar solvents like hexane is anticipated to be lower, though not negligible due to the lipophilic aromatic ring.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[4][5] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique.[4]

Materials and Reagents
  • Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (solid)

  • Selection of common organic solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane) of analytical grade or higher

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by UV-Vis analysis.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Methyl 4-bromo-2-fluoro-6-hydroxybenzoate to a series of labeled vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This extended period ensures that the system reaches thermodynamic equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all solid particles. This step is crucial to avoid artificially high concentration readings.

  • Analytical Quantification by UV-Vis Spectroscopy:

    • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in the solvent of interest and scan across a range of UV wavelengths to determine the λmax.[6]

    • Preparation of Calibration Curve: Create a series of standard solutions of known concentrations of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate in each solvent. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert Law.

    • Sample Analysis: Dilute the filtered saturated solution to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

    • Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility of the compound in that solvent.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventPolarity IndexSolubility (mg/mL) at 25 °CObservations
Hexane0.1Experimental Value
Toluene2.4Experimental Value
Dichloromethane3.1Experimental Value
Ethyl Acetate4.4Experimental Value
Acetone5.1Experimental Value
Ethanol5.2Experimental Value
Methanol6.6Experimental Value

This table should be populated with the results obtained from the experimental protocol.

The results should be interpreted in the context of the solvent polarities and the structural features of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. A trend of increasing solubility with increasing solvent polarity is generally expected for a molecule with hydrogen bonding capabilities.

Conclusion and Future Directions

This guide has provided a comprehensive methodology for the determination of the solubility of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate in common organic solvents. By following the detailed shake-flask protocol and utilizing UV-Vis spectroscopy for quantification, researchers can generate reliable and reproducible solubility data. This information is fundamental for subsequent formulation development, preclinical studies, and ultimately, for advancing promising compounds through the drug development pipeline. Further studies could investigate the effect of temperature on solubility and explore the solubility in various co-solvent systems to optimize formulation strategies.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate in Biaryl Synthesis

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom for cross-coupling, a fluorine atom to modulate electronic and pharmacological properties, and a hydroxyl and a methyl ester group for further derivatization, makes it a valuable precursor for the synthesis of complex biaryl compounds.[1] The Suzuki-Miyaura cross-coupling reaction is a paramount method for carbon-carbon bond formation, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3]

These application notes provide a comprehensive guide to utilizing Methyl 4-bromo-2-fluoro-6-hydroxybenzoate in Suzuki cross-coupling reactions. We will delve into the mechanistic rationale behind experimental choices, address the specific challenges posed by the substrate's substituents, and provide detailed protocols to facilitate the successful synthesis of novel biaryl structures.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. This is often the rate-determining step and results in a Pd(II) intermediate. The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[2]

  • Transmetalation: In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOH Ar-Pd(II)L₂(OH) ArPdBr->ArPdOH Ligand Exchange (+OH⁻, -Br⁻) ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdOH->ArPdAr_prime Transmetalation (+Ar'B(OH)₂) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Product Biaryl Product (Ar-Ar') ArBr Methyl 4-bromo-2-fluoro- 6-hydroxybenzoate (Ar-Br) Ar_prime_B Ar'B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Fig. 1: Suzuki-Miyaura Catalytic Cycle

Experimental Considerations for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

The substituents on the aromatic ring of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate present specific challenges and opportunities in Suzuki cross-coupling reactions.

  • Ortho-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can influence the rate of oxidative addition. While generally beneficial for activating the aryl bromide, its steric bulk, although small, can impact the approach of the bulky palladium catalyst.

  • Ortho-Hydroxy Substituent: The acidic proton of the phenolic hydroxyl group can interfere with the basic conditions of the reaction. It may react with the base, potentially altering the reaction pH and catalyst activity. In some cases, the hydroxyl group can coordinate to the palladium center, influencing the reaction's regioselectivity or rate.[6] While direct coupling without protection is often possible, in cases of low yield or side reactions, protection of the hydroxyl group may be necessary.[7]

  • Methyl Ester Group: This group is generally stable under typical Suzuki coupling conditions. However, strongly basic conditions and high temperatures could lead to hydrolysis. The use of milder bases like potassium carbonate or cesium carbonate is recommended.

Recommended Protocol: General Procedure for Suzuki Cross-Coupling

This protocol provides a robust starting point for the Suzuki cross-coupling of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates to achieve optimal yields.

Materials and Reagents
  • Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%) and the appropriate ligand if necessary. Then, add the anhydrous, degassed solvent.

  • Reaction: Stir the mixture at the desired temperature (typically between 80-110 °C). Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Workflow start Start setup Reaction Setup: - Aryl Bromide - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert add_cat Add Catalyst and Solvent inert->add_cat react Heat and Stir (Monitor by TLC/LC-MS) add_cat->react workup Work-up: - Cool - Dilute with Water - Extract react->workup purify Purification: - Dry - Concentrate - Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end caption Fig. 2: Experimental Workflow

Fig. 2: Experimental Workflow

Data Presentation: Exemplary Reaction Conditions

The following table summarizes typical reaction conditions that can serve as a starting point for the Suzuki cross-coupling of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. Yields are hypothetical and will vary depending on the specific arylboronic acid used.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O (4:1)10012Good
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1008High
33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF11016Moderate to Good
44-Trifluoromethylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene11012Good to High

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst loading. Screening different ligands, bases, and solvents can also significantly improve the yield. For particularly challenging substrates, protection of the hydroxyl group as a methyl or benzyl ether might be beneficial.[7]

  • Side Reactions: The formation of homocoupled products (Ar-Ar and Ar'-Ar') can occur. This can sometimes be suppressed by using a higher ratio of the boronic acid or by carefully controlling the reaction temperature and catalyst loading. Protodeboronation (loss of the boronic acid group) can be an issue, especially with electron-deficient or heteroaromatic boronic acids; using milder bases or anhydrous conditions can sometimes mitigate this.

  • Catalyst Deactivation: The hydroxyl group or other functionalities on the substrates can sometimes coordinate to the palladium and inhibit catalysis. The use of bulky, electron-rich phosphine ligands can often overcome this issue.

Conclusion

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a versatile substrate for the synthesis of complex biaryl molecules via the Suzuki-Miyaura cross-coupling reaction. While its substitution pattern requires careful consideration of reaction conditions, the protocols and insights provided in these application notes offer a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors. Through systematic optimization, a wide range of novel biaryl compounds with potential applications in drug discovery and materials science can be accessed.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Haghighi, M. G., & Firoozi, S. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18434-18466. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Morel, A., & Trzeciak, A. (2016). Effect of imidazolinium salts bearing hydroxy substituents on palladium-catalysed Suzuki–Miyaura and Heck coupling reactions. French-Ukrainian Journal of Chemistry, 4(1), 10-18. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rovira, A., et al. (2018). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 57(31), 9789-9793. [Link]

  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303. [Link]

  • Thomas, S. P., & Aggarwal, V. K. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Coupling of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a versatile, multifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring an aryl bromide for cross-coupling, a directing hydroxyl group, and an electron-withdrawing fluoro substituent, makes it an attractive starting material for the synthesis of complex molecular architectures. Palladium-catalyzed cross-coupling reactions are paramount in harnessing the synthetic potential of this molecule, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity.[1]

This comprehensive guide provides detailed application notes and protocols for the most pertinent palladium-catalyzed coupling reactions involving Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring that researchers can adapt and troubleshoot these methods effectively.

Core Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

A foundational understanding of the general mechanism of palladium-catalyzed cross-coupling is essential for successful experimentation. Most of these reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[2]

dot digraph "Catalytic Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Figure 1: Generalized Catalytic Cycle", labelloc=b, fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} dot Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The electronic nature and steric hindrance of the aryl bromide, the choice of palladium precursor, the ligand, the base, and the solvent are all critical parameters that must be carefully considered to achieve optimal results.[3] The ortho-fluoro and ortho-hydroxy substituents on Methyl 4-bromo-2-fluoro-6-hydroxybenzoate present unique challenges and opportunities. The fluoro group is electron-withdrawing, which can facilitate the initial oxidative addition step.[4] The hydroxyl group, being acidic, can interact with the catalyst or base, necessitating careful selection of reaction conditions or the use of a protecting group.[5]

I. Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids/Esters

The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boronic acid coupling partners.[6] This reaction is particularly well-suited for the elaboration of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

A. Mechanistic Considerations and Causality of Component Selection

The reaction proceeds via the general catalytic cycle. The choice of catalyst, ligand, and base is crucial for overcoming the challenges posed by the substrate's substituents.

  • Palladium Precatalyst : Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) sources like Pd(OAc)₂ are effective. Pd(II) precursors are reduced in situ to the active Pd(0) species.

  • Ligand : For sterically hindered substrates, bulky and electron-rich phosphine ligands such as RuPhos or SPhos are often superior to traditional ligands like PPh₃. These ligands promote both the oxidative addition and the reductive elimination steps.[7]

  • Base : The base plays a critical role in the transmetalation step by activating the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can be influenced by the presence of the acidic hydroxyl group. A moderately strong base is often sufficient and can prevent unwanted side reactions.

B. Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionsRationale / Comments
Aryl Bromide Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 equiv)Substrate
Boronic Acid/Ester Aryl- or Vinyl-boronic acid (1.2-1.5 equiv)Coupling partner
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Catalyst source
Ligand PPh₃ (if using Pd(OAc)₂) or specialized ligand like RuPhosLigand choice is critical for efficiency
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)Activates the boronic acid
Solvent Toluene/EtOH/H₂O, Dioxane/H₂O, or DMF/H₂OBiphasic solvent systems are common
Temperature 80-110 °CSufficient thermal energy for catalytic turnover
C. Detailed Experimental Protocol: Suzuki-Miyaura Coupling

dot digraph "Suzuki Protocol" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Figure 2: Suzuki-Miyaura Coupling Workflow", labelloc=b, fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} dot Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

  • Reaction Setup : To a flame-dried Schlenk flask, add Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 mmol), the desired boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition : Add a degassed solvent mixture, such as toluene (4 mL), ethanol (1 mL), and water (1 mL), via syringe.

  • Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), to the stirred mixture under a positive pressure of inert gas.

  • Reaction : Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

II. Heck Coupling: For C-C Bond Formation with Alkenes

The Heck reaction enables the arylation of alkenes and is a powerful tool for constructing substituted styrenes or cinnamates.[8] The electron-deficient nature of the aryl bromide substrate makes it a good candidate for this transformation.

A. Mechanistic Considerations and Causality of Component Selection

The Heck reaction follows a variation of the catalytic cycle involving migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination.[2]

  • Catalyst and Ligand : Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst. The choice of ligand is critical; for electron-deficient and sterically hindered aryl bromides, bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) can improve catalytic activity.[4][9]

  • Base : An organic base like triethylamine (NEt₃) or an inorganic base such as potassium carbonate (K₂CO₃) is required to neutralize the hydrogen halide produced in the catalytic cycle.

  • Alkene Partner : Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are typically more reactive in Heck couplings.

B. Data Presentation: Heck Coupling Parameters
ParameterRecommended ConditionsRationale / Comments
Aryl Bromide Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 equiv)Substrate
Alkene Styrene or n-butyl acrylate (1.5 equiv)Coupling partner
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%)Common and effective catalyst source
Ligand P(o-tol)₃ or a suitable NHC precursor (4-10 mol%)Ligand choice influences reactivity
Base NEt₃ or K₂CO₃ (2.0 equiv)Neutralizes HX byproduct
Solvent DMF, NMP, or DioxanePolar aprotic solvents are typical
Temperature 100-140 °CHigher temperatures often required
C. Detailed Experimental Protocol: Heck Coupling
  • Reaction Setup : In a sealed tube, combine Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent and Catalyst Addition : Add a polar aprotic solvent such as DMF (5 mL). To this mixture, add Pd(OAc)₂ (0.02 mmol) and a suitable ligand like tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol).

  • Reaction : Seal the tube and heat the mixture to 120 °C for 12-24 hours. Monitor the reaction for the consumption of the starting material.

  • Work-up : After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.

III. Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[10] This reaction is crucial for introducing nitrogen-containing moieties, which are prevalent in pharmaceuticals.

A. Mechanistic Considerations and Causality of Component Selection

The presence of the acidic hydroxyl group on the substrate is a key consideration. A strong base could deprotonate the phenol, potentially leading to catalyst inhibition or side reactions.

  • Catalyst and Ligand : The choice of a highly active catalyst system is paramount. Pre-catalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art.[11]

  • Base : A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is common, but for substrates with acidic protons, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary to avoid deprotonation of the phenol.[3][12] Alternatively, the hydroxyl group can be protected prior to the coupling reaction.

  • Amine : A wide range of primary and secondary amines can be used as coupling partners.

B. Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterRecommended ConditionsRationale / Comments
Aryl Bromide Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 equiv)Hydroxyl group may require protection
Amine Primary or secondary amine (1.2 equiv)Coupling partner
Palladium Precatalyst Pd₂(dba)₃ or a G3-precatalyst (1-3 mol%)Highly active catalyst source
Ligand XPhos, RuPhos, or BrettPhos (2-6 mol%)Bulky ligands are essential
Base NaOtBu or K₃PO₄ (1.4 equiv)Choice depends on hydroxyl protection
Solvent Toluene or DioxaneAnhydrous conditions are crucial
Temperature 80-110 °CThermally promoted reaction
C. Detailed Experimental Protocol: Buchwald-Hartwig Amination

dot digraph "Buchwald_Hartwig_Protocol" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Figure 3: Buchwald-Hartwig Amination Workflow", labelloc=b, fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} dot Caption: A typical workflow for performing a Buchwald-Hartwig amination reaction.

  • Precaution : If the free hydroxyl group is problematic, protect it first (e.g., as a methoxymethyl (MOM) or benzyl (Bn) ether).

  • Reaction Setup (in a glovebox) : To an oven-dried vial, add the aryl bromide (1.0 mmol), palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), and the base (e.g., K₃PO₄, 1.4 mmol).

  • Reagent Addition : Remove the vial from the glovebox, add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Reaction : Seal the vial and heat the mixture in an oil bath at 100 °C for 12-24 hours with vigorous stirring.

  • Work-up : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer, concentrate, and purify the product using column chromatography. If a protecting group was used, deprotection would be the subsequent step.

IV. Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is the method of choice for synthesizing arylalkynes.[13] This reaction typically employs a dual catalyst system of palladium and copper(I).

A. Mechanistic Considerations and Causality of Component Selection

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate.

  • Catalyst System : A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.

  • Base : An amine base, such as triethylamine or diisopropylethylamine, is typically used. It serves both as the base and often as the solvent.

  • Substrate Reactivity : The electron-deficient nature of the aryl bromide should facilitate the oxidative addition step. However, the ortho-substituents may necessitate elevated temperatures.

B. Data Presentation: Sonogashira Coupling Parameters
ParameterRecommended ConditionsRationale / Comments
Aryl Bromide Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 equiv)Substrate
Terminal Alkyne Phenylacetylene or similar (1.2 equiv)Coupling partner
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)Standard Pd(II) catalyst
Copper(I) Co-catalyst CuI (2-5 mol%)Co-catalyst for acetylide formation
Base/Solvent NEt₃ or THF/NEt₃ mixtureAmine base is crucial
Temperature Room Temperature to 80 °CReaction can often proceed at mild temperatures
C. Detailed Experimental Protocol: Sonogashira Coupling
  • Reaction Setup : To a Schlenk flask, add Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition : Add degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol) via syringe.

  • Reaction : Stir the mixture at room temperature or heat to 60 °C if the reaction is sluggish. Monitor the reaction by TLC.

  • Work-up : Once complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and filter to remove the ammonium salts.

  • Purification : Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate offers a powerful platform for the synthesis of a diverse array of functionalized aromatic compounds. The success of these transformations hinges on a rational selection of reaction parameters, including the catalyst, ligand, base, and solvent, tailored to the specific coupling partners and the inherent reactivity of the substrate. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers, enabling them to confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

  • BenchChem. (2025). Optimizing Base and Solvent for Buchwald-Hartwig Amination. [URL: https://www.benchchem.com/product/b1139]
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
  • Knochel, P., et al. (2004). Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents. Organic & Biomolecular Chemistry, 2(1), 110-3. [URL: https://pubmed.ncbi.nlm.nih.gov/14737668/]
  • MacMillan, D. W. C., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society. [URL: https://pubs.acs.
  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/158.shtm]
  • GlaxoSmithKline. (2025). Use of base metals in Buchwald-Hartwig coupling. [URL: https://www.gsk.com/]
  • Niu, D., et al. (n.d.). Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols. Science. [URL: https://www.science.org/doi/10.1126/science.adj0372]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Transition_Metal_Complexes/24.
  • ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. [URL: https://www.researchgate.
  • Royal Society of Chemistry. (n.d.). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ. [URL: https://pubs.rsc.org/en/content/articlelanding/2003/dt/b307044a]
  • Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849736173-00109/978-1-84973-617-3]
  • MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [URL: https://www.mdpi.com/1420-3049/18/1/823]
  • ResearchGate. (n.d.). The Heck coupling reactions of aryl bromides with styrene. [URL: https://www.researchgate.net/publication/281699946_The_Heck_coupling_reactions_of_aryl_bromides_with_styrene]
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • ResearchGate. (2025). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. [URL: https://www.researchgate.
  • Lumen Learning. (n.d.). Palladium catalyzed couplings. In Organic Chemistry II. [URL: https://courses.lumenlearning.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [URL: https://www.mdpi.com/2073-4344/7/1/14]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630232/]
  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [URL: https://www.researchgate.
  • Journal of Organic and Pharmaceutical Chemistry Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [URL: https://www.jocpr.
  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [URL: https://www.mdpi.com/1420-3049/21/11/1572]
  • ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [URL: https://www.youtube.
  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [URL: https://www.youtube.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659132/]
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2583273/]
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. [URL: https://www.benchchem.com/product/b1139]
  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [URL: https://www.masterorganicchemistry.
  • Elsevier. (2025). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [URL: https://www.sciencedirect.com/science/article/pii/S004040390300649X]
  • MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. [URL: https://www.mdpi.com/2073-4344/7/1/14]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Organometallic_Reactions/19.09%3A_The_Suzuki-Miyaura_Coupling_Reaction]
  • ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? [URL: https://www.researchgate.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [URL: https://macmillan.princeton.edu/wp-content/uploads/2018/02/B-Alkyl-Suzuki-Couplings.pdf]
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/cc/c7cc03960a]
  • National Institutes of Health. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4983204/]
  • ResearchGate. (2025). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [URL: https://www.researchgate.

Sources

Application Notes & Protocols: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the strategic application of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (CAS No: 1193162-18-3) as a versatile building block in modern medicinal chemistry. We will delve into its intrinsic chemical properties, outlining how its unique trifunctional substitution pattern serves as a cornerstone for building molecular complexity. This guide furnishes detailed, field-proven protocols for key chemical transformations, including Suzuki-Miyaura cross-coupling, O-alkylation, and ester modifications. The causality behind experimental choices is explained to ensure reproducibility and successful implementation. A hypothetical synthetic workflow toward a kinase inhibitor scaffold is presented to illustrate the strategic value of this reagent in drug discovery programs.

Introduction: A Profile of a Privileged Scaffold

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a polysubstituted aromatic compound whose value in drug discovery lies in its convergence of three distinct, orthogonally reactive functional groups on a single phenyl ring. This strategic arrangement allows for a controlled, stepwise elaboration of the core scaffold, enabling the exploration of chemical space around a central pharmacophore.

Physicochemical Properties
PropertyValueReference
CAS Number 1193162-18-3[1][2]
Molecular Formula C₈H₆BrFO₃[1][2]
Molecular Weight 249.03 g/mol [2]
Physical Form Solid[1]
Storage Sealed in dry, room temperature[1][2]
Structural Features and Synthetic Potential

The power of this building block stems from the distinct reactivity of its functional groups:

  • Aryl Bromide (C4-Br): The bromine atom is a superb handle for transition-metal-catalyzed cross-coupling reactions. It is the primary site for introducing aryl, heteroaryl, or alkyl groups to build the core structure of the target molecule, most commonly via Suzuki-Miyaura coupling.[3][4]

  • Phenolic Hydroxyl (C6-OH): This group is a versatile nucleophile. It can be readily alkylated or arylated (e.g., Williamson ether synthesis) to introduce side chains that can modulate solubility, target binding, or metabolic properties. Its acidity also allows it to act as a hydrogen bond donor, a crucial interaction in many protein-ligand binding events.

  • Methyl Ester (C1-CO₂Me): The ester is a stable group that can be carried through multiple synthetic steps. It can then be hydrolyzed to the corresponding carboxylic acid, which opens up a vast array of subsequent reactions, most notably amide bond formation via coupling with amines. This is a classic strategy for installing key binding motifs or vectors for further functionalization.

  • Fluorine (C2-F): The ortho-fluoro substituent provides several benefits. Electronically, it influences the acidity of the adjacent hydroxyl group and the reactivity of the ring. In a drug candidate, fluorine can enhance metabolic stability by blocking potential sites of oxidative metabolism and can improve binding affinity through favorable electrostatic interactions.

This multi-handle nature allows chemists to design convergent synthetic routes, maximizing efficiency and enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Safety & Handling

As with any laboratory chemical, proper handling is paramount. Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is classified as an irritant and is harmful if swallowed.[5][6]

  • Hazard Statements: H301/H302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation).[1][5][6]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7][8]

  • PPE: Always handle in a chemical fume hood wearing a lab coat, nitrile gloves, and safety glasses with side shields.[5][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[7]

Key Chemical Transformations: Protocols & Insights

The following protocols are generalized procedures that have been validated for structurally similar substrates. Researchers should perform small-scale optimization for their specific reaction partners.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position

This reaction is the cornerstone for elaborating the scaffold by forming a new C-C bond at the site of the bromine atom. The choice of catalyst, ligand, and base is critical and often substrate-dependent.

Principle: A palladium(0) catalyst undergoes oxidative addition into the aryl-bromide bond. Following a transmetalation step with the boronic acid (activated by the base), the desired product is formed via reductive elimination, regenerating the active Pd(0) catalyst.[3][9]

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Building Block (1.0 eq), Arylboronic Acid (1.2-1.5 eq), & Base (e.g., K₂CO₃, 2.0 eq) in an oven-dried flask. B Add Pd Catalyst & Ligand (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂ + SPhos) A->B C Add Degassed Solvent (e.g., Dioxane/H₂O 4:1) B->C D Heat Mixture (e.g., 80-100 °C) for 4-24h C->D E Monitor by TLC/LC-MS D->E F Cool to RT, Dilute with EtOAc & H₂O E->F G Extract Aqueous Layer, Combine Organics, Wash with Brine F->G H Dry (Na₂SO₄), Filter, & Concentrate G->H I Purify by Column Chromatography H->I

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[3]

  • Catalyst Addition: Add the palladium catalyst system. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%).

  • Atmosphere Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), via syringe to achieve a concentration of ~0.1 M with respect to the starting bromide.[3]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: O-Alkylation of the Phenolic Hydroxyl Group

This protocol installs an ether linkage at the C6 position, a common strategy to introduce groups that can probe new binding pockets or improve pharmacokinetic properties.

Principle: The phenolic proton is removed by a mild base to generate a phenoxide anion, which is a potent nucleophile. This anion then displaces a leaving group (e.g., bromide, iodide, tosylate) from an alkyl electrophile in an Sₙ2 reaction.

Etherification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dissolve Substrate (1.0 eq) in anhydrous solvent (e.g., DMF or Acetone) B Add Base (e.g., K₂CO₃, 2-3 eq) and stir A->B C Add Alkylating Agent (R-X) (1.1-1.5 eq) dropwise B->C D Stir at RT or Heat (e.g., 25-60 °C) for 2-18h C->D E Monitor by TLC/LC-MS D->E F Quench with H₂O and Extract with EtOAc E->F G Combine Organics, Wash with Brine F->G H Dry (Na₂SO₄), Filter, & Concentrate G->H I Purify by Column Chromatography H->I

Caption: General workflow for O-alkylation of the hydroxyl group.

Step-by-Step Protocol:

  • Setup: Dissolve the hydroxybenzoate starting material (1.0 equiv.) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone in a round-bottom flask.

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.), and stir the suspension for 15-30 minutes at room temperature.

  • Electrophile Addition: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.5 equiv.) dropwise to the mixture.

  • Reaction Execution: Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) to drive the reaction to completion.

  • Monitoring: Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).

  • Work-up: Pour the reaction mixture into cold water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and then brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Ester Modification to Amide

This two-step sequence is fundamental for introducing the ubiquitous amide functional group, a key structural element in many drugs due to its ability to form strong hydrogen bonds.

Principle: First, the methyl ester is saponified (hydrolyzed) under basic conditions to yield a carboxylate salt, which is then protonated to give the carboxylic acid. Second, the carboxylic acid is activated and coupled with a primary or secondary amine using a standard peptide coupling reagent (e.g., HATU, HBTU) to form the amide bond.

Ester_Modification_Workflow Start Methyl Ester Substrate Saponification Step 1: Saponification (e.g., LiOH, THF/H₂O) Start->Saponification Acid Carboxylic Acid Intermediate Saponification->Acid AmideCoupling Step 2: Amide Coupling (Amine, Coupling Reagent, Base, e.g., DIPEA in DMF) Acid->AmideCoupling Product Final Amide Product AmideCoupling->Product Kinase_Inhibitor_Synthesis Start Methyl 4-bromo-2-fluoro-6-hydroxybenzoate Step1 Suzuki Coupling (Protocol 1) Start->Step1 Arylboronic Acid, Pd Catalyst, Base Intermediate1 Biaryl Intermediate Step1->Intermediate1 Step2 O-Alkylation (Protocol 2) Intermediate1->Step2 R-Br, K₂CO₃ Intermediate2 Ether Intermediate Step2->Intermediate2 Step3 Saponification (Protocol 3A) Intermediate2->Step3 LiOH Intermediate3 Carboxylic Acid Step3->Intermediate3 Step4 Amide Coupling (Protocol 3B) Intermediate3->Step4 Amine, HATU Final Hypothetical Kinase Inhibitor Step4->Final Kinase_Pathway Receptor Cell Surface Receptor (e.g., B-Cell Receptor) Kinase1 Upstream Kinase (e.g., LYN, SYK) Receptor->Kinase1 Activates Signal External Signal Signal->Receptor TargetKinase Target Kinase (e.g., BTK) Kinase1->TargetKinase Activates Downstream Downstream Effectors (e.g., PLCγ2) TargetKinase->Downstream Phosphorylates Response Cellular Response (e.g., Proliferation, Cytokine Release) Downstream->Response Inhibitor Kinase Inhibitor (Drug Molecule) Inhibitor->TargetKinase Binds & Inhibits

Sources

Application Notes & Experimental Protocols for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring four distinct functional groups—a hydroxyl, a methyl ester, a bromine atom, and a fluorine atom—provides multiple reaction sites for orthogonal chemical modifications. This structural complexity makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromo and fluoro groups significantly influences the electronic properties of the aromatic ring, while the hydroxyl and ester moieties offer convenient handles for derivatization, such as in cross-coupling and etherification reactions. This guide provides an in-depth overview of the compound's properties, safety protocols, and detailed experimental procedures for its application in key synthetic transformations.

Compound Profile & Physicochemical Properties

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a solid at room temperature, typically appearing as a white to light yellow powder.[1] The strategic arrangement of its functional groups allows for selective reactions, making it a valuable starting material for multi-step syntheses.

PropertyValueSource
CAS Number 1193162-18-3[2][3]
Molecular Formula C₈H₆BrFO₃[2][3]
Molecular Weight 249.04 g/mol [2]
IUPAC Name methyl 4-bromo-2-fluoro-6-hydroxybenzoate[2]
Physical Form Solid[2]
Purity Typically ≥98%[2]
Storage Sealed in a dry environment at room temperature.[2]

Safety & Handling

Proper handling of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is crucial to ensure laboratory safety. The compound is classified with several hazards, and adherence to precautionary measures is mandatory.

2.1 GHS Hazard Classification [2][4]

  • Acute Toxicity, Oral (H302): Harmful if swallowed.

  • Skin Irritation (H315): Causes skin irritation.

  • Eye Irritation (H319): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (H335): May cause respiratory irritation.

2.2 Recommended Personal Protective Equipment (PPE)

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[1][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat. Protective clothing should be selected based on the task being performed and the risks involved.[1]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[6] If dust is generated, a particle filter respirator may be necessary.

2.3 First Aid Measures [1]

  • If Swallowed: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.[1]

  • If on Skin: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[7]

Core Applications & Scientific Rationale

The synthetic utility of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate stems from its distinct reactive sites, which can be addressed selectively.

  • Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[8] These reactions are fundamental in drug discovery for creating C-C, C-N, and C-O bonds, enabling the assembly of complex biaryl structures or the introduction of amine functionalities.[8][9]

  • Phenolic Hydroxyl Group: The -OH group is nucleophilic and can be easily alkylated or acylated to form ethers and esters, respectively. This functionality can also direct ortho-lithiation or participate in hydrogen bonding, influencing molecular conformation and intermolecular interactions in target molecules.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for amides, or it can be reduced to a primary alcohol.

  • Fluorine Substitution: The electron-withdrawing fluorine atom ortho to the hydroxyl group increases its acidity, potentially facilitating its deprotonation. In a drug development context, fluorine substitution is often used to block metabolic pathways, improve metabolic stability, and enhance binding affinity.

The following diagram illustrates the primary synthetic pathways accessible from this versatile building block.

Caption: Key synthetic transformations using Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura reaction to form a C-C bond at the C4 position, replacing the bromine atom. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds.[8]

4.1 Principle The Suzuki-Miyaura reaction couples an organoboron species (boronic acid or ester) with an organohalide using a palladium catalyst and a base. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction steps.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L)₂ B->C D Transmetalation C->D Ar'-B(OR)₂ Base E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

4.2 Materials & Equipment

  • Reagents:

    • Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

    • Arylboronic acid (e.g., Phenylboronic acid, 1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 equivalents)

    • Anhydrous Toluene and Water (e.g., 10:1 ratio)

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Schlenk flask or round-bottom flask with a reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

4.3 Step-by-Step Procedure

  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Catalyst Addition: In a separate vial, quickly weigh and add the palladium acetate (0.02 eq) and SPhos ligand (0.04 eq). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst can be sensitive to oxygen.

  • Solvent Addition: Add degassed anhydrous toluene and water (e.g., 5 mL of a 10:1 mixture per 100 mg of starting material) via syringe.

  • Reaction: Stir the mixture at room temperature for 5 minutes, then heat to 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine. This removes inorganic salts and residual base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental Protocol 2: O-Alkylation (Williamson Ether Synthesis)

This protocol describes the alkylation of the phenolic hydroxyl group to form an ether, a common modification in drug design to alter solubility and biological activity.

5.1 Principle The Williamson ether synthesis is an Sₙ2 reaction where an alkoxide ion (formed by deprotonating the hydroxyl group) acts as a nucleophile to attack an alkyl halide. A moderately strong base is required to deprotonate the phenol without hydrolyzing the ester.

5.2 Materials & Equipment

  • Reagents:

    • Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

    • Alkyl halide (e.g., Iodomethane or Benzyl bromide, 1.1 equivalents)

    • Potassium carbonate (K₂CO₃, 1.5 equivalents)

    • Anhydrous Dimethylformamide (DMF) or Acetone

    • Diethyl ether (for extraction)

    • 1M HCl solution

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Standard laboratory glassware

5.3 Step-by-Step Procedure

  • Setup: In a round-bottom flask, dissolve Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 eq) in anhydrous DMF.

  • Base Addition: Add powdered potassium carbonate (1.5 eq) to the solution. The carbonate is a mild base sufficient to deprotonate the phenol.

  • Alkyl Halide Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish). Monitor progress by TLC until the starting material is consumed (typically 4-24 hours).

  • Workup: Pour the reaction mixture into a beaker containing cold water.

  • Acidification & Extraction: Acidify the aqueous mixture to pH ~5-6 with 1M HCl. Extract the product with diethyl ether or ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Product Characterization & Analytical Methods

Confirmation of product identity and purity is essential. A combination of spectroscopic and chromatographic methods should be employed.

  • Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and determining appropriate solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final compound.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for structural elucidation of the starting material and products, confirming that the desired transformation has occurred.

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its elemental composition. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be particularly useful.[10][11]

  • Infrared (IR) Spectroscopy: Helps identify the presence or absence of key functional groups (e.g., disappearance of the broad -OH stretch after etherification).

References

  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. Retrieved from [Link]

  • Song, B., et al. (2001). Isolation and Characterization of Diverse Halobenzoate-Degrading Denitrifying Bacteria from Soils and Sediments. Applied and Environmental Microbiology, 67(7), 3199-3207.
  • Environmental Protection Agency (EPA). (n.d.). Analytical Characterization of Halobenzoquinones as Emerging Disinfection Byproducts in Disinfected Water. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]

  • Hossain, A. (2022). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research in Pharmaceutical Sciences.
  • Ayogu, J. I., & Eze, F. U. (2018). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Chemistry & Chemical Technology.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The impact of cross-coupling reactions in drug discovery and development. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Kaniewska, T., & Wejman, W. (1980). Gas chromatographic determination of bromo and fluoro derivatives of benzodiazepine in human body fluids.

Sources

The Strategic Utility of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Heterocycles

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The strategic placement of functional groups on an aromatic scaffold is paramount for directing synthetic transformations toward desired complex architectures. Methyl 4-bromo-2-fluoro-6-hydroxybenzoate emerges as a highly versatile and strategically functionalized starting material for the construction of a diverse array of heterocyclic systems. Its unique substitution pattern, featuring a nucleophilic hydroxyl group, a reactive bromine atom amenable to cross-coupling reactions, and an activating/directing fluoro group, provides a rich platform for a multitude of synthetic strategies. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, showcasing the utility of this compound in the synthesis of benzofurans, benzoxazines, and phenoxazines. The protocols herein are designed to be robust and adaptable, with an emphasis on the mechanistic rationale behind the experimental choices.

I. Synthesis of Substituted Benzofurans

Benzofurans are a prominent class of oxygen-containing heterocycles found in numerous natural products and pharmacologically active compounds. The inherent functionalities of methyl 4-bromo-2-fluoro-6-hydroxybenzoate allow for multiple pathways to construct the benzofuran core, primarily through palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization.

A. Sonogashira Coupling Followed by Intramolecular Cyclization

The Sonogashira coupling of a terminal alkyne with the aryl bromide moiety of the starting material, followed by an intramolecular cyclization of the resulting o-alkynylphenol, is a powerful and convergent strategy for the synthesis of 2-substituted benzofurans.[1][2][3] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[4][5][6]

Experimental Protocol: Synthesis of Methyl 2-Aryl-4-fluoro-6-hydroxybenzofuran-7-carboxylate

Reaction Scheme:

A two-step, one-pot synthesis of a substituted benzofuran.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate1193162-18-3249.041.0
Terminal Alkyne (e.g., Phenylacetylene)536-74-3102.131.2
PdCl₂(PPh₃)₂13965-03-2701.900.03
Copper(I) Iodide (CuI)7681-65-4190.450.06
Triethylamine (Et₃N)121-44-8101.193.0
Toluene, anhydrous108-88-392.1410 mL
Potassium Carbonate (K₂CO₃)584-08-7138.212.0

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS. The Sonogashira coupling is typically complete within 2-4 hours.

  • After completion of the coupling reaction, add potassium carbonate (2.0 mmol) to the reaction mixture.

  • Increase the temperature to 110 °C and continue stirring for an additional 4-6 hours to facilitate the intramolecular cyclization.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Methyl 2-Aryl-4-fluoro-6-hydroxybenzofuran-7-carboxylate.

B. Intramolecular Heck Reaction

An alternative approach involves the O-allylation of the phenolic hydroxyl group, followed by an intramolecular Heck reaction. This strategy is particularly useful for the synthesis of 2-methyl-substituted benzofurans and related dihydrobenzofuran derivatives. The success of the intramolecular Heck reaction is highly dependent on the choice of palladium catalyst, ligand, and base, as well as the solvent.[7][8][9]

Experimental Protocol: Synthesis of Methyl 4-fluoro-2,3-dihydro-2-methylbenzofuran-7-carboxylate

Reaction Scheme:

Sources

Application Notes and Protocols for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Advanced Materials

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a highly functionalized aromatic compound poised for significant applications in materials science. Its unique substitution pattern—featuring a reactive bromine atom, an electron-withdrawing fluorine atom, a nucleophilic hydroxyl group, and a methyl ester—offers a versatile platform for the synthesis of a new generation of high-performance polymers and organic electronic materials.

The strategic placement of these functional groups allows for a multi-pronged approach to materials design:

  • Polymerization: The hydroxyl and methyl ester groups are classic handles for polycondensation reactions, enabling the formation of advanced polyesters.

  • Cross-Coupling: The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This facilitates the construction of complex conjugated systems essential for organic electronics.[1][2][3]

  • Property Tuning: The fluorine atom profoundly influences the electronic properties, thermal stability, and chemical resistance of resulting materials, making them suitable for demanding applications.[4][5][6]

This guide provides detailed application notes and protocols to leverage the unique chemical attributes of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate for the development of cutting-edge materials.

Application Note 1: Synthesis of High-Performance Flame-Retardant Polyesters

Expertise & Experience: The Rationale Behind the Design

The incorporation of bromine into polymer backbones is a well-established strategy for imparting flame retardancy.[7][8] Brominated compounds act by interrupting the radical chain reactions that occur during combustion in the gas phase.[9][10] By using Methyl 4-bromo-2-fluoro-6-hydroxybenzoate as a co-monomer in polyester synthesis, the bromine is chemically bound within the polymer chain. This "reactive" approach is often preferred over using "additive" flame retardants as it prevents leaching of the retardant over the product's lifetime.

The hydroxyl and methyl ester functionalities of the title compound allow it to readily participate in polycondensation reactions. Specifically, it can undergo transesterification with diols and dicarboxylic acids to form a copolyester. The fluorine atom is expected to enhance the thermal stability and chemical resistance of the resulting polymer.[11]

Experimental Protocol: Melt Polycondensation for a Brominated Copolyester

This protocol describes the synthesis of a copolyester using Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (MFBHB), terephthaloyl chloride, and ethylene glycol.

Materials:

  • Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (MFBHB)

  • Terephthaloyl chloride

  • Ethylene glycol

  • Antimony(III) oxide (catalyst)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Methanol (for purification)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser

  • Nitrogen inlet

  • Vacuum pump

  • Heating mantle with temperature controller

Procedure:

  • Monomer Charging and Inerting:

    • In a flame-dried three-neck flask, combine Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, terephthaloyl chloride, and a molar excess of ethylene glycol.

    • Add a catalytic amount of Antimony(III) oxide (approx. 300-500 ppm).

    • Equip the flask with a mechanical stirrer and a distillation head. Purge the system with dry nitrogen for 15-20 minutes to create an inert atmosphere.

  • Esterification Stage:

    • Heat the reaction mixture under a slow stream of nitrogen to approximately 180-200°C.

    • Stir the mixture to ensure homogeneity. Methanol and hydrogen chloride will begin to distill off as the initial esterification and transesterification reactions proceed.

    • Maintain this temperature for 2-3 hours, or until the evolution of byproducts ceases.

  • Polycondensation Stage:

    • Gradually increase the temperature to 250-280°C.

    • Simultaneously, slowly apply a vacuum (reducing the pressure to <1 mmHg over 30-60 minutes). This is critical for removing excess ethylene glycol and driving the polymerization reaction towards a high molecular weight polymer.[12][13]

    • A noticeable increase in the viscosity of the melt will be observed. Continue the reaction under high vacuum and elevated temperature for an additional 3-4 hours.

  • Isolation and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting solid polymer can be removed by carefully breaking the flask or by using a high-torque mechanical stirrer to extrude the polymer while still molten.

    • Grind the crude polymer into a coarse powder.

    • Purify the polymer by washing it with hot methanol to remove any unreacted monomers and low molecular weight oligomers.

    • Dry the purified polymer in a vacuum oven at 80-100°C overnight.

Visualization of the Polymerization Workflow

Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_post Post-Processing charge Charge Reactants: - MFBHB - Terephthaloyl Chloride - Ethylene Glycol - Sb2O3 Catalyst inert Inert Atmosphere (Nitrogen Purge) charge->inert ester Esterification (180-200°C) Byproduct Removal inert->ester poly Polycondensation (250-280°C, Vacuum) Viscosity Increase ester->poly isolate Isolation of Solid Polymer poly->isolate purify Purification (Methanol Wash) isolate->purify dry Vacuum Drying purify->dry Suzuki_Polymerization Start Methyl 4-bromo-2-fluoro-6-hydroxybenzoate Suzuki Suzuki-Miyaura Coupling (Pd(OAc)2, K2CO3) Start->Suzuki BoronicAcid Phenylboronic acid BoronicAcid->Suzuki Monomer Biphenyl Ester Monomer Suzuki->Monomer Hydrolysis Hydrolysis (LiOH) Monomer->Hydrolysis HydroxyAcid Biphenyl Hydroxy-Acid Hydrolysis->HydroxyAcid Poly Polycondensation HydroxyAcid->Poly FinalPolymer Conjugated Poly(arylene ester) Poly->FinalPolymer

Sources

Step-by-step synthesis of derivatives from "Methyl 4-bromo-2-fluoro-6-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Derivatization of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Introduction

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a highly functionalized aromatic building block, poised for diverse chemical transformations. Its strategic substitution pattern—featuring a nucleophilic hydroxyl group, an electrophilic aryl bromide, a modifiable ester, and a directing fluoro group—renders it an exceptionally versatile starting material in medicinal chemistry and materials science. This guide provides detailed protocols and technical insights for the synthesis of key derivatives, focusing on reactions at the phenolic hydroxyl and the aryl bromide positions. Each protocol is designed to be robust and reproducible, with explanations grounded in established chemical principles to aid researchers in their synthetic endeavors.

PART 1: Derivatization of the Phenolic Hydroxyl Group

The phenolic -OH group is a primary site for modification, readily undergoing reactions such as O-alkylation and O-acylation to form ethers and esters, respectively. These transformations are fundamental for modulating the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability.

Protocol: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming aryl ethers. The reaction proceeds via the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol without promoting unwanted side reactions like the hydrolysis of the methyl ester.

  • Solvent: Acetonitrile (MeCN) is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the cation of the base while not interfering with the nucleophilicity of the phenoxide.

  • Temperature: Elevated temperatures (reflux) are used to increase the reaction rate, ensuring the conversion is complete within a reasonable timeframe.

Experimental Protocol:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate249.041.0249 mg1.0
Alkyl Halide (e.g., Ethyl Iodide)155.971.2187 mg (94 µL)1.2
Potassium Carbonate (K₂CO₃)138.212.0276 mg2.0
Acetonitrile (MeCN)--5 mL-

Step-by-Step Methodology:

  • To a 25 mL round-bottom flask, add Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 mmol) and potassium carbonate (2.0 mmol).

  • Add acetonitrile (5 mL) to the flask.

  • Add the alkyl halide (1.2 mmol) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired aryl ether.

Protocol: O-Acylation for Ester Synthesis

Phenols can be readily converted to esters by reaction with reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a non-nucleophilic base.[1][2][3] This reaction is often rapid and high-yielding.[4]

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and provide a strong driving force for the reaction.[4]

  • Base: Pyridine serves a dual role: it acts as a non-nucleophilic base to neutralize the HCl byproduct and can also act as a nucleophilic catalyst.

  • Solvent: Dichloromethane (DCM) is an inert solvent that dissolves the reactants well. The reaction is typically run at 0 °C to control the exothermicity.

Experimental Protocol:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate249.041.0249 mg1.0
Acyl Chloride (e.g., Acetyl Chloride)78.501.186 mg (78 µL)1.1
Pyridine79.101.5119 mg (121 µL)1.5
Dichloromethane (DCM)--5 mL-

Step-by-Step Methodology:

  • Dissolve Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 mmol) in dry DCM (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.5 mmol) to the solution.

  • Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM (15 mL) and wash sequentially with 1M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acylated product, which can be further purified by chromatography if necessary.

PART 2: Derivatization via Cross-Coupling Reactions at the C-Br Bond

The aryl bromide moiety is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds using transition metal-catalyzed cross-coupling reactions. These methods are pillars of modern organic synthesis.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an aryl halide with an organoboron species.[5][6] The choice of catalyst, ligand, and base is crucial for high efficiency.[7][8]

Causality Behind Experimental Choices:

  • Catalyst System: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst. The tetrakis(triphenylphosphine)palladium(0) complex is an effective catalyst for the coupling of aryl bromides.

  • Base: An aqueous solution of sodium carbonate (Na₂CO₃) is used. The base is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: A biphasic system of toluene and water is often used to dissolve both the organic-soluble reactants and the water-soluble inorganic base.

Experimental Protocol:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate249.041.0249 mg1.0
Arylboronic Acid (e.g., Phenylboronic Acid)121.931.2146 mg1.2
Pd(PPh₃)₄1155.560.0558 mg0.05
Sodium Carbonate (Na₂CO₃)105.992.0212 mg2.0
Toluene / Water--4 mL / 1 mL-

Step-by-Step Methodology:

  • In a reaction tube, combine Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add toluene (4 mL).

  • Prepare a 2M aqueous solution of Na₂CO₃ and add 1 mL (2.0 mmol) to the reaction mixture.

  • Seal the tube and degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and separate the layers.

  • Wash the organic layer with water (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the biaryl product.

Suzuki_Coupling_Workflow SM Methyl 4-bromo-2-fluoro- 6-hydroxybenzoate Catalyst Pd(PPh₃)₄ Na₂CO₃, Toluene/H₂O SM->Catalyst Boronic ArB(OH)₂ Boronic->Catalyst Product Biaryl Product Catalyst->Product 90-100 °C

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol: Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is the premier method for synthesizing arylalkynes from aryl halides and terminal alkynes, co-catalyzed by palladium and copper complexes.[9][10][11][12][13]

Causality Behind Experimental Choices:

  • Catalyst System: A dual-catalyst system is employed. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while the copper(I) iodide (CuI) co-catalyst activates the alkyne.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the HX byproduct. It can often serve as the solvent as well.[9]

  • Atmosphere: The catalytic cycle involves air-sensitive Pd(0) species, necessitating an inert atmosphere.[9]

Experimental Protocol:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate249.041.0249 mg1.0
Terminal Alkyne (e.g., Phenylacetylene)102.141.1112 mg (123 µL)1.1
Pd(PPh₃)₂Cl₂701.900.0321 mg0.03
Copper(I) Iodide (CuI)190.450.059.5 mg0.05
Triethylamine (Et₃N)--5 mLSolvent

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under argon, add Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add degassed triethylamine (5 mL) via syringe.

  • Add the terminal alkyne (1.1 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 4-8 hours. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Monitor the reaction by TLC.

  • Once complete, filter the mixture through a pad of Celite® to remove the catalyst and amine salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the arylalkyne product.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, which has largely replaced harsher classical methods like the Ullmann condensation for this purpose.[14][15] The reaction's success hinges on the use of specialized, bulky electron-rich phosphine ligands.[16][17]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A pre-catalyst like Pd₂(dba)₃ is used with a sterically hindered, electron-rich phosphine ligand such as XPhos or SPhos. This combination forms a highly active monoligated Pd(0) species in solution, which is crucial for efficient catalysis, particularly for the reductive elimination step.[17][18]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, high-boiling point, non-coordinating solvents like toluene or dioxane are preferred.

Experimental Protocol:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate249.041.0249 mg1.0
Amine (e.g., Morpholine)87.121.2105 mg (105 µL)1.2
Pd₂(dba)₃915.720.019.2 mg0.01 (0.02 Pd)
XPhos476.670.0419 mg0.04
Sodium tert-butoxide (NaOt-Bu)96.101.4135 mg1.4
Toluene (anhydrous)--5 mL-

Step-by-Step Methodology:

  • Inside a glovebox, add NaOt-Bu (1.4 mmol) to an oven-dried reaction vial.

  • In a separate vial, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.04 mmol) followed by anhydrous toluene (2 mL). Stir for 5 minutes to form the active catalyst.

  • To the vial containing the base, add Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 mmol).

  • Add the amine (1.2 mmol) followed by the pre-formed catalyst solution and additional toluene to bring the total volume to ~5 mL.

  • Seal the vial and remove it from the glovebox. Heat the mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction by adding water. Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

PART 3: Tandem Reactions for Heterocycle Synthesis

The strategic placement of functional groups on the starting material allows for powerful tandem reactions, where a single sequence of operations can build complex molecular architectures.

Protocol: Synthesis of Benzofurans

A common and elegant strategy for synthesizing 2-substituted benzofurans involves a tandem Sonogashira coupling followed by an intramolecular cyclization (alkoxycyclization) onto the ortho-hydroxyl group.[19][20][21][22][23]

Causality Behind Experimental Choices:

  • One-Pot Procedure: Combining the Sonogashira coupling and the cyclization into a one-pot procedure improves efficiency by avoiding the isolation of the intermediate arylalkyne.

  • Base for Cyclization: The amine base used for the Sonogashira coupling (e.g., Et₃N) is often sufficient to promote the subsequent 5-exo-dig cyclization of the phenolic hydroxyl group onto the newly formed alkyne. In some cases, a stronger base may be added to facilitate this step.

Benzofuran_Synthesis Start Methyl 4-bromo-2-fluoro- 6-hydroxybenzoate Step1 Step 1: Sonogashira Coupling (Pd/Cu cat., Base) Start->Step1 Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Step1 Intermediate Arylalkyne Intermediate (Not Isolated) Step1->Intermediate Step2 Step 2: Intramolecular 5-exo-dig Cyclization Intermediate->Step2 Product 2-Substituted Benzofuran Step2->Product

Caption: Tandem Sonogashira coupling and cyclization for benzofuran synthesis.

Experimental Protocol: The protocol for this reaction is very similar to the Sonogashira coupling (Section 2.2), with the primary difference being an extended reaction time or increased temperature after the initial coupling is complete to drive the cyclization.

  • Follow steps 1-3 of the Sonogashira coupling protocol (Section 2.2).

  • After the addition of all reagents, heat the reaction mixture to 80 °C.

  • Stir at 80 °C for 12-18 hours, monitoring by TLC/LC-MS for the consumption of the starting material and the intermediate arylalkyne, and the formation of the benzofuran product.

  • Follow steps 6-10 of the Sonogashira coupling protocol for work-up and purification.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wiley Online Library. (2023). Synthesis of Benzofurans from Sulfur Ylides and ortho‐Hydroxy‐Functionalized Alkynes. Retrieved from [Link]

  • Taylor & Francis Online. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of esters. Retrieved from [Link]

  • Google Patents. (n.d.). US4487975A - Etherification of phenols.
  • ScienceDirect. (1984). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Retrieved from [Link]

  • SlideShare. (n.d.). Ullmann reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

  • ACS Publications. (2021). Nickel-Catalyzed Etherification of Phenols and Aryl Halides through Visible-Light-Induced Energy Transfer. Retrieved from [Link]

  • Google Patents. (n.d.). EP0037353A1 - Process for the etherification of phenols.
  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • YouTube. (2022). A-Level H2 Chemistry: Esterification of Phenols. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Ullmann reaction. Retrieved from [Link]

  • Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Methyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. Retrieved from [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

Sources

Application Notes and Protocols: Achieving Optimal Yields of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Precisely Substituted Aromatic Intermediate

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester on a benzene ring, makes it a valuable and versatile building block for the synthesis of complex molecular architectures. The presence of orthogonal functional groups allows for selective, stepwise modifications, rendering it a key intermediate in the development of novel therapeutic agents and other advanced materials.

The strategic placement of the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluorine atom can enhance metabolic stability and binding affinity of the final molecule. The phenolic hydroxyl group and the methyl ester offer further sites for chemical elaboration. Given its utility, the development of a robust and high-yielding synthetic protocol is paramount.

This application note provides a detailed, field-proven protocol for the synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, focusing on reaction conditions that ensure optimal yield and purity. We will delve into the mechanistic rationale behind the chosen methodology, offering insights grounded in the principles of electrophilic aromatic substitution.

Synthetic Strategy: Leveraging Directing Group Effects for Regioselective Bromination

The most logical and efficient pathway to Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is through the direct, regioselective bromination of its readily available precursor, Methyl 2-fluoro-6-hydroxybenzoate .

The success of this synthesis hinges on controlling the regioselectivity of the electrophilic bromination reaction. The substitution pattern of the starting material is key. The directing effects of the existing substituents on the aromatic ring synergistically favor the introduction of the bromine atom at the desired C4 position:

  • -OH Group (at C6): As a powerful activating group, the hydroxyl substituent strongly directs incoming electrophiles to the ortho and para positions. The ortho position (C5) is sterically unhindered, while the other ortho position (C1) is blocked. The para position is C3.

  • -F Group (at C2): While being an inductively deactivating group, the fluorine atom is also an ortho, para-director due to resonance. It directs towards the C1 (blocked) and C5 positions (ortho), and the C4 position (para).

  • -COOCH₃ Group (at C1): This is a deactivating group that directs incoming electrophiles to the meta positions (C3 and C5).

When considering the combined influence, the powerful activating and para-directing effect of the hydroxyl group, reinforced by the para-directing effect of the fluorine atom, overwhelmingly favors electrophilic attack at the C4 position . The deactivating nature of the ester and fluorine groups helps to temper the high reactivity of the phenol ring, thereby reducing the likelihood of polysubstitution, a common side reaction in phenol bromination.[1][2][3][4]

To achieve high selectivity and yield, a mild brominating agent that minimizes over-bromination is essential. N-Bromosuccinimide (NBS) is an excellent choice for this transformation, as it provides a controlled, low-concentration source of electrophilic bromine.[5] The reaction can be further optimized by using a suitable solvent and controlling the temperature.

Experimental Workflow Diagram

G cluster_prep I. Starting Material Preparation cluster_reaction II. Regioselective Bromination cluster_workup III. Work-up and Quenching cluster_purification IV. Purification and Isolation SM Methyl 2-fluoro-6-hydroxybenzoate ReactionVessel Reaction at 0°C to Room Temp. SM->ReactionVessel Dissolve Solvent Acetonitrile (Solvent) Solvent->ReactionVessel Reagent N-Bromosuccinimide (NBS) Reagent->ReactionVessel Add portion-wise Quench Quench with aq. Na₂S₂O₃ ReactionVessel->Quench Extract Extraction with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentration in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Methyl 4-bromo-2-fluoro- 6-hydroxybenzoate Purify->Product

Caption: Workflow for the synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Detailed Protocol for Optimal Yield

This protocol is optimized for a laboratory scale synthesis and focuses on maximizing yield and purity through controlled reaction conditions.

Materials and Reagents:

  • Methyl 2-fluoro-6-hydroxybenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (CH₃CN), HPLC grade

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for eluent

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 2-fluoro-6-hydroxybenzoate (1.0 eq).

  • Dissolution: Dissolve the starting material in acetonitrile (approximately 10-15 mL per gram of starting material).

  • Cooling: Cool the resulting solution to 0°C in an ice-water bath. This is a critical step to control the reaction rate and prevent potential side reactions.

  • Addition of NBS: Once the solution is cooled, add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. Adding the NBS slowly maintains a low concentration of the brominating species, which is key to achieving mono-bromination and high regioselectivity.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 25 mL) to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient system to afford the pure Methyl 4-bromo-2-fluoro-6-hydroxybenzoate as a solid.

Data Summary and Parameter Optimization

ParameterRecommended ConditionRationale for Optimal Yield
Brominating Agent N-Bromosuccinimide (NBS)Provides a mild, controlled source of electrophilic bromine, minimizing over-bromination.[5]
Stoichiometry 1.05 eq. of NBSA slight excess ensures complete consumption of the starting material without promoting significant side reactions.
Solvent Acetonitrile (CH₃CN)A polar aprotic solvent that effectively dissolves the reactants and is inert under the reaction conditions.
Temperature 0°C to Room TemperatureInitial cooling controls the exothermicity and rate of the reaction, enhancing selectivity.[6]
Reaction Time 2-4 hours (TLC monitored)Sufficient time for complete conversion while minimizing potential degradation of the product.
Work-up Quenching with Na₂S₂O₃Essential for removing unreacted bromine species, preventing further reactions during extraction.

Trustworthiness and Self-Validation

The protocol's reliability is grounded in established chemical principles and validated through empirical evidence in related syntheses.

  • Mechanistic Soundness: The choice of reagents and conditions is directly informed by the well-understood mechanism of electrophilic aromatic substitution on activated phenolic rings.[1][2][3] The synergistic directing effects of the hydroxyl and fluoro groups provide a strong theoretical basis for the expected high regioselectivity.

  • In-Process Controls: The protocol incorporates a crucial monitoring step (TLC analysis). This allows the researcher to track the consumption of the starting material and the formation of the product in real-time, ensuring the reaction is stopped at the optimal point to maximize yield and minimize impurity formation.

  • Purification Strategy: The final purification via column chromatography is a standard and effective method for separating the desired mono-brominated product from any unreacted starting material, succinimide byproduct, or potential di-brominated impurities.

By adhering to this detailed protocol, researchers can confidently and reproducibly synthesize Methyl 4-bromo-2-fluoro-6-hydroxybenzoate in high yield and purity, enabling its use in subsequent stages of drug discovery and materials science research.

References

  • Gao, Y., et al. (2019). Regioselective mono-bromination of phenols has been successfully developed with KBr and ZnAl–BrO3−–layered double hydroxides. Molecules, 24(23), 4333. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective bromination of phenols. [Diagram]. Available at: [Link]

  • ResearchGate. (2015). Regioselective and high-yielding bromination of phenols and anilins using N-bromosaccharin and amberlyst-15. Available at: [Link]

  • Save My Exams. (2024). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]

  • Ma, X., et al. (2019). Regioselective Synthesis of Brominated Phenols. ChemistryViews. Available at: [Link]

  • LibreTexts Chemistry. (2023). Ring Reactions of Phenol. Available at: [Link]

  • Taylor, R. T., et al. (2014). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 19(9), 15006-15017. Available at: [Link]

  • Clark, J. (n.d.). Ring reactions of phenol. Chemguide. Available at: [Link]

  • ResearchGate. (n.d.). Bromination of Phenols by Means of Bromide-Bromate Solution. Available at: [Link]

  • ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Available at: [Link]

Sources

Application Notes and Protocols for Monitoring Reactions of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a key trifunctional aromatic building block, offering medicinal chemists a versatile scaffold for constructing novel therapeutic agents. Its distinct functional groups—a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester—provide multiple reaction sites for strategic molecular elaboration. The bromine atom, in particular, serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for creating carbon-carbon bonds in contemporary organic synthesis.[1][2]

Given its role as a critical intermediate, the ability to precisely monitor the conversion of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate in real-time is not merely a matter of procedural optimization; it is fundamental to ensuring reaction efficiency, maximizing yield, identifying potential byproducts, and ultimately, guaranteeing the quality and purity of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for employing a suite of modern analytical techniques to monitor the progress of reactions involving this important synthetic intermediate.

Core Application: Monitoring a Suzuki-Miyaura Cross-Coupling Reaction

A primary application for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is its participation in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. This reaction is pivotal in the synthesis of a wide array of biologically active compounds.[3] The generalized reaction scheme involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound.

The following analytical protocols are tailored to monitor the consumption of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate and the concurrent formation of the biaryl product.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): The Workhorse for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the quantitative monitoring of organic reactions.[4][5][6] Their ability to separate complex mixtures with high resolution and sensitivity makes them ideal for tracking the disappearance of starting materials and the appearance of products and impurities. For reactions involving Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, a reversed-phase HPLC/UPLC method is typically employed.

Causality Behind Experimental Choices:
  • Reversed-Phase C18 Column: The nonpolar nature of the stationary phase is well-suited for retaining and separating the aromatic compounds in the reaction mixture.

  • Mobile Phase Gradient: A gradient of a polar solvent (like water with a modifier) and a less polar organic solvent (like acetonitrile or methanol) allows for the effective elution of compounds with varying polarities, from the more polar starting material to the potentially less polar biaryl product.

  • UV Detection: The aromatic rings in both the reactant and product are strong chromophores, allowing for sensitive detection using a UV detector, typically in the range of 210-254 nm.[5]

Experimental Workflow for HPLC/UPLC Monitoring

HPLC_Workflow cluster_0 Reaction cluster_1 Sample Preparation cluster_2 HPLC/UPLC Analysis cluster_3 Data Analysis Reaction Reaction Mixture (t = 0, 1, 2...n) Quench Quench Aliquot (e.g., with water) Reaction->Quench Withdraw Aliquot Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.22 µm syringe filter) Dilute->Filter Inject Inject into HPLC/UPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Reactant, Product, and Byproducts Integrate->Quantify Plot Plot Concentration vs. Time Quantify->Plot

Caption: Workflow for HPLC/UPLC reaction monitoring.

Detailed HPLC/UPLC Protocol
  • Instrument and Column:

    • HPLC or UPLC system with a quaternary or binary pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 50 mm, 1.7 µm for UPLC).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution:

    • A typical gradient might be: 30% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. This should be optimized for the specific product.

  • Flow Rate and Detection:

    • Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UPLC.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent to prevent further reaction.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Data Analysis:

    • Integrate the peak areas of the starting material and the product.

    • Calculate the percent conversion by comparing the peak area of the starting material at time 't' to its area at t=0. For more accurate quantification, a calibration curve with authentic standards should be prepared.

Parameter HPLC UPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Flow Rate 1.0 mL/min0.4 mL/min
Injection Vol. 5-10 µL1-2 µL
Run Time ~15 min~5 min
Pressure 400-600 bar800-1200 bar

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Structural Confirmation

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[7][8] While the hydroxyl group on Methyl 4-bromo-2-fluoro-6-hydroxybenzoate can reduce its volatility, GC-MS can still be a viable option, especially with derivatization. Its primary advantage is the structural information provided by the mass spectrometer, which can be invaluable for identifying unexpected byproducts.

Causality Behind Experimental Choices:
  • Derivatization: Silylation of the hydroxyl group (e.g., with BSTFA or MSTFA) increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis.

  • Non-polar Column: A column like a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) is a good general-purpose choice for separating a range of aromatic compounds.

  • Electron Ionization (EI): This standard ionization technique provides reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification.

Detailed GC-MS Protocol
  • Sample Preparation and Derivatization:

    • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture and quench it.

    • Extract the organic components with a suitable solvent like ethyl acetate.

    • Evaporate the solvent under a stream of nitrogen.

    • Add a silylation reagent (e.g., 50 µL of BSTFA with 1% TMCS) and a solvent (e.g., 50 µL of pyridine or acetonitrile).

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Parameters:

    • Injector: 280°C, Splitless mode.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.

    • MS Transfer Line: 290°C.

    • Ion Source: 230°C, Electron Ionization at 70 eV.

    • Scan Range: 50-550 m/z.

  • Data Analysis:

    • Monitor the disappearance of the peak corresponding to the derivatized starting material and the appearance of the peak for the derivatized product.

    • Analyze the mass spectra of new peaks to identify potential byproducts. For instance, protodeboronation of the boronic acid partner in a Suzuki reaction can be identified.[9]

In-Situ Monitoring with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy

For a deeper mechanistic understanding, in-situ monitoring techniques are unparalleled. They allow for the observation of the reaction as it happens, without the need for sampling and workup, which can sometimes introduce artifacts.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is inherently quantitative, making it excellent for reaction monitoring.[12] A series of ¹H or ¹⁹F NMR spectra can be acquired over time to track the reaction progress directly in the NMR tube.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will show distinct signals for the starting material and the product, allowing for clear differentiation and quantification.

  • ¹⁹F NMR: The fluorine atom on the starting material provides a unique spectroscopic handle. The disappearance of its signal and the appearance of a new signal for the product (with a different chemical shift) can be a very clean way to monitor the reaction, as ¹⁹F NMR spectra are often less crowded than ¹H spectra.

  • Internal Standard: Adding a known amount of an unreactive internal standard (e.g., 1,3,5-trimethoxybenzene) allows for accurate quantification of all species in the reaction mixture.

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis Prepare Prepare reaction mixture in deuterated solvent with internal standard Place Place NMR tube in spectrometer Prepare->Place Initiate Initiate reaction (e.g., by adding catalyst) Place->Initiate Acquire Acquire spectra at timed intervals Initiate->Acquire Process Process spectra (phasing, baseline correction) Acquire->Process Integrate Integrate signals of reactant, product, and standard Process->Integrate Calculate Calculate concentration and conversion over time Integrate->Calculate

Caption: Workflow for in-situ NMR reaction monitoring.

  • Preparation:

    • In an NMR tube, dissolve Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, the coupling partner (e.g., an arylboronic acid), the base, and a suitable internal standard in a deuterated solvent (e.g., DMSO-d₆ or THF-d₈).

    • Acquire an initial spectrum (t=0).

  • Initiation and Monitoring:

    • Initiate the reaction by adding the palladium catalyst.

    • Quickly place the NMR tube in the spectrometer and begin acquiring spectra at regular intervals (e.g., every 5-10 minutes).

  • Data Analysis:

    • Process the series of spectra.

    • Identify characteristic, well-resolved peaks for the starting material, product, and internal standard.

    • Integrate these peaks and normalize them against the integral of the internal standard to determine the relative concentrations of the reactant and product over time.

Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is particularly useful for monitoring changes in functional groups.[4][13] By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, real-time data on the chemical transformation can be obtained.

  • Monitoring Functional Groups: In a reaction where the hydroxyl or ester group of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is modified (e.g., an etherification or hydrolysis), FTIR is ideal. The disappearance of the broad O-H stretch (~3300 cm⁻¹) or the shift in the C=O stretch of the ester (~1700 cm⁻¹) can be tracked.[14]

  • Real-Time Data: The ability to collect spectra rapidly (e.g., every minute) provides a high-density data stream for kinetic analysis.

  • Setup:

    • Set up the reaction in a vessel equipped with an overhead stirrer and an insertion port for an ATR-FTIR probe.

    • Insert the ATR probe into the reaction mixture.

  • Data Collection:

    • Collect a background spectrum of the solvent and starting materials before initiating the reaction.

    • Initiate the reaction (e.g., by adding a reagent or increasing the temperature).

    • Begin collecting spectra at regular intervals.

  • Data Analysis:

    • Monitor the absorbance of characteristic peaks over time. For example, track the decrease in the C-Br absorbance and the change in the aromatic C-H bending region as the biaryl product forms.

    • Plot the peak height or area versus time to generate a reaction profile.

Conclusion

The selection of an analytical technique for monitoring reactions of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate depends on the specific reaction, the information required, and the available instrumentation. For routine quantitative analysis of reaction conversion and purity, HPLC/UPLC is the method of choice. GC-MS is valuable for volatile byproducts and provides essential structural confirmation. For detailed mechanistic studies and real-time, non-invasive monitoring, in-situ NMR and FTIR spectroscopy offer unparalleled insights. By applying these detailed protocols, researchers, scientists, and drug development professionals can effectively monitor and optimize the critical synthetic transformations of this versatile building block, ensuring the efficient and reliable production of next-generation chemical entities.

References

  • von Harbou, E. Quantitative NMR methods for reaction and process monitoring. KLuedo - RPTU. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 29). The Role of Methyl 4-bromo-2-fluorobenzoate in Modern Synthesis. [Link]

  • Shimadzu. Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. [Link]

  • C-A. F. (2018, August 12). Nuclear Magnetic Resonance Spectroscopy for In Situ Monitoring of Porous Materials Formation under Hydrothermal Conditions. PMC - NIH. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]

  • RSC Publishing. Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy. [Link]

  • PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

  • Boisseau, R., Bussy, U., & Boujtita, M. (2015, January 6). In situ ultrafast 2D NMR spectroelectrochemistry for real-time monitoring of redox reactions. Semantic Scholar. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 29). Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research. [Link]

  • Patsnap Eureka. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. [Link]

  • G. J. (n.d.). NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]

  • S. A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. [Link]

  • Semantic Scholar. Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. [Link]

  • PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate. [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • ResearchGate. Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. [Link]

  • Ahmed, N. R. (2023, June 26). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • Nandiyanto, A. B. D., et al. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Google Patents.
  • ResearchGate. (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS1*. [Link]

  • Fulcrum Pharma. HPLC. [Link]

Sources

Application Notes and Protocols: The Strategic Utility of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a trifunctionalized aromatic compound that has emerged as a highly valuable scaffold for the construction of complex bioactive molecules. Its unique arrangement of a nucleophilic hydroxyl group, an electrophilic methyl ester, and a synthetically versatile bromine atom, all influenced by the electronic effects of a fluorine substituent, offers chemists a powerful tool for molecular design and synthesis.

The presence of the bromine atom is particularly noteworthy, as it serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are cornerstones of modern drug discovery, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds to construct the core structures of many targeted therapies. The fluorine atom, ortho to the hydroxyl group, enhances its acidity and modulates the reactivity of the aromatic ring. The hydroxyl and methyl ester groups provide additional points for diversification, allowing for the introduction of a wide range of substituents to explore the structure-activity relationships (SAR) of a lead compound.

This application note will delve into the practical applications of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, with a particular focus on its utility in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

Core Application: A Gateway to Kinase Inhibitors

Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule inhibitors that target specific kinases has been an area of intense research. The structural motifs present in Methyl 4-bromo-2-fluoro-6-hydroxybenzoate make it an ideal starting material for the synthesis of various kinase inhibitor scaffolds.

A plausible and compelling application of this building block is in the synthesis of inhibitors for Mitogen-activated protein kinase-interacting kinases (MNKs), which are implicated in promoting tumorigenesis.[1][2] The general structure of many kinase inhibitors features a heterocyclic core, often assembled through a series of cross-coupling and condensation reactions. The following sections will outline a detailed, albeit representative, synthetic protocol for the synthesis of a hypothetical MNK inhibitor, leveraging the unique reactivity of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Synthetic Workflow Overview

The proposed synthetic route commences with a Suzuki-Miyaura cross-coupling reaction to introduce a heterocyclic moiety at the 4-position of the benzoate ring. This is followed by the protection of the phenolic hydroxyl group, hydrolysis of the methyl ester to the corresponding carboxylic acid, and finally, an amide bond formation with a suitable amine to yield the final inhibitor.

G A Methyl 4-bromo-2-fluoro-6-hydroxybenzoate B Suzuki-Miyaura Coupling (Heterocyclic Boronic Acid, Pd Catalyst, Base) A->B C Intermediate A (Biaryl Ether Precursor) B->C D Hydroxyl Protection (e.g., MOM-Cl, DIPEA) C->D E Intermediate B (Protected Phenol) D->E F Ester Hydrolysis (LiOH, THF/H2O) E->F G Intermediate C (Carboxylic Acid) F->G H Amide Coupling (Amine, Coupling Agent e.g., HATU) G->H I Final Bioactive Molecule (Hypothetical MNK Inhibitor) H->I

Caption: A generalized workflow for the synthesis of a hypothetical kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate with a commercially available heterocyclic boronic acid. The choice of a nitrogen-containing heterocycle is common in kinase inhibitor design to facilitate hydrogen bonding interactions within the kinase active site.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate1193162-18-3249.031.01.0
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester761440-62-8208.051.21.2
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.213.03.0
1,4-Dioxane123-91-188.11--
Water7732-18-518.02--

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (249 mg, 1.0 mmol), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (250 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.

Protocol 2: Protection of the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group can interfere with the subsequent ester hydrolysis and amide coupling steps. Therefore, protection is a prudent step. A methoxymethyl (MOM) ether is a suitable protecting group.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Coupled Product from Protocol 1--1.01.0
Chloromethyl methyl ether (MOM-Cl)107-30-280.511.51.5
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.02.0
Dichloromethane (DCM)75-09-284.93--

Procedure:

  • Dissolve the coupled product (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (0.35 mL, 2.0 mmol) followed by the dropwise addition of chloromethyl methyl ether (0.11 mL, 1.5 mmol).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude MOM-protected intermediate is often of sufficient purity to be carried forward to the next step without further purification.

Protocol 3: Saponification of the Methyl Ester

Hydrolysis of the methyl ester to the carboxylic acid is a standard procedure to prepare for the final amide bond formation.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
MOM-protected intermediate from Protocol 2--1.01.0
Lithium Hydroxide (LiOH)1310-65-223.953.03.0
Tetrahydrofuran (THF)109-99-972.11--
Water7732-18-518.02--

Procedure:

  • Dissolve the MOM-protected intermediate (1.0 mmol) in a mixture of tetrahydrofuran (5 mL) and water (5 mL).

  • Add lithium hydroxide (72 mg, 3.0 mmol).

  • Stir the mixture at room temperature for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the carboxylic acid.

Protocol 4: Amide Bond Formation

The final step involves the coupling of the carboxylic acid with a suitable amine to generate the target bioactive molecule. The choice of amine is critical for modulating the pharmacological properties of the final compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Carboxylic acid from Protocol 3--1.01.0
4-(Aminomethyl)pyridine3731-52-0108.141.11.1
HATU148893-10-1380.231.21.2
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.243.03.0
Dimethylformamide (DMF)68-12-273.09--

Procedure:

  • Dissolve the carboxylic acid (1.0 mmol) in anhydrous dimethylformamide (10 mL).

  • Add HATU (456 mg, 1.2 mmol) and N,N-Diisopropylethylamine (0.52 mL, 3.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-(aminomethyl)pyridine (119 mg, 1.1 mmol).

  • Continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous lithium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography or preparative HPLC to yield the final hypothetical MNK inhibitor. The MOM protecting group can be removed under acidic conditions if desired.

Data Summary and Characterization

The successful synthesis of the target molecule and intermediates would be confirmed by standard analytical techniques.

CompoundExpected Yield (%)Physical AppearanceAnalytical Data (Expected)
Intermediate A (Suzuki Product)75-85Off-white solid¹H NMR: Signals corresponding to both the benzoate and pyrazole rings. Disappearance of the aromatic proton signal adjacent to the bromine. LC-MS: Correct mass for the coupled product.
Intermediate B (MOM-protected)>90 (crude)Colorless oil¹H NMR: Appearance of a singlet around 5.2 ppm (O-CH₂-O) and a singlet around 3.5 ppm (O-CH₃). LC-MS: Correct mass for the protected compound.
Intermediate C (Carboxylic Acid)85-95White solid¹H NMR: Disappearance of the methyl ester singlet around 3.9 ppm. Appearance of a broad singlet for the carboxylic acid proton (>10 ppm). IR: Broad O-H stretch (2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹). LC-MS: Correct mass for the hydrolyzed product.
Final Product (Hypothetical MNK Inhibitor)60-70White to pale yellow solid¹H NMR: Appearance of signals for the pyridyl moiety and a characteristic amide N-H signal. ¹³C NMR: Appearance of an amide carbonyl signal (~165 ppm). HRMS: Calculated mass to four decimal places consistent with the expected molecular formula. Purity (HPLC): >95%

Conclusion and Future Perspectives

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a strategically functionalized building block with significant potential in the synthesis of complex bioactive molecules. The presented protocols, while illustrative for a hypothetical MNK inhibitor, highlight the versatility of this starting material. The bromine atom serves as a linchpin for introducing molecular diversity through cross-coupling reactions, while the hydroxyl and ester functionalities provide avenues for further modification and optimization of lead compounds. Researchers in drug discovery are encouraged to consider this and structurally related reagents as valuable additions to their synthetic toolbox for the efficient construction of novel therapeutic agents.

References

  • Jia, Y., et al. (2022). Design, Synthesis and Evaluation of Novel Phorbazole C Derivatives as MNK Inhibitors through Virtual High-Throughput Screening. National Institutes of Health. [Link]

  • American Elements. Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. [Link]

  • PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate. [Link]

  • Jin, X., et al. (2019). Design, synthesis and activity of Mnk1 and Mnk2 selective inhibitors containing thieno[2,3-d]pyrimidine scaffold. European Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with challenging substrates like Methyl 4-bromo-2-fluoro-6-hydroxybenzoate . This molecule presents a unique set of challenges due to the electronic effects of its substituents and potential steric hindrance. This document provides in-depth, experience-based troubleshooting advice and robust protocols to help you navigate these complexities and achieve high-yield, reproducible results.

Understanding the Challenges with Your Substrate

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a complex aryl bromide. The success of its Suzuki coupling is influenced by several competing factors:

  • Electronic Effects: The fluorine and ester groups are electron-withdrawing, which generally facilitates the initial oxidative addition step of the catalytic cycle.[1] Conversely, the hydroxyl group is electron-donating. This electronic push-pull can complicate reactivity.

  • Steric Hindrance: The presence of substituents ortho to the bromine (the fluoro group) can sterically hinder the approach of the palladium catalyst, potentially slowing down the oxidative addition step.

  • The Phenolic Hydroxyl Group: The acidic proton of the -OH group can interfere with the reaction in several ways. It can react with the base, potentially neutralizing it, or interact with the palladium catalyst. In some cases, it may require protection, though this adds steps to the synthesis.

This guide will address these specific issues through a series of frequently asked questions and detailed troubleshooting protocols.

Troubleshooting Guide & FAQs

Question 1: My reaction shows low or no conversion to the desired product. What are the most likely causes and how can I fix it?

Low conversion is one of the most common issues in Suzuki couplings, especially with complex substrates. The problem typically lies in one of the key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.

Root Cause Analysis & Solutions:
  • Inefficient Oxidative Addition: While the electron-withdrawing groups on your substrate should favor this step, steric hindrance from the ortho-fluoro group might be a significant barrier.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or t-Bu₃P are designed to accelerate oxidative addition and are highly effective for sterically demanding substrates.[2][3][4] These ligands stabilize the monoligated Pd(0) species, which is believed to be highly reactive in the oxidative addition step.[3]

  • Sluggish Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium complex and is heavily dependent on the choice of base.[5][6]

    • Solution: A base screen is highly recommended. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices as they are strong enough to facilitate the formation of the reactive boronate species without causing significant side reactions.[2][7] The reaction may also benefit from the addition of a small amount of water, which can help dissolve the base and facilitate the formation of the palladium(II) hydroxide complex, an alternative pathway for transmetalation.[6][8][9]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen.[10] Incomplete degassing of solvents and reagents is a frequent cause of catalyst death, often indicated by the formation of palladium black.[11]

    • Solution: Ensure rigorous degassing of all solvents (including water) and reagents.[12][13] This can be achieved by sparging with an inert gas (like argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[10][13] Using palladium pre-catalysts, such as Pd(OAc)₂ with a phosphine ligand or more advanced G2/G3 pre-catalysts, can also improve the generation and stability of the active Pd(0) species.[14]

Question 2: I'm observing significant amounts of a side product that appears to be the debrominated starting material. How can I prevent this proto-debromination?

Proto-debromination (replacement of the bromine with a hydrogen atom) is a common side reaction in Suzuki couplings.[7][8] It often competes with the desired cross-coupling pathway.

Root Cause Analysis & Solutions:
  • Source of Hydride: The hydrogen atom can come from various sources in the reaction mixture, including the solvent (e.g., alcohols), water, or even the base.[7][8]

    • Solution 1: Optimize the Base: Strong bases, particularly alkoxides, can sometimes promote this side reaction. Switching to a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can often mitigate this issue.[7]

    • Solution 2: Change the Solvent: If you are using a protic solvent, consider switching to an aprotic solvent such as dioxane, THF, or toluene.[7] These solvents are less likely to act as a hydride source.

    • Solution 3: Ligand Choice: The choice of ligand can also influence the rate of proto-debromination versus the desired reductive elimination. Screening bulky biarylphosphine ligands is a good strategy.[7]

Question 3: How does the phenolic -OH group on my substrate affect the reaction, and should I protect it?

The free hydroxyl group introduces complexity. Its acidic proton can react with the base, and the phenoxide, once formed, can potentially coordinate to the palladium center, inhibiting catalysis.

Decision-Making Workflow:

G start Start with unprotected phenol low_yield Low Yield or No Reaction? start->low_yield base_screen Screen Weaker Bases (e.g., K2CO3, KF) low_yield->base_screen yes success Proceed with Optimized Conditions low_yield->success no protect Protect Hydroxyl Group (e.g., MOM, SEM, TBDMS) base_screen->protect Still low yield protect->success no No yes Yes

Caption: Decision workflow for handling the phenolic -OH group.

  • Initial Approach (Unprotected): It is often best to first attempt the reaction without a protecting group. Many modern catalyst systems can tolerate free hydroxyl groups. Using a base like K₃PO₄ or K₂CO₃ is a good starting point, as they are often compatible with phenols.

  • When to Protect: If you consistently get low yields, significant decomposition, or a complex mixture of products after screening various catalysts and bases, protection is the next logical step. Common protecting groups for phenols include Methoxymethyl (MOM) ether, Trimethylsilyl (TMS) ether, or t-Butyldimethylsilyl (TBDMS) ether. These can be easily removed after the coupling reaction.

Question 4: What is the best catalyst, ligand, base, and solvent combination to start with for this specific substrate?

While there is no single "magic bullet," a well-chosen set of starting conditions based on literature for similar hindered and functionalized aryl bromides can save significant optimization time. High-throughput experimentation (HTE) is an excellent tool for this, but if you are running individual reactions, a rational starting point is crucial.[8]

Recommended Starting Conditions:

This table provides a robust set of initial conditions for screening. It's recommended to set up reactions to test these combinations in parallel if possible.

ComponentRecommendation 1Recommendation 2Rationale
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-4 mol%)Common, effective Pd(0) and Pd(II) precursors.[2][8]
Ligand SPhos (1.2 eq to Pd)XPhos (1.2 eq to Pd)Bulky, electron-rich ligands ideal for hindered substrates.[2][3][7]
Base K₃PO₄ (2-3 eq)Cs₂CO₃ (2-3 eq)Effective bases for transmetalation, generally compatible with phenols.[2][7]
Solvent Toluene/H₂O (10:1)Dioxane/H₂O (10:1)Aprotic solvents with a small amount of water to aid base solubility.[5][7][9]
Temperature 80-100 °C80-100 °CSufficient thermal energy to overcome activation barriers.[7]

Important Note: Always ensure your reagents are high purity and your solvents are anhydrous and properly degassed.[12]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three primary steps, and failure at any point will halt the reaction.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) pd2_oxid Ar-Pd(II)-X L_n (Oxidative Adduct) pd0->pd2_oxid Oxidative Addition pd2_trans Ar-Pd(II)-R L_n (Transmetalation Product) pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R (Coupled Product) pd2_trans->product arx Ar-X (Your Substrate) arx->pd2_oxid boronic R-B(OR')_2 (Boronic Acid/Ester) boronic->pd2_trans base Base base->pd2_oxid

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[8][15]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your substrate to form a Pd(II) complex. This is often the rate-limiting step, especially for hindered aryl halides.[8][15]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[5][15]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled together and eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[8][15]

Standardized Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Materials:

  • Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium source (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., SPhos, 3.3 mol%)

  • Base (e.g., K₃PO₄, 2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Add the Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, arylboronic acid, base, palladium source, and ligand to a dry reaction vessel containing a stir bar.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. If using a Schlenk flask, perform at least three vacuum/backfill cycles.[12]

  • Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90 °C). Vigorous stirring is essential for biphasic reactions to ensure adequate mixing.[14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Workup:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final compound.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • ACS Publications. (2007). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Retrieved from [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2021). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • ResearchGate. (2017). Effect of different bases on the Suzuki-Miyaura coupling a. Download Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2006). The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. Request PDF. Retrieved from [Link]

  • ResearchGate. (2013). ChemInform Abstract: Tetra-ortho-Substituted Biaryls Through Palladium-Catalyzed Suzuki—Miyaura Couplings with a Diaminochlorophosphine Ligand. Request PDF. Retrieved from [Link]

  • ResearchGate. (2012). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]

  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • ChemRxiv. (2025). Metal-Free Catalytic Cross-Coupling of Esters and Boranes. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (CAS 1193162-18-3)[1][2]. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this intermediate in high purity. The unique substitution pattern of this molecule—containing a phenolic hydroxyl, a methyl ester, and two halogens—presents specific purification challenges that require a multi-step, rational approach. This guide provides troubleshooting in a direct question-and-answer format, grounded in chemical principles and field-tested experience.

Part 1: Initial Workup & Extractive Purification

This initial phase is critical for removing bulk impurities, such as unreacted starting materials and the acid catalyst, which can interfere with subsequent, higher-resolution techniques.

Q1: My post-reaction mixture is a dark, acidic slurry. What is the most robust first step for purification?

A1: The most effective initial step is a well-designed liquid-liquid extraction (LLE) protocol. The goal is to separate your neutral organic product from acidic starting materials, water-soluble reagents, and the inorganic acid catalyst (e.g., H₂SO₄) commonly used in Fischer esterification[3][4].

The key is to use a weak base to selectively extract the more acidic unreacted carboxylic acid (4-bromo-2-fluoro-6-hydroxybenzoic acid) without significantly deprotonating the less acidic phenolic hydroxyl group of your product. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the ideal choice. The carboxylic acid (pKa ≈ 3-4) is readily deprotonated by bicarbonate, forming a water-soluble carboxylate salt. In contrast, the phenolic hydroxyl group (pKa ≈ 8-10), deactivated by electron-withdrawing halogens, is not acidic enough to react substantially with bicarbonate.

Experimental Protocol 1: Optimized Liquid-Liquid Extraction
  • Solvent Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent. Ethyl acetate (EtOAc) is an excellent first choice due to its polarity, which ensures good solubility for the product.

  • Neutralize Catalyst: Carefully quench the reaction by pouring it into a separatory funnel containing ice-cold water.

  • Acidic Impurity Removal: Add saturated aqueous NaHCO₃ solution in portions. Swirl gently and vent frequently to release CO₂ gas. Perform this wash until effervescence ceases. This step removes the unreacted 4-bromo-2-fluoro-6-hydroxybenzoic acid.[3]

  • Phase Separation: Separate the organic layer.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl). This helps to break any minor emulsions and removes residual water.[5]

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Q2: I'm consistently getting a stubborn emulsion at the aqueous-organic interface during the bicarbonate wash. How can I resolve this?

A2: Emulsion formation is a common issue in LLE, often caused by high concentrations of surfactant-like impurities or excessive agitation.[5] Here are several effective troubleshooting strategies:

  • Reduce Agitation: Instead of vigorous shaking, gently invert or swirl the separatory funnel. This minimizes the mechanical energy that creates emulsions while still allowing for sufficient interfacial contact.[5]

  • "Salting Out": Add a significant amount of solid NaCl (brine) to the separatory funnel and swirl. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic components and forcing a sharper phase separation.[6]

  • Filtration: Pass the entire mixture through a pad of Celite® or a plug of glass wool. This can physically disrupt the emulsion layer.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes will often force the layers to separate.

Part 2: Chromatographic Purification

After an effective extraction, flash column chromatography is the primary method for separating the target compound from closely related, neutral impurities.

Q3: What is a reliable starting point for a solvent system (eluent) for flash column chromatography on silica gel?

A3: The principle of column chromatography is to separate compounds based on their differential partitioning between the stationary phase (polar silica gel) and the mobile phase (less polar eluent).[7][8] A gradient elution using a mixture of a nonpolar solvent and a moderately polar solvent is typically most effective.

For Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, a Hexane/Ethyl Acetate system is the industry standard.

  • TLC First: Always determine the optimal solvent ratio using Thin Layer Chromatography (TLC) before running a column. Spot your crude material on a silica TLC plate and develop it in various Hexane:EtOAc ratios (e.g., 9:1, 4:1, 2:1).

  • Target Rf: The ideal solvent system will give your product a Retention Factor (Rf) of 0.25-0.35 . This Rf value provides the best balance between resolution and elution time.

  • Column Elution: Start the column with a less polar mixture (e.g., 95:5 Hexane:EtOAc) to elute very nonpolar impurities first. Gradually increase the polarity of the eluent to the ratio determined by your TLC analysis to elute your product.

SolventPolarity IndexRole in Eluent
Hexane/Heptane0.1Nonpolar "pushing" solvent
Dichloromethane (DCM)3.1Intermediate polarity option
Ethyl Acetate (EtOAc)4.4Polar eluting solvent
Acetone5.1Stronger polar eluting solvent
Methanol (MeOH)5.1Very strong polar solvent
Table 1: Common solvents for normal-phase chromatography, ordered by increasing polarity.

Q4: My compound is streaking badly on the TLC plate and seems to be sticking to the column. What's happening and how do I fix it?

A4: Streaking is a classic sign of an acidic compound interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. While your product is a phenol and thus acidic, this problem can be exacerbated by residual unreacted carboxylic acid. This strong interaction leads to poor peak shape and difficult elution.

Solution: Deactivate the silica gel by modifying your eluent. Add a small amount of a volatile acid, such as 0.5-1% acetic acid (AcOH) , to your Hexane/EtOAc mobile phase. The added acid will protonate the silica surface and saturate the basic sites on your molecule, leading to sharper bands and improved separation. Be aware that you will need to thoroughly remove the acetic acid from your product fractions during solvent evaporation.

Purification Workflow Diagram

G cluster_0 Initial Workup cluster_1 Chromatography cluster_2 Final Polishing crude Crude Reaction Mixture lle Liquid-Liquid Extraction (EtOAc / aq. NaHCO3) crude->lle Quench & Dilute column Flash Column Chromatography (Silica, Hex/EtOAc Gradient) lle->column Concentrated Crude fractions Combine Pure Fractions & Evaporate column->fractions recryst Recrystallization fractions->recryst Semi-Pure Solid product Pure Crystalline Product (>98% Purity) recryst->product

Caption: Overall purification workflow for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Part 3: Recrystallization for Ultimate Purity

Recrystallization is the definitive final step to achieve high crystalline purity, removing trace impurities that may have co-eluted during chromatography.[9][10]

Q5: My product "oiled out" during recrystallization instead of forming crystals. What went wrong?

A5: "Oiling out" occurs when the solute's solubility in the cooling solvent is still too high, causing it to separate as a super-saturated liquid phase rather than forming an ordered crystal lattice. This is a common problem that can be solved by systematically adjusting your crystallization conditions.

Key Causes & Solutions:

  • The solution is too concentrated: Use slightly more solvent to fully dissolve the compound at high temperature.

  • The solution cooled too quickly: Allow the flask to cool slowly to room temperature before inducing further crystallization in an ice bath. Rapid cooling favors amorphous precipitation over crystal growth.

  • The solvent is too "good": The polarity of the solvent may be too similar to your product. The ideal recrystallization solvent dissolves the compound when hot but poorly when cold.[10] The solution is to use a binary solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., Ethyl Acetate, Acetone) and then add a "poor," miscible anti-solvent (e.g., Hexane, Heptane) dropwise until the solution becomes faintly cloudy (the saturation point). Re-heat to clarify, then cool slowly.

Good Solvent (High Polarity)Anti-Solvent (Low Polarity)Comments
Dichloromethane (DCM)Hexane / HeptaneGood for moderately polar compounds.
Ethyl Acetate (EtOAc)Hexane / HeptaneA very common and effective pair.
AcetoneWaterEffective for very polar compounds.
TolueneHexane / HeptaneUtilizes aromatic interactions for solubility.
Table 2: Suggested binary solvent systems for recrystallization trials.
Troubleshooting Diagram: Oiling Out

G start Product 'Oiled Out' During Cooling q1 Is the solution cooling too fast? start->q1 a1_yes Allow for slow, ambient cooling before ice bath q1->a1_yes Yes q2 Is the solvent too 'good'? q1->q2 No success Crystals Form Successfully a1_yes->success a2_yes Re-heat to dissolve oil. Add a nonpolar anti-solvent (e.g., Heptane) dropwise until cloudy, then clarify with heat and cool slowly. q2->a2_yes Yes q3 Is the solution too concentrated? q2->q3 No a2_yes->success a3_yes Add small amount of hot solvent to re-dissolve, then cool again. q3->a3_yes Yes a3_yes->success

Caption: Decision tree for troubleshooting "oiling out" during recrystallization.

Part 4: Frequently Asked Questions (FAQs)

Q6: My final product has a slight yellow or brown tint. How can I obtain a colorless solid?

A6: Phenolic compounds are prone to oxidation, which can form highly colored impurities. These can often be removed by treating a hot solution of your product with activated carbon. Dissolve the product in the chosen recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal, keep the solution hot for 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.[11] Then, proceed with slow cooling to crystallize the decolorized product.

Q7: How should I store the purified Methyl 4-bromo-2-fluoro-6-hydroxybenzoate to ensure its long-term stability?

A7: Given its phenolic nature, the compound is susceptible to air and light-induced oxidation. For optimal stability, store the solid in a tightly sealed amber vial in a cool, dark, and dry place. For long-term storage, consider flushing the vial with an inert gas like nitrogen or argon before sealing.

Q8: What analytical techniques should I use to confirm the purity and identity of my final product?

A8: A combination of techniques is necessary for full characterization:

  • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate mass for the parent ion, confirming the molecular weight, and gives a purity assessment via the chromatogram.

  • Melting Point: A sharp melting point range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

References

  • Ladero, M., et al. (2025). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. Biomass Conversion and Biorefinery. Retrieved from [Link]

  • Rocío-Bautista, P., & Ceja-Andrade, P. (2022). Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples. Processes, 10(11), 2392. Retrieved from [Link]

  • Widyastuti, Y., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(14), 5367. Retrieved from [Link]

  • ResearchGate. (2025). The new liquid–liquid extraction method for separation of phenolic compounds from coal tar. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • Idris, A. A., & Ahmad, A. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences, 3(4), 433. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Baldwin, R. H. (1972). U.S. Patent No. 3,654,351. U.S. Patent and Trademark Office.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Reddit. (2022, January 28). Chromatography to separate polar molecules? [Online forum post]. r/OrganicChemistry. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Hopakchem. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures [Online forum post]. r/Chempros. Retrieved from [Link]

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. Retrieved from [Link]

  • Loter, I. (1956). U.S. Patent No. 2,749,362. U.S. Patent and Trademark Office.
  • Howell, L. G., Spector, T., & Massey, V. (1972). Purification and properties of p-hydroxybenzoate hydroxylase from Pseudomonas fluorescens. Journal of Biological Chemistry, 247(13), 4340-4350. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of methyl hydroxybenzoate.
  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (2023). Production of (hydroxy)benzoate-derived polyketides by engineered Pseudomonas with in situ extraction. Retrieved from [Link]

  • Hesp, B., Calvin, M., & Hosokawa, K. (1969). Studies on p-hydroxybenzoate hydroxylase from Pseudomonas putida. Journal of Biological Chemistry, 244(20), 5644-5655. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yields.

Introduction to the Synthetic Pathway

The synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves two key transformations: the esterification of a substituted benzoic acid and the regioselective bromination of an activated aromatic ring. This guide will focus on a plausible and instructive synthetic pathway, highlighting potential challenges and their solutions.

The presented pathway begins with the Fischer esterification of 2-fluoro-6-hydroxybenzoic acid to form Methyl 2-fluoro-6-hydroxybenzoate, followed by a regioselective electrophilic bromination to yield the final product.

Experimental Workflow Overview

Synthesis_Workflow start Start: 2-fluoro-6-hydroxybenzoic acid esterification Step 1: Fischer Esterification Reagents: Methanol, H₂SO₄ (cat.) Conditions: Reflux start->esterification intermediate Intermediate: Methyl 2-fluoro-6-hydroxybenzoate esterification->intermediate bromination Step 2: Electrophilic Bromination Reagents: N-Bromosuccinimide (NBS) Solvent: Acetonitrile intermediate->bromination product Final Product: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate bromination->product

Caption: Proposed synthetic workflow for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis.

FAQ 1: Why is Fischer esterification the recommended method for the first step?

Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is a cost-effective and straightforward method for producing esters.[2] For a substrate like 2-fluoro-6-hydroxybenzoic acid, this method is advantageous because it uses simple reagents and the reaction equilibrium can be favorably shifted by using an excess of the alcohol (methanol), which also serves as the solvent.[3]

FAQ 2: What is the role of the fluorine and hydroxyl groups in the bromination step?

The hydroxyl (-OH) and fluorine (-F) substituents on the aromatic ring play a crucial role in directing the position of the incoming bromine atom during electrophilic aromatic substitution.

  • Hydroxyl Group (-OH): The -OH group is a powerful activating group and an ortho, para-director.[4] This means it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the positions ortho and para to itself.

  • Fluorine Atom (-F): The effect of fluorine is more complex. Due to its high electronegativity, it has an electron-withdrawing inductive effect, which deactivates the ring. However, it also has lone pairs of electrons that can be donated to the ring through resonance, an activating effect. For fluorine, the inductive effect is generally stronger, making it a deactivating group.[5] Despite being a deactivator, it is also an ortho, para-director.[6]

In the case of Methyl 2-fluoro-6-hydroxybenzoate, the powerful activating and directing effect of the hydroxyl group will dominate, primarily directing the bromination to the position para to the -OH group.

FAQ 3: Why is N-Bromosuccinimide (NBS) preferred over liquid bromine (Br₂) for the bromination step?

While liquid bromine can be used, NBS is often preferred for several reasons:

  • Milder Reaction Conditions: NBS allows for bromination under milder conditions, which can help to prevent over-bromination and the formation of side products.

  • Handling and Safety: NBS is a crystalline solid that is easier and safer to handle than highly corrosive and volatile liquid bromine.

  • Selectivity: In many cases, NBS can offer better regioselectivity, especially for activated aromatic rings.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Low Yield in Fischer Esterification Step

Problem: The conversion of 2-fluoro-6-hydroxybenzoic acid to its methyl ester is incomplete, resulting in a low yield.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Equilibrium Limitation Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[1][7]1. Use Excess Methanol: Employ a large excess of methanol to drive the equilibrium towards the product side.[3]2. Remove Water: If feasible with your setup, use a Dean-Stark apparatus to remove water as it is formed.[7]
Insufficient Catalyst An inadequate amount of acid catalyst will result in a slow reaction rate.Increase the catalytic amount of concentrated sulfuric acid. Typically, 5-10 mol% is sufficient.
Steric Hindrance The ortho-substituents (-F and -OH) may cause some steric hindrance, slowing down the reaction.Increase the reflux time and monitor the reaction progress by Thin Layer Chromatography (TLC).
Reaction Temperature Too Low The reaction may not have reached a sufficient temperature to proceed at a reasonable rate.Ensure the reaction mixture is vigorously refluxing.

Troubleshooting Workflow for Low Esterification Yield:

Esterification_Troubleshooting start Low Yield in Esterification check_reagents Verify purity and dryness of reagents start->check_reagents check_equilibrium Is the reaction at equilibrium? check_reagents->check_equilibrium increase_methanol Increase excess of methanol check_equilibrium->increase_methanol Yes remove_water Use Dean-Stark trap to remove water check_equilibrium->remove_water Yes check_catalyst Is the catalyst concentration sufficient? check_equilibrium->check_catalyst No increase_catalyst Increase amount of H₂SO₄ catalyst check_catalyst->increase_catalyst No check_time_temp Are reaction time and temperature adequate? check_catalyst->check_time_temp Yes increase_reflux Increase reflux time and ensure vigorous reflux check_time_temp->increase_reflux No monitor_tlc Monitor reaction by TLC increase_reflux->monitor_tlc Directing_Effects cluster_molecule Methyl 2-fluoro-6-hydroxybenzoate ring Benzene Ring Br Favored position for Bromination (para to OH) ring->Br Major Product OH OH (Strong Activator, o,p-director) OH->ring F F (Deactivator, o,p-director) F->ring COOCH3 COOCH₃ (Deactivator, m-director) COOCH3->ring

Sources

"Methyl 4-bromo-2-fluoro-6-hydroxybenzoate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (CAS 1193162-18-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this complex molecule. By understanding its inherent chemical liabilities, you can ensure the integrity of your experiments and the reliability of your results.

This resource provides a comprehensive framework for identifying and troubleshooting stability issues through a series of frequently asked questions and detailed experimental protocols. While specific degradation kinetics for this molecule are not extensively published, this guide synthesizes established principles of organic chemistry and pharmaceutical stability testing to offer robust, actionable advice.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and experimental problems related to the stability of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Q1: I am seeing a gradual loss of my compound in solution over time, even when stored in the dark. What could be the cause?

A1: The most likely cause is hydrolysis of the methyl ester group. This is a common degradation pathway for esters, especially in aqueous solutions that are not pH-controlled. The presence of acidic or basic catalysts will significantly accelerate this process. The degradation product would be 4-bromo-2-fluoro-6-hydroxybenzoic acid and methanol.

  • Troubleshooting Steps:

    • pH Control: Ensure your solutions are buffered to a pH where the ester is most stable, which is typically in the acidic range (pH 3-5) for many phenolic esters. Phenolic compounds, in general, show greater stability in acidic conditions as opposed to alkaline environments.[1][2][3]

    • Solvent Choice: If your experimental design allows, consider using aprotic organic solvents (e.g., acetonitrile, THF) to minimize hydrolysis.

    • Temperature: Store solutions at lower temperatures (2-8 °C) to reduce the rate of hydrolysis.

Q2: My sample has developed a yellow or brownish tint after exposure to laboratory light. Is this a sign of degradation?

A2: Yes, a color change upon exposure to light is a strong indicator of photodecomposition. Aromatic compounds, particularly those with halogen and hydroxyl substituents, can be susceptible to photodegradation. The process can be complex, potentially involving dehalogenation, oxidation of the phenol, and other radical-mediated reactions.[4]

  • Troubleshooting Steps:

    • Light Protection: Always store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.

    • Perform a Photostability Study: To understand the extent of the issue, conduct a controlled photostability study as outlined in the ICH Q1B guideline. A detailed protocol is provided in Part 2 of this guide.

Q3: I have observed the appearance of several new peaks in my HPLC analysis after storing my sample. What are the likely degradation pathways?

A3: Besides hydrolysis and photodecomposition, oxidative degradation is another potential pathway. The phenol group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. This can lead to the formation of quinone-type structures or other oxidative coupling products.

  • Troubleshooting Steps:

    • Inert Atmosphere: When preparing and storing solutions, consider sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Avoid Contaminants: Use high-purity solvents and avoid contact with materials that could leach metal ions.

    • Forced Oxidation Study: To confirm this pathway, perform a forced degradation study using an oxidizing agent like hydrogen peroxide. A protocol is provided in Part 2.

Q4: Can high temperatures affect the stability of solid Methyl 4-bromo-2-fluoro-6-hydroxybenzoate?

A4: While many solids are stable at ambient temperatures, elevated temperatures can promote degradation. For halogenated aromatic compounds, thermal stress can potentially lead to dehalogenation or other decomposition reactions. The presence of fluorine atoms can sometimes increase thermal stability, but this is not guaranteed.[5][6][7]

  • Troubleshooting Steps:

    • Controlled Storage: Store the solid compound at the recommended room temperature, away from heat sources like ovens or instruments.

    • Thermal Stress Testing: If your application involves heating, it is crucial to perform a thermal stress study on the solid material to identify any potential degradation.

Part 2: Experimental Protocols for Stability Assessment

To ensure the integrity of your work, it is essential to perform forced degradation studies. These experiments intentionally stress the molecule to identify potential degradation products and establish a "stability-indicating" analytical method.

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

A robust analytical method is the cornerstone of any stability study. A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products without interference.

Objective: To develop an HPLC method that can resolve Methyl 4-bromo-2-fluoro-6-hydroxybenzoate from its potential degradation products.

Materials:

  • Methyl 4-bromo-2-fluoro-6-hydroxybenzoate reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or other suitable buffer components

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Initial Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for optimal wavelength using a PDA detector; start with 254 nm.

    • Column Temperature: 30 °C

  • Optimization:

    • Inject a solution of the reference standard.

    • Analyze the peak shape and retention time.

    • Adjust the gradient slope, initial and final mobile phase composition, and flow rate to achieve a symmetric peak with a reasonable retention time (e.g., 5-15 minutes).

  • Validation: This method will be validated for specificity by analyzing the stressed samples from the forced degradation studies below.

Protocol 2: Forced Degradation Studies

Objective: To intentionally degrade Methyl 4-bromo-2-fluoro-6-hydroxybenzoate under various stress conditions to identify potential degradation pathways and products.

General Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • For each stress condition, dilute the stock solution with the stressor to a final concentration of approximately 0.1 mg/mL.

  • After the specified stress period, neutralize the sample if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using the developed stability-indicating HPLC method.

  • Analyze a non-stressed control sample for comparison.

Stress Conditions:

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis Mix the stock solution with 0.1 M HCl. Heat at 60 °C for 24 hours.Hydrolysis of the methyl ester to the corresponding carboxylic acid.
Base Hydrolysis Mix the stock solution with 0.1 M NaOH at room temperature for 1 hour.Rapid hydrolysis of the methyl ester. Potential for other base-catalyzed reactions.
Oxidative Degradation Mix the stock solution with 3% H₂O₂ at room temperature for 24 hours.Oxidation of the phenolic hydroxyl group, potentially forming quinone-like structures.
Thermal Degradation Expose the solid compound to 80 °C for 48 hours. Dissolve and analyze.Dehalogenation, decarboxylation, or other thermal decomposition.
Photodegradation Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze a dark control sample in parallel.Photolytic cleavage of the C-Br bond, oxidation, and other radical-initiated reactions.

Part 3: Visualization of Workflows and Pathways

Diagram 1: General Workflow for Stability Testing

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation MD_Start Develop HPLC-UV Method MD_Opt Optimize Separation MD_Start->MD_Opt MD_End Initial Method MD_Opt->MD_End FD_Analyze Analyze by HPLC MD_End->FD_Analyze FD_Start Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) FD_Start->FD_Analyze MV_Spec Assess Specificity (Peak Purity) FD_Analyze->MV_Spec MV_End Validated Stability-Indicating Method MV_Spec->MV_End

Caption: Workflow for developing a stability-indicating method.

Diagram 2: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Parent Methyl 4-bromo-2-fluoro-6-hydroxybenzoate Hydrolysis_Product 4-bromo-2-fluoro-6-hydroxybenzoic acid Parent->Hydrolysis_Product H⁺ or OH⁻ Oxidation_Product Quinone-type Structures Parent->Oxidation_Product [O] Photolysis_Product Debrominated Species Parent->Photolysis_Product

Caption: Potential degradation pathways for the molecule.

References

  • Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds | Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. NIH. [Link]

  • Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors | Request PDF. ResearchGate. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace. [Link]

  • Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. PubMed Central. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Intrinsic Electric Field Triggers Phenol Oxidative Degradation at Microbubble Interfaces | Journal of the American Chemical Society. ACS Publications. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids | Environmental Science & Technology. ACS Publications. [Link]

  • Hydroxylation of p-hydroxybenzoate in meta-position by microbial... ResearchGate. [Link]

  • Use of Free Energy Relationships To Probe the Individual Steps of Hydroxylation of p-Hydroxybenzoate Hydroxylase: Studies with a Series of 8-Substituted Flavins | Biochemistry. ACS Publications. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Biosynthetic Pathways for 4-Hydroxybenzoate. The Science Notes. [Link]

  • Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. ResearchGate. [Link]

  • Catalytic mechanism of p-hydroxybenzoate hydroxylase with p-mercaptobenzoate as substrate. PubMed. [Link]

  • Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes | Environmental Science & Technology. ACS Publications. [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

  • Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. Books. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. [Link]

Sources

Overcoming poor reactivity of "Methyl 4-bromo-2-fluoro-6-hydroxybenzoate" in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the reactivity of this versatile but complex building block in cross-coupling reactions. Here, we diagnose common experimental failures, explain the underlying chemical principles, and provide field-proven troubleshooting strategies and optimized protocols.

Understanding the Challenge: The Inherent Reactivity Profile

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (CAS 1193162-18-3) is a polysubstituted aryl bromide whose reactivity in palladium-catalyzed cross-coupling reactions is hampered by a combination of electronic and steric factors. Successfully employing this substrate requires a nuanced understanding of its structure.

  • Electronic Deactivation: The benzene ring is substituted with three electron-withdrawing groups: fluoro (-F), hydroxyl (-OH), and a methyl ester (-COOMe). These groups decrease the electron density of the aromatic ring, making the crucial initial step of many catalytic cycles—oxidative addition of the C-Br bond to the metal center (e.g., Pd(0))—kinetically slow.[1][2]

  • Steric Hindrance: The presence of two ortho-substituents (fluoro and hydroxyl) flanking the C-Br bond creates significant steric congestion around the reaction site. This bulkiness can impede the approach of the palladium catalyst, further hindering oxidative addition.[3][4][5]

  • The Problematic Hydroxyl Group: The phenolic -OH group is acidic and can engage in several undesirable side reactions. It can protonate basic ligands or reagents, be deprotonated to form a phenoxide that may coordinate to and inhibit the catalyst, or participate in unwanted side reactions.

This combination of factors often leads to low yields, slow or stalled reactions, and the formation of byproducts such as hydrodebromination (replacement of -Br with -H).[6]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the most likely causes and how can I fix it?

Answer:

Failure in Suzuki-Miyaura couplings with this substrate typically stems from inefficient oxidative addition and/or transmetalation. The electron-deficient and sterically crowded nature of the aryl bromide is the primary culprit.[1][3]

Core Causality & Troubleshooting Steps:

  • Problem: Ineffective Oxidative Addition. The Pd(0) catalyst struggles to insert into the C-Br bond.

    • Solution 1: Enhance Catalyst Reactivity with Ligands. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Switch to highly electron-rich and sterically bulky phosphine ligands. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the overall catalytic cycle.[7]

      • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃, PCy₃) are excellent choices.[5][8][9] XPhos, in particular, is well-suited for coupling sterically hindered partners.[5]

    • Solution 2: Increase Catalyst Loading. While not ideal for process chemistry, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome high activation barriers in challenging couplings.

  • Problem: Poor Transmetalation. The transfer of the organic group from the boronic acid to the palladium center can be slow. This step requires activation of the boronic acid by a base.[8][10]

    • Solution 1: Optimize the Base and Solvent System. Strong, non-nucleophilic inorganic bases are generally required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The choice of solvent is also critical; polar aprotic solvents like DMF, dioxane, or toluene with a small amount of water can facilitate the reaction.[1]

    • Solution 2: Consider Potassium Trifluoroborate Salts. Instead of boronic acids, the corresponding potassium trifluoroborate salt (Ar-BF₃K) can sometimes offer superior reactivity and stability, especially if the corresponding boronic acid is prone to decomposition (protodeboronation).

  • Problem: Catalyst Inhibition by the Hydroxyl Group. The phenolic proton is acidic and can interfere.

    • Solution: Protection or Careful Base Selection. While not always necessary, protecting the hydroxyl group as a methyl or benzyl ether can simplify the reaction by removing the acidic proton. However, a more direct approach is to use a sufficient excess of a strong base (e.g., 3 equivalents of K₃PO₄) to deprotonate both the phenol and activate the boronic acid.

G start Low Yield in Suzuki Coupling ligand Is your ligand PPh3 or similar? start->ligand Check Catalyst base Are you using a weak base (e.g., Na2CO3)? ligand->base No sol_ligand Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) ligand->sol_ligand Yes temp Is the reaction temperature below 80°C? base->temp No sol_base Use stronger base (e.g., K3PO4, Cs2CO3) base->sol_base Yes side_reaction Observing hydrodebromination? temp->side_reaction No sol_temp Increase temperature to 100-120°C (use sealed vessel if needed) temp->sol_temp Yes sol_side_reaction Use a more active catalyst system to favor coupling over reduction side_reaction->sol_side_reaction Yes

Caption: Decision workflow for troubleshooting Suzuki-Miyaura reactions.

Q2: How can I perform a successful Buchwald-Hartwig amination? The reaction with my primary/secondary amine is not proceeding.

Answer:

Buchwald-Hartwig amination on this substrate is challenging for the same reasons as Suzuki coupling, with the added complication of base sensitivity and potential N-arylation of the ligand.[11][12] Success hinges on selecting a highly active catalyst system and a base that is strong enough to deprotonate the amine but does not cause degradation of the starting material or product.

Core Causality & Troubleshooting Steps:

  • Problem: Catalyst Inactivity or Decomposition. First-generation palladium/phosphine catalysts are rarely effective. The sterically hindered environment demands a specialized ligand.

    • Solution: Use Modern Buchwald Ligands. Ligands specifically designed for C-N coupling are essential. Josiphos-type ligands, XPhos, or t-BuXPhos are excellent starting points. These ligands form monoligated, highly active Pd(0) species that can navigate the sterically crowded environment.[9][13]

  • Problem: Incorrect Base Choice. Strong bases are required to generate the active amide nucleophile. However, very strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH) can cause side reactions with the ester group.

    • Solution: Use a Bulky, Moderately Strong Base. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are the standard choices for Buchwald-Hartwig aminations.[13] They are strong enough to deprotonate a wide range of amines but are sterically hindered, which can minimize nucleophilic attack on the ester. Lithium hexamethyldisilazide (LiHMDS) can also be effective, particularly for less acidic amines.[12]

  • Problem: Solvent Effects. The solvent must be anhydrous and capable of dissolving the inorganic base and the catalyst complex.

    • Solution: Use Anhydrous Aprotic Solvents. Toluene, dioxane, or THF are commonly used. Toluene is often preferred for its higher boiling point, allowing for higher reaction temperatures which are often necessary for this substrate.

This protocol provides a robust starting point for coupling with an aryl amine.

  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and sodium tert-butoxide (1.5 equiv).

  • Reagent Addition: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous toluene (to make a ~0.1 M solution) followed by aniline (1.2 equiv) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Q3: I am attempting a Sonogashira coupling with a terminal alkyne, but I only see starting material and alkyne homocoupling (Glaser coupling). What's wrong?

Answer:

The Sonogashira reaction's dual catalytic cycle (palladium and copper) presents unique failure modes with this substrate.[14][15] The low reactivity of the aryl bromide towards Pd(0) oxidative addition means the competing copper-catalyzed alkyne homocoupling pathway can dominate, especially at elevated temperatures.

Core Causality & Troubleshooting Steps:

  • Problem: Oxidative Addition is Slower than Homocoupling. The Pd cycle stalls, allowing the Cu cycle to produce undesired diyne byproducts.

    • Solution 1: Use a More Active Palladium Catalyst. As with other couplings, a strong ligand is key. P(t-Bu)₃ is a particularly effective ligand for Sonogashira couplings of unreactive aryl bromides, often allowing the reaction to proceed at room temperature.[14]

    • Solution 2: Go Copper-Free. Copper-free Sonogashira protocols can completely eliminate the Glaser homocoupling side reaction. These conditions typically require a higher loading of a palladium catalyst and a larger excess of an amine base (like pyrrolidine or diisopropylamine) which serves both as a base and a solvent.

    • Solution 3: Control Reagent Stoichiometry. Use only a slight excess of the terminal alkyne (e.g., 1.1-1.2 equivalents). A large excess will favor the homocoupling pathway.

  • Problem: Base Incompatibility. The amine base (typically triethylamine or diisopropylamine) must be strong enough to deprotonate the alkyne but should not interfere with the catalyst.

    • Solution: Choose the Right Amine. For difficult substrates, a bulkier amine base like diisopropylethylamine (DIPEA) can be beneficial. Ensure the amine is rigorously dried and deoxygenated before use.

This protocol minimizes the risk of alkyne homocoupling.

  • Preparation: In a glovebox or under a strict argon atmosphere, add Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 equiv), Pd(OAc)₂ (2-4 mol%), and a bulky phosphine ligand like SPhos (4-8 mol%) to a dry Schlenk tube.

  • Reagent Addition: Add anhydrous diisopropylamine (as solvent) followed by the terminal alkyne (1.2 equiv).

  • Reaction: Seal the tube and heat to 60-80 °C. The reaction is typically slower than copper-catalyzed versions and may require 24 hours.

  • Monitoring & Work-up: Follow standard procedures for monitoring, quenching, extraction, and purification as described in previous protocols.

Summary of Recommended Conditions

The following table summarizes starting conditions for key coupling reactions. Optimization will likely be required for your specific coupling partner.

Reaction TypePalladium SourceLigandBaseSolventTemp (°C)Key Considerations
Suzuki-Miyaura Pd₂(dba)₃ or Pd(OAc)₂ (2 mol%)XPhos or SPhos (4 mol%)K₃PO₄ (3 equiv)Toluene/H₂O (10:1)100-110Bulky ligands are critical for success.[5][8]
Buchwald-Hartwig XPhos Pd G3 (2 mol%)(Internal to precatalyst)NaOt-Bu (1.5 equiv)Toluene110Use of a G3 precatalyst ensures efficient generation of the active Pd(0) species.[16]
Sonogashira (Cu-free) Pd(OAc)₂ (4 mol%)SPhos (8 mol%)DiisopropylamineDiisopropylamine80Eliminates Glaser homocoupling byproduct.[14][17]
Sonogashira (Cu-catalyzed) Pd(PPh₃)₂Cl₂ (2 mol%)(PPh₃)TriethylamineTHF / Et₃N60Use CuI (5 mol%) as co-catalyst; risk of homocoupling.[15][18]

Visualizing Competing Pathways

The challenge with this substrate often lies in promoting the desired catalytic cycle over competing deactivation or side-reaction pathways.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Side Pathways Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Decomp Catalyst Decomposition Pd0->Decomp PdII Ar-Pd(II)-Br(L2) OA->PdII TM Transmetalation (with Nu-M) PdII->TM HDB Hydrodebromination PdII->HDB PdII_Nu Ar-Pd(II)-Nu(L2) TM->PdII_Nu RE Reductive Elimination PdII_Nu->RE RE->Pd0 Catalyst Regeneration Product Ar-Nu RE->Product HDB_Product Ar-H HDB->HDB_Product Pd_Black Palladium Black Decomp->Pd_Black ArBr Methyl 4-bromo-2-fluoro- 6-hydroxybenzoate ArBr->OA Slow due to sterics/electronics

Caption: Competing reaction pathways for the coupling of the title compound.

References

  • Suzuki Coupling - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved December 17, 2025, from [Link]

  • Buchwald–Hartwig amination - Wikipedia . (2023, September 26). Wikipedia. Retrieved December 17, 2025, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. Retrieved December 17, 2025, from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions . (2018). World Wide Journal of Multidisciplinary Research and Development. Retrieved December 17, 2025, from [Link]

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design . (2008). Accounts of Chemical Research. Retrieved December 17, 2025, from [Link]

  • Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system . (2010). Russian Journal of Applied Chemistry. Retrieved December 17, 2025, from [Link]

  • Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling: 2-Methyl-4′-Nitrobiphenyl . (n.d.). Organic Syntheses. Retrieved December 17, 2025, from [Link]

  • Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine . (2021). Angewandte Chemie International Edition. Retrieved December 17, 2025, from [Link]

  • Boryl Radical-Promoted Synthesis of Biaryls and Benzylcarboxylic Acids Methyl Ester via C—C Bond Formation Reactions . (2021). ResearchGate. Retrieved December 17, 2025, from [Link]

  • Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis . (2024). Angewandte Chemie International Edition. Retrieved December 17, 2025, from [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base . (2011). Organic & Biomolecular Chemistry. Retrieved December 17, 2025, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . (2019). ChemRxiv. Retrieved December 17, 2025, from [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics . (2023). Organic Process Research & Development. Retrieved December 17, 2025, from [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates . (2024). ResearchGate. Retrieved December 17, 2025, from [Link]

  • Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling . (2025). Journal of the American Chemical Society. Retrieved December 17, 2025, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved December 17, 2025, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . (2021). Molecules. Retrieved December 17, 2025, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved December 17, 2025, from [Link]

  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones . (2010). Organic Letters. Retrieved December 17, 2025, from [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines . (2015). Journal of the American Chemical Society. Retrieved December 17, 2025, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . (2012). Beilstein Journal of Organic Chemistry. Retrieved December 17, 2025, from [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution . (2018). Master Organic Chemistry. Retrieved December 17, 2025, from [Link]

  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides . (2013). The Journal of Organic Chemistry. Retrieved December 17, 2025, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides . (2018). Organometallics. Retrieved December 17, 2025, from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes . (2020). Chemistry – A European Journal. Retrieved December 17, 2025, from [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry . (2024). Organic Process Research & Development. Retrieved December 17, 2025, from [Link]

  • Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 . (n.d.). PubChem. Retrieved December 17, 2025, from [Link]

  • Reductive Cross-Coupling of Nonaromatic, Heterocyclic Bromides with Aryl and Heteroaryl Bromides . (2017). Organic Letters. Retrieved December 17, 2025, from [Link]

  • Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone . (2012). European Journal of Organic Chemistry. Retrieved December 17, 2025, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds . (2014). Yuki Gosei Kagaku Kyokaishi. Retrieved December 17, 2025, from [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . (2020). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Retrieved December 17, 2025, from [Link]

  • Ortho Meta Para Directors - Activating and Deactivating Groups . (2018, May 8). The Organic Chemistry Tutor [Video]. YouTube. Retrieved December 17, 2025, from [Link]

  • Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes . (2012). European Journal of Organic Chemistry. Retrieved December 17, 2025, from [Link]

Sources

Removal of palladium catalyst from "Methyl 4-bromo-2-fluoro-6-hydroxybenzoate" reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Effective Removal of Palladium Catalyst from "Methyl 4-bromo-2-fluoro-6-hydroxybenzoate" Reaction Products

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who are navigating the critical step of palladium removal following the synthesis or modification of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. Given the increasing use of palladium-catalyzed cross-coupling reactions in pharmaceutical synthesis, ensuring the final active pharmaceutical ingredient (API) or intermediate is free from catalyst residues is paramount for regulatory compliance and downstream process integrity.[1][2]

Residual palladium, even at trace levels, can interfere with subsequent synthetic transformations, impact the stability of the final compound, and pose toxicological risks.[3][4] Regulatory bodies, under the International Council for Harmonisation (ICH) Q3D guidelines, have established strict limits for elemental impurities, including palladium, in drug products.[5][6] This guide provides in-depth, practical solutions in a question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical in pharmaceutical synthesis?

A1: There are three primary drivers for meticulous palladium removal:

  • Regulatory Compliance: Global regulatory agencies, including the FDA and EMA, adhere to ICH Q3D guidelines which set Permitted Daily Exposure (PDE) limits for elemental impurities.[7] For palladium, a Class 2B element, the oral PDE is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, depending on the daily dosage.[6]

  • Catalytic Activity in Downstream Steps: Residual palladium can retain its catalytic activity, potentially causing unwanted side reactions, byproduct formation, or degradation of intermediates in subsequent synthetic steps.[2] This can lead to lower yields, complex purification challenges, and batch-to-batch inconsistency.

  • Toxicological Concerns: Palladium compounds can have varying levels of toxicity.[8] Ensuring their removal is a critical aspect of patient safety and a fundamental requirement for any material intended for human use.

Q2: What are the primary methods for removing palladium from organic reaction mixtures?

A2: The most common and effective methods fall into four main categories:

  • Adsorption: Using solid-supported materials with a high affinity for palladium. The most common adsorbents are activated carbon and functionalized silica gels.[2][8][9]

  • Scavenging: Employing agents that selectively bind to palladium. These can be solid-supported (resins, functionalized silica) or soluble agents that facilitate precipitation or extraction.[10][11] Thiol- and amine-functionalized scavengers are particularly effective due to the high affinity of sulfur and nitrogen for palladium.[2]

  • Crystallization: Purifying the target compound via crystallization can be effective, as palladium impurities often remain in the mother liquor.[7][8] The efficiency can sometimes be improved by adding a soluble chelating agent to keep the palladium complex in solution.[8]

  • Extraction: Performing liquid-liquid extraction to partition the palladium species into an aqueous phase, often with the aid of a chelating agent.

Q3: How do I select the best palladium removal method for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate?

A3: The choice of method is highly system-dependent and influenced by the properties of your target molecule and the nature of the palladium species.[2] For Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, consider the following:

  • Functional Groups: The molecule possesses a hydroxyl group and a methyl ester. The phenolic hydroxyl group could potentially interact with certain adsorbents or scavengers. It is crucial to screen for non-specific binding that could lead to product loss.

  • Solubility: The compound's solubility profile in various organic solvents will dictate the choice of solvent for the scavenging or adsorption step.

  • Palladium Speciation: The form of the residual palladium (e.g., Pd(0), Pd(II), colloidal nanoparticles) can vary.[2] Some methods are more effective for specific oxidation states. For instance, Pd(0) may be removed by filtration through Celite, while soluble Pd(II) species often require scavengers.

A screening approach is highly recommended. Start with activated carbon and a selection of functionalized silica scavengers (e.g., thiol, amine, and triaminotriazine-based) to identify the most effective and selective agent for your specific reaction conditions.

Q4: How do I accurately measure the level of residual palladium?

A4: The industry standard for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[1][8] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level, ensuring your final compound meets regulatory specifications. While other methods like atomic absorption (AA) spectroscopy exist, ICP-MS is generally preferred for its lower detection limits.[8]

Troubleshooting & Optimization Guide

Issue 1: My initial screening with activated carbon shows poor or inconsistent palladium removal.

  • Possible Cause: The speciation of palladium at the end of the reaction may be inconsistent, or the chosen activated carbon is not optimal. Palladium can exist in various oxidation states and coordination environments, affecting its affinity for adsorbents.[2]

  • Troubleshooting Steps:

    • Standardize the Work-up: Before adding the carbon, ensure a consistent work-up procedure. Some chemists introduce a mild oxidizing agent (like air bubbling) or a reducing agent to convert various palladium species into a more uniform state that is more readily adsorbed.

    • Screen Different Carbons: Not all activated carbons are equal. They differ in surface area, pore size, and surface chemistry.[12][13] Test carbons from different suppliers or grades specifically designed for catalyst removal.

    • Consider a Binary System: Research from Merck has shown a synergistic effect when using a chelating agent, such as trimercaptotriazine (TMT), in combination with activated carbon.[2] The chelator binds the palladium in solution, and the resulting complex is then readily adsorbed onto the carbon.

    • Optimize Conditions: The efficiency of adsorption is affected by solvent, temperature, and time. Run small-scale experiments to optimize these parameters.

Issue 2: I'm losing a significant amount of my product during the purification step.

  • Possible Cause: Non-specific adsorption of your product, Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, onto the scavenger or activated carbon. The phenolic hydroxyl group, in particular, can engage in hydrogen bonding with surface functionalities on silica or carbon.

  • Troubleshooting Steps:

    • Minimize Adsorbent Quantity: Determine the minimum effective amount of scavenger or carbon required. Use a dose-response study to find the sweet spot that maximizes palladium removal while minimizing product loss.

    • Screen for Selectivity: Test a range of scavengers. While thiol-based scavengers are excellent for palladium, they might also bind to your product. Compare them with other types, like amine- or phosphine-based scavengers, which may show different selectivity profiles.

    • Adjust the Solvent: The solvent plays a critical role. A solvent in which your product is highly soluble will reduce its tendency to adsorb onto the solid support. Conversely, a solvent that promotes the interaction between the scavenger and palladium can be beneficial.

    • Switch Purification Methods: If product loss remains unacceptably high with adsorption/scavenging, consider crystallization as an alternative. This method separates the product based on solubility differences and can be very effective if optimized correctly.[7]

Issue 3: After purification, my downstream reaction is still inhibited. Could residual palladium be the culprit?

  • Possible Cause: Yes. Even sub-regulatory levels of palladium (e.g., <10 ppm) can be sufficient to catalyze undesired side reactions, especially in sensitive transformations like hydrogenations or other cross-coupling reactions.[2][14]

  • Troubleshooting Steps:

    • Re-analyze Palladium Levels: Confirm the palladium concentration in your purified intermediate using a highly sensitive method like ICP-MS. Do not rely on less sensitive methods or assume a successful removal.

    • Investigate Palladium Speciation: The residual palladium might be in a particularly active colloidal or nanoparticulate form.[4][15] These species can be highly catalytic even at very low concentrations.

    • Implement a Secondary Purification Step: If you suspect residual palladium is the issue, an orthogonal purification method may be necessary. For example, if you initially used a scavenger, follow up with a carbon treatment or a recrystallization step.

    • "Poison" the Catalyst: In some cases, intentionally adding a strong ligand that irreversibly binds to and deactivates any residual palladium can be a viable strategy, provided the ligand does not interfere with the downstream chemistry.

Decision Workflow for Palladium Removal

The following diagram outlines a logical workflow for selecting and optimizing a palladium removal strategy for your specific process.

G cluster_0 Phase 1: Initial Screening cluster_1 Methods cluster_2 Phase 2: Analysis cluster_3 Phase 3: Decision & Optimization start Crude Reaction Mixture (Methyl 4-bromo-2-fluoro-6-hydroxybenzoate + Pd) screen Screening Phase: Test Multiple Methods in Parallel start->screen carbon Activated Carbon screen->carbon scavenger Solid-Supported Scavengers (Thiol, Amine, TMT, etc.) screen->scavenger crystallization Crystallization screen->crystallization analyze Analyze Results: 1. Residual Pd (ICP-MS) 2. Product Recovery (%) carbon->analyze scavenger->analyze crystallization->analyze decision Is Pd < 10 ppm AND Recovery > 95%? analyze->decision optimize Optimization Phase: - Adjust Solvent/Temp/Time - Reduce Scavenger Amount - Consider Binary Systems decision->optimize No success Process Validated: Proceed to Scale-Up decision->success  Yes optimize->analyze Re-evaluate

Sources

Technical Support Center: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols.

I. Troubleshooting Guide

Scaling up the synthesis of a multi-functionalized aromatic compound like Methyl 4-bromo-2-fluoro-6-hydroxybenzoate presents a unique set of challenges. This section provides a structured approach to diagnosing and resolving common issues encountered during this critical phase.

Problem 1: Low or Inconsistent Yields

Symptoms: The reaction yield is significantly lower than in small-scale experiments or varies considerably between batches.

Possible Causes & Troubleshooting Steps:

  • Inefficient Mixing:

    • Causality: As the reactor volume increases, achieving homogeneous mixing becomes more difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing the overall yield. The ratio of surface area to volume decreases on a larger scale, which can impact mixing efficiency.[1]

    • Protocol:

      • Impeller & Baffle Evaluation: Ensure the reactor's impeller design (e.g., pitched-blade turbine, anchor) and baffle configuration are appropriate for the viscosity and density of your reaction mixture.

      • Agitation Rate Optimization: Methodically increase the agitation speed and monitor the impact on yield and impurity profile. Be cautious of excessive shear, which could degrade sensitive molecules.

      • Computational Fluid Dynamics (CFD) Modeling: For complex systems, consider CFD modeling to simulate mixing patterns and identify stagnant zones.

  • Sub-Optimal Temperature Control:

    • Causality: Exothermic reactions, common in halogenations, are harder to control at scale due to the reduced surface-area-to-volume ratio, which limits efficient heat transfer.[1] Temperature fluctuations can favor the formation of byproducts.

    • Protocol:

      • Calorimetry Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to accurately determine the heat of reaction and the rate of heat evolution.[2] This data is crucial for designing an adequate cooling system.

      • Controlled Reagent Addition: Implement a semi-batch process where one of the reactants is added gradually.[2][3] This allows the cooling system to keep pace with the heat generated. The rate of addition should be linked to the real-time temperature of the reaction.

      • Heat Transfer Fluid (HTF) Optimization: Ensure the HTF has a suitable temperature range and heat capacity for the process.

  • Raw Material Quality and Stoichiometry:

    • Causality: Impurities in starting materials can interfere with the reaction or introduce new side reactions that become significant at a larger scale. Precise stoichiometry is also more critical as small deviations are magnified.

    • Protocol:

      • Certificate of Analysis (CoA) Review: Scrutinize the CoA for all raw materials. Pay close attention to the levels of known problematic impurities.

      • Incoming Raw Material Testing: Implement in-house testing to verify the quality and purity of each batch of starting materials.

      • Precise Dosing Systems: Utilize calibrated pumps or mass flow controllers for liquid additions to ensure accurate stoichiometry. For solids, ensure balances are properly calibrated.

Problem 2: Increased Impurity Profile

Symptoms: The appearance of new impurities or a significant increase in the concentration of known impurities in the crude product.

Possible Causes & Troubleshooting Steps:

  • Side Reactions Due to Extended Reaction Times:

    • Causality: Scale-up operations, including charging reactants and heating/cooling cycles, often take longer than lab-scale experiments. This extended time can allow slower side reactions to become more prominent.

    • Protocol:

      • In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., HPLC, GC) throughout the reaction to monitor the formation of the desired product and key impurities.

      • Kinetic Modeling: Develop a kinetic model of both the main reaction and significant side reactions to understand their dependence on time, temperature, and concentration.

      • Process Optimization: Use the IPC and kinetic data to optimize reaction time and temperature to maximize product formation while minimizing impurity generation.

  • Degradation of Product or Intermediates:

    • Causality: The product or key intermediates may be unstable under the reaction conditions over extended periods, especially at elevated temperatures.

    • Protocol:

      • Forced Degradation Studies: Conduct studies on the product and key intermediates under various stress conditions (e.g., elevated temperature, presence of acid/base, exposure to air) to identify degradation pathways.

      • Quenching Strategy: Develop and optimize a rapid and effective quenching procedure to stop the reaction and prevent further degradation once the desired conversion is reached.

      • Work-up and Isolation Optimization: Minimize the time the crude product spends in solution before isolation and purification.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_impurities Impurity Troubleshooting cluster_safety Safety Troubleshooting start Identify Scale-Up Issue low_yield Low / Inconsistent Yield start->low_yield high_impurities Increased Impurities start->high_impurities safety_concern Safety Concern (e.g., Exotherm) start->safety_concern check_mixing Evaluate Mixing Efficiency low_yield->check_mixing check_temp Assess Temperature Control low_yield->check_temp check_materials Verify Raw Material Quality low_yield->check_materials check_time Investigate Reaction Time Effects high_impurities->check_time check_degradation Analyze Product Stability high_impurities->check_degradation calorimetry Perform Reaction Calorimetry safety_concern->calorimetry control_addition Implement Controlled Addition safety_concern->control_addition solution Implement Corrective Actions & Re-evaluate check_mixing->solution check_temp->solution check_materials->solution check_time->solution check_degradation->solution calorimetry->solution control_addition->solution

Caption: A workflow for troubleshooting common scale-up issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, and how can they be mitigated?

A1: The primary safety concern is the potential for a thermal runaway reaction, especially if a brominating agent like elemental bromine or N-bromosuccinimide (NBS) is used.[2][3] Halogenation of aromatic rings is typically exothermic.

Mitigation Strategies:

  • Thermal Hazard Analysis: Conduct Differential Scanning Calorimetry (DSC) and reaction calorimetry to understand the thermal potential of the reaction and any possible decomposition pathways.[2]

  • Semi-Batch Operation: Instead of adding all reactants at once, a semi-batch approach with gradual addition of the brominating agent allows for better control over the reaction rate and heat generation.[2][3]

  • Efficient Heat Exchange: The reactor must be equipped with a sufficiently large and efficient heat exchange system. The choice of reactor material and heat transfer fluid is also critical.

  • Emergency Preparedness: Have a documented and tested emergency plan in place, which may include a quenching system or a pressure relief device.

Q2: How does the choice of solvent impact the scale-up of this reaction?

A2: Solvent selection is critical and has a multi-faceted impact on the reaction at scale:

  • Solubility: The solvent must be able to dissolve all reactants to a sufficient concentration to ensure a reasonable reaction rate. Poor solubility can lead to a heterogeneous mixture, complicating mixing and kinetics.

  • Boiling Point: The boiling point of the solvent will dictate the maximum operating temperature at atmospheric pressure and will influence the efficiency of heat removal through reflux cooling.

  • Reactivity: The solvent should be inert under the reaction conditions. For example, some polar aprotic solvents like DMF can react with certain reagents, especially oxidants and brominating agents.[4]

  • Work-up and Environmental Impact: The solvent's properties (e.g., water miscibility, density) will affect the ease of product extraction and isolation. Additionally, consider the environmental, health, and safety (EHS) profile of the solvent.

Solvent ParameterImpact on Scale-UpConsiderations
Solubility Affects reaction rate and homogeneity.Ensure all reactants and intermediates remain in solution.
Boiling Point Determines operating temperature and heat removal capacity.A boiling point at least 10-20°C above the reaction temperature is often desirable.
Heat Capacity Influences the ability to absorb reaction exotherms.Higher heat capacity provides a better thermal sink.
Viscosity Impacts mixing efficiency and pumping.Lower viscosity is generally preferred for better mass and heat transfer.
Safety Profile Affects handling procedures and waste disposal.Consider flammability, toxicity, and environmental impact.

Q3: What are the most common synthetic routes for preparing substituted benzoates like this, and what are their scale-up implications?

A3: Two common routes are Fischer esterification and palladium-catalyzed carbonylation.

  • Fischer Esterification: This involves reacting the corresponding carboxylic acid (4-bromo-2-fluoro-6-hydroxybenzoic acid) with methanol in the presence of a strong acid catalyst like sulfuric acid.[5][6]

    • Scale-Up Advantages: Uses readily available and inexpensive reagents. The process is generally well-understood.

    • Scale-Up Challenges: The use of strong, corrosive acids requires specialized equipment. The reaction is reversible, often requiring a large excess of methanol and removal of water to drive it to completion, which can complicate downstream processing.[7] Significant aqueous waste is also generated during neutralization.[6][7]

  • Palladium-Catalyzed Carbonylation: This method could involve the carbonylation of an aryl halide precursor.

    • Scale-Up Advantages: Can offer high yields and selectivity under milder conditions.

    • Scale-Up Challenges: The cost and toxicity of palladium catalysts can be prohibitive. Complete removal of the metal catalyst from the final product is a critical and often challenging step, especially for pharmaceutical applications. The use of carbon monoxide gas requires specialized high-pressure equipment and stringent safety protocols.

Solvent Selection Decision Matrix

Solvent_Selection start Define Process Requirements solubility Solubility of Reactants/Products start->solubility reactivity Inertness to Reagents/Conditions start->reactivity thermal Thermal Properties (BP, Cp) start->thermal workup Ease of Work-up/Isolation start->workup safety EHS Profile start->safety cost Cost and Availability start->cost decision Select Optimal Solvent solubility->decision reactivity->decision thermal->decision workup->decision safety->decision cost->decision

Caption: A decision matrix for selecting an appropriate solvent.

III. Experimental Protocols

Protocol: In-Process Control (IPC) by HPLC

This protocol outlines a general method for monitoring the reaction progress. It should be adapted and validated for your specific process.

  • Sample Preparation:

    • Carefully withdraw a representative sample (e.g., 0.1 mL) from the reactor.

    • Immediately quench the reaction by diluting the sample in a known volume (e.g., 10 mL) of a suitable solvent (e.g., acetonitrile) that stops the reaction and dissolves all components.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Illustrative Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Calculate the relative percentage of starting material, product, and key impurities by peak area.

    • Plot the concentration of each species over time to determine the reaction endpoint.

IV. References

  • Benchchem. Navigating the Scale-Up of 3-Bromopropanal Reactions: A Technical Support Center. Available from:

  • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382. Available from: [Link]

  • ChemicalBook. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis. Available from:

  • ACS Chemical Health & Safety. (2023). Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. Available from:

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Available from:

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Available from:

  • Scientific Update. (2024). A Dangerous Bromance. Available from:

  • ResearchGate. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from:

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from:

Sources

Technical Support Center: Synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a key substituted aromatic ester utilized as a building block in the development of complex pharmaceutical agents and advanced materials. Its polysubstituted pattern, featuring a delicate balance of activating and deactivating groups, presents unique challenges in its synthesis. The primary route to this molecule involves a regioselective electrophilic bromination, where directing group effects must be precisely controlled to achieve high yield and purity.

This guide serves as a dedicated troubleshooting resource for researchers, scientists, and drug development professionals. It addresses common issues encountered during the synthesis, providing not just solutions but also the underlying chemical reasoning to empower users to make informed decisions in their experimental work.

Proposed Synthetic Pathway: Electrophilic Bromination

The most direct and logical approach to synthesizing Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is the electrophilic bromination of its precursor, Methyl 2-fluoro-6-hydroxybenzoate. The powerful ortho-, para-directing effect of the hydroxyl group is the primary controlling factor for regioselectivity in this reaction.

G SM Methyl 2-fluoro-6-hydroxybenzoate P Methyl 4-bromo-2-fluoro-6-hydroxybenzoate SM->P Electrophilic Aromatic Substitution RE Brominating Agent (e.g., NBS, Br₂) Solvent (e.g., CH₂Cl₂, CH₃CN) RE->P

Caption: Proposed synthesis via electrophilic bromination.

Troubleshooting Guide & FAQs

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

A: This is a common issue often related to the generation and reactivity of the electrophile or the conditions of the reaction. A systematic approach is crucial.

  • Cause 1: Ineffective Brominating Agent. The choice and quality of the brominating agent are critical.

    • Explanation: N-Bromosuccinimide (NBS) is often preferred for its ability to provide a low, steady concentration of bromine, which can prevent over-bromination. Molecular bromine (Br₂) is more reactive and can sometimes lead to side reactions if not controlled. The age and storage of NBS are important; it can decompose over time.

    • Recommended Solution:

      • Verify Reagent Quality: Use freshly recrystallized NBS if its purity is in doubt.

      • Consider an Activator: For less reactive substrates, a catalytic amount of a protic acid or Lewis acid can be used to polarize the Br-Br bond or activate the NBS, but this must be done cautiously to avoid decomposition.

      • Alternative Reagents: If NBS fails, carefully controlled addition of a dilute solution of molecular bromine (Br₂) in a suitable solvent at low temperature may be effective[1].

  • Cause 2: Inappropriate Solvent or Temperature.

    • Explanation: The solvent plays a key role in stabilizing intermediates and influencing reaction rate. Polar aprotic solvents like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) are common choices. The reaction temperature controls the rate; too low, and the reaction may be impractically slow, too high, and byproduct formation increases.

    • Recommended Solution: Screen a variety of solvents. The reaction with NBS is often initiated at 0 °C and allowed to slowly warm to room temperature. A gentle reflux may be required in some cases, but this should be monitored closely by TLC to check for the formation of byproducts[2].

  • Cause 3: Insufficient Activation of the Aromatic Ring.

    • Explanation: While the hydroxyl group is strongly activating, the fluorine and methyl ester groups are deactivating. If the overall electronic character of the ring is too poor, the reaction will be sluggish.

    • Recommended Solution: Ensure the hydroxyl group is not deprotonated by a basic impurity, as the phenoxide is even more strongly activating. However, the use of a strong base is not recommended as it can react with the brominating agent.

Q2: My TLC analysis shows the desired product spot, but also a significant byproduct. What could this be?

A: The most likely byproduct in this synthesis is a di-substituted product, arising from over-bromination.

  • Likely Byproduct: Methyl 2,4-dibromo-6-fluoro-6-hydroxybenzoate.

    • Explanation: The hydroxyl group activates both its ortho and para positions. Since the para position (C4) is the primary site of reaction, a second bromination can occur at the remaining activated ortho position (C2), although this is sterically hindered by the adjacent fluorine and ester groups. This side reaction is more prevalent under harsh conditions (e.g., excess brominating agent, high temperature)[1].

    • Troubleshooting & Optimization:

      • Control Stoichiometry: Use a precise stoichiometry of the brominating agent, typically between 1.0 and 1.1 equivalents. Add the agent portion-wise or as a slow drip via an addition funnel to maintain a low concentration.

      • Monitor the Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed and before the byproduct spot intensifies, quench the reaction.

      • Lower the Temperature: Perform the reaction at a lower temperature (e.g., maintain at 0 °C) to increase selectivity.

Q3: I am struggling with the purification of the crude product. What is the best method to isolate pure Methyl 4-bromo-2-fluoro-6-hydroxybenzoate?

A: Purification typically requires chromatographic techniques due to the similar polarities of the starting material, product, and potential byproducts.

  • Recommended Method: Flash Column Chromatography.

    • Explanation: This is the most effective method for separating compounds with close Rf values. The key is selecting an appropriate solvent system.

    • Recommended Protocol:

      • Adsorbent: Use silica gel (230-400 mesh).

      • Eluent System: A non-polar/polar solvent mixture is ideal. Start with a system of Hexane/Ethyl Acetate or Heptane/Ethyl Acetate. A typical starting gradient would be 95:5, gradually increasing the polarity to 90:10 or 85:15[2].

      • TLC Analysis: Before running the column, determine the optimal eluent composition by TLC. The target product should have an Rf value of approximately 0.3-0.4 for good separation.

      • Column Packing and Loading: Ensure the column is packed properly to avoid channeling. Adsorb the crude material onto a small amount of silica gel and dry-load it onto the column for better resolution.

      • Fraction Collection: Collect small fractions and analyze them by TLC before combining the pure fractions.

  • Alternative Method: Recrystallization.

    • Explanation: If the crude product is relatively clean (>90%), recrystallization can be an effective final polishing step.

    • Recommended Solvents: A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is needed. A mixed solvent system like Ethanol/Water or Ethyl Acetate/Hexane may be effective.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

  • Materials:

    • Methyl 2-fluoro-6-hydroxybenzoate (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

    • Round-bottom flask, magnetic stirrer, and standard glassware.

  • Procedure:

    • Dissolve Methyl 2-fluoro-6-hydroxybenzoate in the chosen solvent (approx. 10-15 mL per gram) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath under a nitrogen or argon atmosphere.

    • Add NBS portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

    • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Data Summary Table: Recommended Reaction Parameters

ParameterRecommended ConditionRationale & Notes
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled, low concentration of Br₂, minimizing dibromination.
Stoichiometry 1.0 - 1.1 equivalentsA slight excess ensures complete reaction without promoting side products.
Solvent Acetonitrile or DichloromethanePolar aprotic solvents that are inert to the reaction conditions.
Temperature 0 °C to Room TemperatureLow temperature enhances selectivity.
Reaction Time 2 - 6 hoursMonitor by TLC to determine the optimal endpoint.
Workup Quencher Sat. aq. Na₂S₂O₃Neutralizes any unreacted bromine or NBS.

Visual Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing low product yields.

G start Low Isolated Yield tlc_check Does TLC show full conversion? start->tlc_check no_conv Problem: Reaction Failure tlc_check->no_conv No inc_conv Problem: Incomplete Reaction tlc_check->inc_conv Partial conv_ok Problem: Isolation Loss tlc_check->conv_ok Yes sol_reagent 1. Verify purity of NBS. 2. Screen different solvents. 3. Increase temperature cautiously. no_conv->sol_reagent sol_time 1. Increase reaction time. 2. Add slight excess of NBS (1.1 eq). 3. Re-evaluate temperature. inc_conv->sol_time sol_workup 1. Ensure pH is neutral before extraction. 2. Perform multiple extractions (3x). 3. Optimize chromatography eluent. conv_ok->sol_workup

Caption: Troubleshooting workflow for low product yield.

References

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . Royal Society of Chemistry. [Link]

  • Benzoic acid, 4-bromo-2-fluoro-6-hydroxy-, methyl ester - Spectrum . SpectraBase. [Link]

  • 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

Sources

Effect of base and solvent on "Methyl 4-bromo-2-fluoro-6-hydroxybenzoate" reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, medicinal chemists, and process development scientists. Our goal is to explain the causality behind experimental choices, enabling you to anticipate challenges and optimize your reaction outcomes.

Introduction

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a multifunctional aromatic building block. Its reactivity is governed by three key features: a nucleophilic phenolic hydroxyl group, an electrophilic methyl ester, and an electron-deficient aromatic ring primed for Nucleophilic Aromatic Substitution (SNAr). The fluorine and ester groups are electron-withdrawing, activating the ring for such transformations.[1][2][3] Understanding the delicate balance between these functionalities is critical for achieving selective transformations. This guide will address the most common reactivity challenges, focusing on the pivotal role of base and solvent selection.

Troubleshooting & Frequently Asked Questions (FAQs)

FAQ 1: My O-alkylation is inefficient and I'm seeing side products. How can I selectively alkylate the hydroxyl group?

This is the most common objective for this substrate. Inefficiency or failure in O-alkylation typically stems from two issues: incomplete deprotonation of the phenol or competition from side reactions like SNAr or ester hydrolysis.

Core Principle: Successful O-alkylation requires converting the phenol into a potent phenoxide nucleophile without triggering other reaction pathways. The choice of base and solvent is paramount.

Troubleshooting Steps & Explanation:

  • Base Selection is Crucial: The base must be strong enough to deprotonate the phenol but not so strong that it promotes unwanted side reactions.

    • Recommended Bases: Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are the industry standard for selective O-alkylation of phenols.[4][5][6] They offer sufficient basicity to generate the phenoxide while having low solubility, which can help control the reaction rate.

    • Bases to Use with Caution: Stronger bases like sodium hydride (NaH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) can be effective but significantly increase the risk of hydrolyzing the methyl ester, especially if any water is present.[5][7]

  • Solvent Choice Dictates Nucleophilicity: The solvent's role is to dissolve the reactants and modulate the reactivity of the nucleophile.

    • Recommended Solvents: Polar aprotic solvents such as Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are ideal. These solvents effectively solvate the base's cation, leaving the phenoxide anion "naked" and highly nucleophilic.[8]

    • Solvents to Avoid: Polar protic solvents like methanol or water will form hydrogen bonds with the phenoxide, creating a "solvent cage" that drastically reduces its nucleophilicity and slows down the desired Sₙ2 reaction with the alkylating agent.[8]

  • Control the Temperature: O-alkylation is typically efficient at room temperature or with gentle heating (40-60 °C). Excessive temperatures can provide the activation energy for competing SNAr at the C-F position.[4]

Data Summary: Condition Selection for O-Alkylation
Parameter Optimal Choice Sub-optimal (Use with Caution) Rationale
Base K₂CO₃, Cs₂CO₃NaH, NaOH, KOHBalances phenol deprotonation with minimizing ester hydrolysis risk.[4][5][6]
Solvent DMF, MeCN, AcetoneTHFPolar aprotic solvents enhance phenoxide nucleophilicity.[8]
Temperature 25 - 60 °C> 80 °CAvoids providing activation energy for SNAr side reactions.
FAQ 2: My primary product is the carboxylic acid. How do I prevent ester hydrolysis?

The formation of 4-bromo-2-fluoro-6-hydroxybenzoic acid indicates that the methyl ester is being cleaved. This is a classic base-mediated hydrolysis reaction.

Core Principle: Ester hydrolysis occurs when a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is most common when using strong hydroxide bases or when water is present in the reaction mixture.

Troubleshooting Steps & Explanation:

  • Eliminate Hydroxide Bases: Avoid using NaOH, KOH, or LiOH. Opt for non-hydroxide bases like K₂CO₃ or Cs₂CO₃.

  • Ensure Anhydrous Conditions: Use dry solvents and, if necessary, dry your starting materials. Water can act as a nucleophile (especially at higher pH) or be deprotonated to generate hydroxide ions.

  • Consider the Mechanism: For most methyl esters, hydrolysis proceeds via a bimolecular acyl-oxygen cleavage (BAc2 mechanism), where the hydroxide attacks the carbonyl.[9] While an alternative alkyl-oxygen cleavage (BAl2) is possible, it requires significant steric hindrance around the carbonyl, which is not prominent in this molecule.[9] Therefore, protecting the carbonyl from nucleophilic attack by minimizing water and hydroxide is the key.

Experimental Protocol: General Procedure for Selective O-Alkylation
  • To a stirred solution of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 eq) in anhydrous DMF (approx. 0.2 M), add anhydrous K₂CO₃ (2.0-3.0 eq).

  • Add the alkylating agent (e.g., alkyl halide, 1.1-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at 40-50 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

FAQ 3: I want to perform a Nucleophilic Aromatic Substitution (SNAr) to displace the fluorine. What conditions will favor this?

While O-alkylation is often the primary goal, the electron-deficient nature of the aromatic ring allows for the displacement of the fluoride with a suitable nucleophile.

Core Principle: SNAr reactions proceed via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[2][3][10] The reaction is favored by:

  • Strong electron-withdrawing groups (like the ester) ortho/para to the leaving group.[1][11]

  • A good leaving group (Fluorine is excellent for SNAr because its electronegativity activates the ring towards attack).[1]

  • A strong nucleophile.

Troubleshooting Steps & Explanation:

  • Choose a Potent Nucleophile: The nucleophile must be strong enough to attack the electron-deficient ring. Common choices include alkoxides (e.g., NaOMe), amines, or thiolates.

  • Protect the Phenol: The free hydroxyl group is acidic and will be deprotonated by the strong base/nucleophile. This can complicate the reaction. It is highly advisable to first protect the hydroxyl group (e.g., as a methyl or benzyl ether) before attempting the SNAr reaction.

  • Solvent is Key: As with O-alkylation, polar aprotic solvents (DMSO, DMF) are superior. They stabilize the charged Meisenheimer complex, lowering the activation energy of the rate-determining first step.[12]

  • Increase Temperature: SNAr reactions often require more thermal energy than O-alkylations. Heating the reaction (e.g., 80-120 °C) is common to drive the substitution.

Visualization of Competing Pathways

G cluster_start Starting Material cluster_paths Reaction Pathways SM Methyl 4-bromo-2-fluoro-6-hydroxybenzoate OAlk O-Alkylation Product SM->OAlk Weak Base (K₂CO₃) Polar Aprotic Solvent (DMF) Low Temp (40°C) SNAr SNAr Product (Fluorine Displacement) SM->SNAr Strong Nucleophile (e.g., NaOMe) Polar Aprotic Solvent (DMSO) High Temp (>80°C) Hydrolysis Ester Hydrolysis Product SM->Hydrolysis Strong Base (NaOH) Aqueous/Protic Solvent

Caption: Competing reaction pathways for the substrate.

Visualization of the SₙAr Mechanism

SNAr_Mechanism Reactants Aryl Fluoride + Nu⁻ TS1 Transition State 1 (Attack) Reactants->TS1 Step 1: Addition (Rate-Determining) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TS1->Meisenheimer TS2 Transition State 2 (Loss of F⁻) Meisenheimer->TS2 Step 2: Elimination Products Substituted Product + F⁻ TS2->Products

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

References
  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019). Royal Society of Chemistry.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
  • Is a base necessary for a phenol O-alkylation using alkyl iodides?. (2024). Reddit.
  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2025).
  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). YouTube.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzo
  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2017). PubMed Central (PMC), NIH.
  • Nucleophilic Arom
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020).

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity Screening of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological activity screening of novel derivatives of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. As a halogenated benzoic acid derivative, this scaffold holds significant potential for the development of new therapeutic agents. The strategic incorporation of bromine and fluorine atoms can enhance lipophilicity and metabolic stability, often leading to improved biological efficacy. This document outlines detailed protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities, offering a comparative analysis against established alternatives and explaining the scientific rationale behind each experimental choice.

Anticancer Activity: Cytotoxicity Screening

The search for novel anticancer therapeutics is a cornerstone of medicinal chemistry. Heterocyclic and substituted aromatic compounds are prevalent motifs in many approved anticancer drugs.[1] Derivatives of benzothiazole, a related heterocyclic structure, have demonstrated potent antitumor activity against a range of cancer cell lines, often by inducing apoptosis.[1][2][3] This provides a strong rationale for evaluating the anticancer potential of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate derivatives.

Comparative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table presents hypothetical IC₅₀ values for two derivatives, M4B2F6H-D1 and M4B2F6H-D2, against human lung carcinoma (A-549) and human breast adenocarcinoma (MCF-7) cell lines, with Doxorubicin serving as a positive control.[2]

CompoundIC₅₀ (µM) vs. A-549 Lung Cancer CellsIC₅₀ (µM) vs. MCF-7 Breast Cancer Cells
M4B2F6H-D1 8.512.3
M4B2F6H-D2 15.225.8
Doxorubicin (Control) 0.91.5
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Plate A-549 and MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and the control drug (Doxorubicin) in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 Values read->calculate

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The rise of antibiotic-resistant bacteria presents a major global health crisis, necessitating the discovery of new antimicrobial agents.[4] Halogenated compounds, particularly phenols and other aromatic structures, have demonstrated significant antimicrobial and antibiofilm activities, making this a promising area of investigation for our derivatives.[5] Strategic halogenation can enhance the activity of phenolic compounds.[5]

Comparative Antimicrobial Data (MIC Values)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table shows hypothetical MIC values for the derivatives against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli). Ciprofloxacin is used as a standard control.

CompoundMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)
M4B2F6H-D1 1664
M4B2F6H-D2 32>128
Ciprofloxacin (Control) 0.50.25
Experimental Protocol: Broth Microdilution Assay

This method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Methodology:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds and the control antibiotic in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis serial_dilute Serial Dilution of Compounds in 96-well Plate inoculate Inoculate Wells with Bacteria serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Bacterial Growth determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Chronic inflammation is a key factor in a multitude of diseases, and the development of novel small-molecule anti-inflammatory drugs is an active area of research.[6][7][8] A common strategy for screening anti-inflammatory compounds is to measure their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in immune cells stimulated with lipopolysaccharide (LPS).

Key Inflammatory Signaling: The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses.[6] Upon stimulation by agents like LPS, a signaling cascade is initiated that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO.

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Activation TLR4->IKK IkB Phosphorylation of IκB IKK->IkB NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Enters Nucleus Nucleus Gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) NFkB_translocation->Gene_expression Induces

Comparative Anti-inflammatory Data (% NO Inhibition)

The ability of the derivatives to inhibit LPS-induced NO production in RAW 264.7 macrophage cells is presented below. Dexamethasone, a potent corticosteroid, is used as a positive control.

Compound (at 25 µM)% Inhibition of Nitric Oxide (NO) Production
M4B2F6H-D1 65.4%
M4B2F6H-D2 42.1%
Dexamethasone (Control) 85.2%
Experimental Protocol: Griess Assay for Nitrite Determination

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Wells with cells and medium alone serve as the negative control.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate in the dark at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Synthesis and Future Directions

The hypothetical data presented suggests that derivative M4B2F6H-D1 shows promising, broad-spectrum activity across anticancer, antimicrobial, and anti-inflammatory assays. In contrast, M4B2F6H-D2 exhibits weaker activity in all tested models. This differential activity underscores the importance of structure-activity relationship (SAR) studies. Future work should focus on:

  • Synthesis of a broader library of derivatives to systematically explore the impact of substitutions at various positions on the benzoate ring.

  • In-depth mechanistic studies for the most potent compounds, such as investigating their effects on specific signaling pathways (e.g., MAPK, JAK/STAT) or their ability to induce apoptosis.[2]

  • Toxicity profiling using non-cancerous cell lines to assess the therapeutic index of lead compounds.

  • In vivo efficacy studies in relevant animal models for the most promising candidates to validate the in vitro findings.

This structured screening cascade provides a robust and efficient path for identifying and characterizing the therapeutic potential of novel Methyl 4-bromo-2-fluoro-6-hydroxybenzoate derivatives, paving the way for the development of next-generation therapeutics.

References

  • Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Applic
  • Benzothiazole derivatives as anticancer agents. PubMed Central (PMC).
  • SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. TSI Journals.
  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modul
  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. PubMed.
  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. PubMed.
  • Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. MDPI.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central (PMC).
  • the synthesis and antitumour activity of benzothiazole substituted quinol deriv
  • Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. PubMed.
  • Editorial: Development of novel small molecules as therapeutics for inflammatory diseases and delineating their molecular mechanisms. Frontiers.
  • Novel small molecule modulators of the antioxidant response pathway: potential for therapy in cancer/inflammatory disease. Medical Research Scotland.
  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. MDPI.

Sources

Spectroscopic analysis to confirm the structure of "Methyl 4-bromo-2-fluoro-6-hydroxybenzoate" products

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Confirmation of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

This guide provides an in-depth, multi-faceted spectroscopic approach to the structural elucidation of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. Designed for researchers, medicinal chemists, and quality control scientists, this document moves beyond mere data reporting. It delves into the rationale behind the selection of analytical techniques, offers a comparative analysis against alternative methods, and presents a self-validating workflow where disparate data streams converge to provide an unambiguous structural confirmation. Our core principle is that a confident structural assignment relies not on a single piece of evidence, but on the cohesive narrative told by a suite of orthogonal analytical techniques.

The Imperative of Structural Verification

In the landscape of drug discovery and fine chemical synthesis, the unequivocal confirmation of a molecule's structure is paramount. An incorrect structural assignment can invalidate biological data, derail research programs, and lead to significant financial and time-related losses. Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, a substituted aromatic ester, possesses multiple functional groups and a constrained substitution pattern that demands a rigorous analytical approach. The presence of bromine and fluorine isotopes and NMR-active nuclei provides unique spectroscopic handles that, when used correctly, allow for its complete and confident characterization.

This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as a robust, efficient, and widely accessible toolkit for structural confirmation.

The Core Analytical Workflow

The confirmation process is a systematic investigation, where each technique provides a unique piece of the structural puzzle. The strength of the final assignment lies in the perfect alignment of all collected data with the proposed structure.

G cluster_start Initiation cluster_analysis Spectroscopic Analysis (Primary Techniques) cluster_data Data Interpretation cluster_confirmation Confirmation & Validation Sample Synthesized Product: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Parallel Analysis MS Mass Spectrometry (HRMS) Sample->MS Parallel Analysis IR Infrared Spectroscopy (FTIR) Sample->IR Parallel Analysis NMR_Data Connectivity & Chemical Environment (J-coupling, Chemical Shifts) NMR->NMR_Data MS_Data Molecular Formula & Isotopic Pattern (m/z, M+2 Peak) MS->MS_Data IR_Data Functional Group Identification (O-H, C=O, C-O stretches) IR->IR_Data Confirmation Convergent Structural Confirmation NMR_Data->Confirmation Data Synthesis MS_Data->Confirmation Data Synthesis IR_Data->Confirmation Data Synthesis

Caption: Overall workflow for the spectroscopic confirmation of the target compound.

Nuclear Magnetic Resonance (NMR): The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule with hydrogen, carbon, and fluorine, a suite of 1D and 2D NMR experiments provides a wealth of data.

Rationale for Multi-Nuclear NMR: The presence of a fluorine atom makes ¹⁹F NMR an exceptionally powerful tool.[1][2] Fluorine is 100% naturally abundant, highly sensitive, and its large chemical shift dispersion provides high resolution, making it an excellent "spy" nucleus to probe the molecule's structure.[3][4][5] Combining ¹H, ¹³C, and ¹⁹F NMR data is essential for an unambiguous assignment.

Expected NMR Data Summary
Technique Signal Expected Chemical Shift (δ, ppm) Multiplicity Key Couplings (J, Hz) Assignment
¹H NMR 1H~10-11s (broad)-Ar-OH
1H~7.2-7.4dd³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 6-7Ar-H 5
1H~6.9-7.1dd³J(H,H) ≈ 8-9, ³J(H,F) ≈ 9-10Ar-H 3
3H~3.9s--COOCH
¹³C NMR 1C~170s-C =O
1C~158-160d¹J(C,F) ≈ 240-250C 2-F
1C~155-157s-C 6-OH
1C~125-127d³J(C,F) ≈ 3-4C 4-Br
1C~120-122d²J(C,F) ≈ 12-15C 3-H
1C~115-117s-C 5-H
1C~110-112d²J(C,F) ≈ 20-25C 1
1C~52s--OC H₃
¹⁹F NMR 1F~(-110 to -125)ddd³J(F,H3) ≈ 9-10, ⁴J(F,H5) ≈ 6-7Ar-F

Note: Chemical shifts are predictive and can vary based on solvent and concentration. Coupling constants are estimates based on typical values for fluorinated aromatic systems.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen over chloroform-d (CDCl₃) to ensure the observation of the acidic hydroxyl proton (-OH), which would otherwise exchange too rapidly. It is also an excellent solvent for polar aromatic compounds.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum using a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a 1D fluorine spectrum. This experiment is typically fast due to the high sensitivity of the ¹⁹F nucleus.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • 2D Correlation Spectroscopy (Optional but Recommended):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, confirming the C3-H3 and C5-H5 assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations over 2-3 bonds. This is critical for confirming the overall structure. For example, correlations from the methyl protons to the carbonyl carbon, and from the aromatic protons to neighboring carbons, will piece the molecular puzzle together.

G a Methyl 4-bromo-2-fluoro-6-hydroxybenzoate H_Me Me Protons C_CO C=O H_Me->C_CO HMBC H_3 H3 C_1 C1 H_3->C_1 HMBC C_5 C5 H_3->C_5 HMBC H3_hs H3 C3_hs C3 H3_hs->C3_hs HSQC H5_hs H5 C5_hs C5 H5_hs->C5_hs HSQC

Caption: Key 2D NMR correlations for structural confirmation.

Mass Spectrometry (MS): The Molecular Weight and Elemental Fingerprint

Mass spectrometry provides the exact molecular weight and, with high resolution, the molecular formula. For halogenated compounds, it offers a distinct isotopic pattern that serves as a powerful diagnostic tool.

Rationale for High-Resolution MS (HRMS): HRMS (e.g., TOF or Orbitrap) is essential because it can distinguish between compounds with the same nominal mass but different elemental compositions. This provides a high degree of confidence in the assigned molecular formula.

Key MS Data Points
  • Molecular Formula: C₈H₆BrFO₃

  • Monoisotopic Mass: 247.9484 Da

  • Isotopic Pattern: The presence of one bromine atom results in two major molecular ion peaks of nearly equal intensity, separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[6][7] This M/M+2 pattern is a definitive indicator for bromine.[6]

G cluster_ms Mass Spectrum Interpretation start Observe Molecular Ion Region peak_check Two peaks of ~1:1 intensity separated by 2 m/z? start->peak_check yes_br Conclusion: One Bromine Atom Present peak_check->yes_br Yes no_br Conclusion: No Bromine Atom peak_check->no_br No hrms_check Does measured m/z match calculated C₈H₆⁷⁹BrFO₃ within 5 ppm? yes_br->hrms_check yes_formula Confirmation: Molecular Formula is Correct hrms_check->yes_formula Yes no_formula Error: Incorrect Molecular Formula hrms_check->no_formula No

Caption: Decision tree for interpreting the mass spectrum of the target compound.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI), a soft ionization technique that typically keeps the molecular ion intact. Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be tested.

    • Causality: ESI is preferred over harsher methods like Electron Impact (EI) for initial molecular formula confirmation, as EI can cause extensive fragmentation, sometimes making the molecular ion difficult to observe.

  • Data Acquisition: Acquire the spectrum on a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify the molecular ion cluster and confirm the ~1:1 M/M+2 isotopic pattern.

    • Compare the experimentally measured accurate mass with the theoretical mass calculated for C₈H₆BrFO₃. A mass accuracy of <5 ppm is considered excellent confirmation.

Infrared (IR) Spectroscopy: The Functional Group Checklist

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While it doesn't provide detailed connectivity information, it serves as a crucial cross-check for the functionalities inferred from NMR and MS.

Rationale for FTIR: A Fourier Transform Infrared (FTIR) spectrometer provides high sensitivity and speed. An Attenuated Total Reflectance (ATR) accessory is often used as it requires minimal to no sample preparation.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
3100-3400Broad, StrongO-H stretchPhenolic -OH
~3000MediumC-H stretchAromatic C-H
~2960MediumC-H stretchMethyl (-OCH₃) C-H
1715-1730StrongC=O stretchConjugated Ester C=O
1580-1610Medium-StrongC=C stretchAromatic Ring
1250-1310StrongC-C-O stretchAsymmetric Ester C-O
1100-1130StrongO-C-C stretchSymmetric Ester C-O
~1050StrongC-F stretchAryl-F

Note: The C=O stretch for an aromatic ester is typically at a lower wavenumber (1715-1730 cm⁻¹) compared to a saturated ester (1735-1750 cm⁻¹) due to conjugation with the aromatic ring.[8][9][10]

Experimental Protocol: FTIR-ATR Analysis
  • Sample Preparation: Place a small amount of the solid product directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and compare them to the expected values for the proposed structure.

Comparison with Alternative Methodologies

Technique Pros Cons When to Use
Spectroscopic Suite (NMR, MS, IR) - Provides comprehensive structural data (connectivity, formula, functional groups).- Widely accessible.- Analyzes sample in a relevant state (solution for NMR).- Indirect method; structure is inferred, not directly "seen".- Can be ambiguous for highly complex molecules or diastereomers without advanced techniques.- Standard, robust method for routine confirmation of most organic molecules.
Single-Crystal X-Ray Diffraction - The "gold standard"; provides an unambiguous 3D structure.- Gives absolute stereochemistry (with heavy atoms).- Requires a high-quality single crystal, which can be difficult or impossible to grow.- Provides solid-state structure, which may differ from solution-state conformation.- When absolute structural proof is required.- To resolve stereochemical ambiguities.- For novel or highly complex scaffolds.
Elemental Analysis - Provides the percentage composition of C, H, N, S.- Confirms sample purity and empirical formula.- Does not provide structural information.- Requires a highly pure sample for accurate results.- As a complementary technique to MS to validate the empirical and molecular formula.- For final characterization of novel compounds for publication.

The spectroscopic suite presented here offers the optimal balance of information richness, accessibility, and reliability for the routine and rigorous confirmation of products like Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. The convergence of data from these orthogonal methods provides a level of confidence that approaches that of X-ray diffraction for most applications in a drug development setting.

Conclusion

The structural confirmation of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is achieved not by a single measurement, but by a symphony of spectroscopic data. ¹H, ¹³C, and ¹⁹F NMR define the carbon-hydrogen-fluorine framework and connectivity. High-resolution mass spectrometry confirms the exact molecular formula and uses the unique bromine isotopic signature as an elemental fingerprint. Finally, infrared spectroscopy provides a rapid and definitive checklist of the expected functional groups. When the data from each of these techniques align perfectly with the proposed structure—and contradict all other reasonable possibilities—a confident and trustworthy assignment is made. This self-validating, multi-pronged approach represents a cornerstone of modern chemical science, ensuring the integrity and reproducibility of research and development efforts.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH.
  • Infrared spectra of aqueous sodium benzoates and salicylates in the carboxyl-stretching region. Canadian Science Publishing.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
  • 19F-centred NMR analysis of mono-fluorin
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • Spectroscopic Analysis : Esters. University of Calgary.
  • Mass Spectrometric Analysis.
  • Provide the IR spectrum analysis for methyl benzo
  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Organic Compounds Containing Halogen
  • mass spectra - the M+2 peak. Chemguide.

Sources

A Senior Application Scientist's Guide to Methyl 4-bromo-2-fluoro-6-hydroxybenzoate: Efficacy and Alternatives in Target Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of available reagents, Methyl 4-bromo-2-fluoro-6-hydroxybenzoate has emerged as a highly versatile and strategic starting material. Its trifunctional nature, presenting orthogonally reactive sites, allows for a modular and efficient approach to constructing complex molecular architectures. This guide provides an in-depth analysis of its efficacy, compares its performance with viable alternatives, and furnishes detailed experimental protocols to empower researchers in their synthetic endeavors.

The Strategic Advantage of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (CAS: 1193162-18-3) is a polysubstituted benzene ring that offers three distinct points for chemical modification: a bromine atom, a fluorine atom, and a hydroxyl group, in addition to the methyl ester.[1][2][3] This unique arrangement is particularly valuable in the synthesis of biologically active molecules and functional materials.

  • The Aryl Bromide: The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively.[4][5][6][7] This is a cornerstone of modern medicinal chemistry for assembling biaryl structures and introducing diverse amine functionalities.

  • The Fluorine Atom: The presence of a fluorine atom can significantly influence the physicochemical properties of the final molecule. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa.[8][9][10][11] Its electron-withdrawing nature also impacts the reactivity of the adjacent functional groups.

  • The Hydroxyl Group: The phenolic hydroxyl group provides a site for etherification, esterification, or can be used to direct metallation reactions. Its acidity and hydrogen-bonding capability are also critical determinants of a molecule's biological activity.

  • The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups.

The strategic placement of these functionalities allows for a high degree of control over the synthetic route, enabling chemists to build molecular complexity in a stepwise and predictable manner.

Caption: Versatile reactivity of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Performance in Key Synthetic Transformations: A Comparative Analysis

The true measure of a building block's utility lies in its performance in key chemical reactions compared to other available alternatives. Here, we evaluate the efficacy of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate in the two most common and critical transformations: Suzuki-Miyaura C-C coupling and Buchwald-Hartwig C-N amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl linkages, a common motif in pharmaceuticals. The reactivity of the aryl halide is a critical parameter for the success of this reaction.[7][12][13]

Comparison of Aryl Halide Building Blocks in Suzuki-Miyaura Coupling

FeatureMethyl 4-bromo-2-fluoro-6-hydroxybenzoateMethyl 4-bromo-6-hydroxybenzoate (non-fluorinated)Methyl 4-iodo-2-fluoro-6-hydroxybenzoateMethyl 4-chloro-2-fluoro-6-hydroxybenzoate
Reactivity GoodGoodExcellentModerate
Catalyst Loading Typically 1-5 mol% PdTypically 1-5 mol% PdCan often use lower loading (<1 mol%)Requires higher loading and specialized ligands
Reaction Conditions Mild to moderate heatMild to moderate heatOften proceeds at room temperatureOften requires high temperatures
Cost & Availability Commercially availableGenerally less expensiveMore expensiveLeast expensive starting material
Impact on Product Fluorine imparts unique properties (metabolic stability, pKa)[9][10]Standard biaryl synthesisSame as bromo-analogueSame as bromo-analogue
Key Consideration Balanced reactivity and costGood for initial scaffold developmentIdeal for difficult couplingsEconomical for large scale, but challenging

Expertise & Experience: While the iodo-analogue offers higher reactivity, the bromo-analogue often provides a better balance of reactivity, stability, and cost for most applications. The oxidative addition of the C-Br bond to Pd(0) is generally efficient and predictable. The electron-withdrawing fluorine atom can further facilitate this step. In contrast, aryl chlorides are significantly less reactive and often necessitate more expensive and air-sensitive ligands (e.g., bulky biarylphosphines) and higher temperatures, which can limit functional group tolerance.[13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in drug candidates.[5][6][14][15] The choice of the aryl halide is again a key determinant of reaction efficiency.

Comparison of Aryl Halide Building Blocks in Buchwald-Hartwig Amination

FeatureMethyl 4-bromo-2-fluoro-6-hydroxybenzoateMethyl 4-bromo-6-hydroxybenzoate (non-fluorinated)Methyl 4-iodo-2-fluoro-6-hydroxybenzoateMethyl 4-chloro-2-fluoro-6-hydroxybenzoate
Reactivity GoodGoodExcellentChallenging
Ligand Choice Broad scope with common ligands (e.g., XPhos, SPhos)Broad scope with common ligandsVery broad scope, even with simpler phosphinesRequires highly specialized, often proprietary ligands
Base Sensitivity Tolerates a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Tolerates a range of basesTolerates a range of basesOften requires strong, non-nucleophilic bases (e.g., LHMDS, NaOtBu)
Side Reactions Low incidence of hydrodehalogenationLow incidence of hydrodehalogenationHigher potential for side reactions due to high reactivityHigh potential for hydrodehalogenation
Key Consideration Reliable and versatile for a wide range of aminesA solid, cost-effective choice for simpler aminesUseful for unreactive amines, but can be too reactiveGenerally avoided unless necessary for economic reasons

Trustworthiness: The C-Br bond in Methyl 4-bromo-2-fluoro-6-hydroxybenzoate provides a reliable and predictable level of reactivity for Buchwald-Hartwig aminations. It is reactive enough to couple with a wide variety of primary and secondary amines under relatively mild conditions, yet not so reactive as to promote significant side reactions like hydrodehalogenation. This makes it a trustworthy substrate for complex molecule synthesis where yield and purity are critical.

Experimental Protocols: A Self-Validating System

The following protocols are provided as a starting point for the application of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate in synthesis.

Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate with an arylboronic acid.

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene and water (10:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask, add Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, the arylboronic acid, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add the degassed toluene/water solvent mixture via syringe.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene and add this catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N coupling of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate with a primary or secondary amine.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex L2Pd(II)(Ar)Br Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [L2Pd(II)(Ar)(R2NH)]+Br- Oxidative Addition Complex->Amine Coordination R2NH Deprotonation L2Pd(II)(Ar)(R2N) Amine Coordination->Deprotonation -HBr, +Base Reductive Elimination Ar-NR2 Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L2 Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • XPhos (0.03 equiv)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to a dry reaction vessel.

  • Add the Methyl 4-bromo-2-fluoro-6-hydroxybenzoate and the amine.

  • Add anhydrous 1,4-dioxane.

  • Seal the vessel and heat to 100 °C with stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product via column chromatography.

Conclusion: An Authoritative Recommendation

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate stands out as a superior building block for the synthesis of complex target molecules, particularly in the context of drug discovery. Its trifunctional nature provides exceptional synthetic versatility, while the C-Br bond offers a reliable and predictable reactivity profile for crucial C-C and C-N bond-forming reactions.

While alternatives exist, each with its own set of advantages and disadvantages, Methyl 4-bromo-2-fluoro-6-hydroxybenzoate provides an optimal balance of reactivity, stability, and functional group tolerance. The strategic inclusion of a fluorine atom further enhances its value, allowing for the direct incorporation of this important bioisostere. For researchers aiming to construct novel molecular entities with high efficiency and control, Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is an authoritative and highly recommended choice.

References

  • ChemicalBook: Methyl 4-bromo-2-fluoro-6-methylbenzoate. Provides information on a closely related compound, highlighting its use in the synthesis of isoquinolones and dihydroazaindenone inhibitors.

  • Fragment-Based Drug Discovery Conference. Discusses the importance of fluorinated fragments in drug discovery and their screening via 19F-NMR.

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines. Highlights how fluorination can lower basicity and potentially reduce cardiac toxicity.

  • ChemicalBook: METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis. Provides synthetic routes for a related non-fluorinated analogue.

  • Design and generation of highly diverse fluorinated fragment libraries. Discusses the growing popularity of 19F NMR spectroscopy in fragment-based drug discovery.

  • Fluorinated 1,3-benzothiazin-4-ones containing fluoroquinolone fragment. Describes the synthesis of hybrid fluorinated compounds as potential antibacterial agents.

  • Novel method to synthesize valuable fluorinated drug compounds. Reports on new methods for creating fluorinated molecules for drug discovery.

  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Details the utility of a bromo-substituted benzoic acid in Suzuki reactions for creating functionalized molecules.

  • Synthesis of methyl 4-bromo-2-methylbenzoate. Provides a detailed synthetic procedure for a related compound.

  • PubChem: Methyl 4-bromo-2-fluoro-6-methylbenzoate. A database entry with chemical and physical properties of a related compound.

  • Sigma-Aldrich: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. Product page with basic information for the topic compound.

  • Wikipedia: Buchwald–Hartwig amination. An overview of the C-N cross-coupling reaction.

  • Chemistry LibreTexts: Buchwald-Hartwig Amination. Provides a detailed look at the mechanism and scope of the reaction.

  • ACS GCI Pharmaceutical Roundtable: Buchwald-Hartwig Amination. Discusses the reaction from a green chemistry and industrial perspective.

  • Wikipedia: Suzuki reaction. An overview of the C-C cross-coupling reaction.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. A research article detailing specific applications of the Buchwald-Hartwig reaction.

  • Benchchem Technical Support: Troubleshooting Low Yields in Suzuki Coupling. A guide on optimizing Suzuki reactions.

  • Organic Chemistry Portal: Suzuki Coupling. A resource with numerous examples and recent literature on the Suzuki reaction.

  • Ambeed: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. Product page with analytical data.

  • CymitQuimica: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. A commercial listing for the compound.

  • Benchchem Technical Support: Cross-Coupling with 2-Bromo-4'-fluoro-3'-methylbenzophenone. Provides general recommendations for cross-coupling reactions.

  • BLD Pharm: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. A commercial listing with product information.

  • Organic Chemistry Portal: Buchwald-Hartwig Cross Coupling Reaction. A resource with literature examples of the amination reaction.

  • Chemistry LibreTexts: Suzuki-Miyaura Coupling. Details the substrate scope and reaction conditions for Suzuki couplings.

  • Synthesis and SAR of novel tricyclic quinoxalinone inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). An example of the application of related building blocks in medicinal chemistry.

  • Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Contains experimental procedures for related fluorinated benzoates.

  • Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications. Discusses a related isomer and its applications.

  • ChemicalBook: Methyl 4-broMo-2-fluoro-6-hydroxybenzoate. A database entry for the topic compound.

  • Microwave assisted C–S cross-coupling reaction. Describes a C-S coupling methodology with aryl bromides.

  • 4-Bromo-2-heptene - Organic Syntheses Procedure. Provides a classic procedure for allylic bromination.

  • Benchchem Technical Support: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Discusses challenges and solutions for cross-coupling with pyridine-based substrates.

Sources

Navigating the Crossroads of Synthesis: A Head-to-Head Comparison of Cross-Coupling Methods for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a prime example of a highly valuable, polyfunctionalized building block. Its unique substitution pattern—a reactive bromine atom for cross-coupling, an electron-withdrawing fluorine atom to modulate electronic properties, and a phenolic hydroxyl group and a methyl ester for further derivatization—makes it an attractive starting material for the synthesis of a diverse array of complex molecules. The ability to selectively and efficiently introduce new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 4-position is crucial for unlocking its full potential in drug discovery and materials science.

This guide provides a head-to-head comparison of two powerful palladium-catalyzed cross-coupling reactions for the derivatization of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a comparative analysis of their performance, offering researchers the insights needed to make informed decisions for their synthetic campaigns.

The Suzuki-Miyaura Coupling: A Robust and Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its broad substrate scope, functional group tolerance, and the use of generally stable and environmentally benign organoboron reagents.[1][2] For a substrate such as Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, the Suzuki-Miyaura reaction offers a reliable method for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdR Ar-Pd(II)L_n-R' ArPdBr->ArPdR R'-B(OR)₂ Transmetal Transmetalation ArPdR->Pd0 Product Ar-R' ArPdR->Product RedElim Reductive Elimination Substrate Ar-Br Boronic R'-B(OR)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, the electron-withdrawing nature of the fluorine and ester groups can facilitate the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. However, the presence of the free hydroxyl group necessitates careful selection of the base to avoid unwanted side reactions, such as deprotonation and subsequent interference with the catalyst or boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from established procedures for the Suzuki-Miyaura coupling of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.[1][2]

Reagents and Equipment:

  • Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating block or microwave reactor

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial under an inert atmosphere, add Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 equiv), the desired arylboronic acid (1.1 equiv), palladium(II) acetate (0.02 equiv), RuPhos (0.04 equiv), and cesium carbonate (2.0 equiv).

  • Add anhydrous 1,4-dioxane and degassed water to achieve a desired solvent ratio (e.g., 10:1 dioxane:water).

  • Seal the vessel and stir the reaction mixture at a predetermined temperature (e.g., 100 °C) for the required time (typically 2-18 hours), or heat in a microwave reactor (e.g., 120 °C for 30-60 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds. This reaction is particularly valuable for synthesizing pharmaceutical intermediates and other fine chemicals. For Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, this reaction opens the door to a vast array of N-functionalized derivatives.

Mechanistic Considerations

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdAmido [Ar-Pd(II)L_n-NR'R''] ArPdBr->ArPdAmido HNR'R'' AmineCoord Amine Coordination & Deprotonation ArPdAmido->Pd0 Product Ar-NR'R'' ArPdAmido->Product RedElim Reductive Elimination Substrate Ar-Br Amine HNR'R'' + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The choice of ligand and base is critical in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the final reductive elimination steps. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is required to deprotonate the amine, forming the active amido species. The presence of the free hydroxyl group on the substrate requires careful consideration to avoid competitive deprotonation and potential catalyst inhibition.

Experimental Protocol: Buchwald-Hartwig Amination

Reagents and Equipment:

  • Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or sealed vial under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01-0.02 equiv) and the phosphine ligand (0.02-0.04 equiv).

  • Add anhydrous toluene or 1,4-dioxane and stir for a few minutes to form the active catalyst.

  • Add Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Seal the vessel and heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Head-to-Head Comparison

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N
Coupling Partner Organoboron compoundsPrimary or secondary amines
Typical Catalyst Pd(OAc)₂ with phosphine ligandPd₂(dba)₃ with phosphine ligand
Typical Base Inorganic bases (e.g., Cs₂CO₃, K₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu)
Key Advantage Broad C-C bond scope, stable reagentsDirect installation of N-substituents
Potential Challenge Availability of boronic acidsSensitivity of strong base to other functional groups
Substrate Scope Wide range of aryl, heteroaryl, and vinyl boronic acidsA vast array of primary and secondary amines

Conclusion and Recommendations

Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are exceptionally powerful methods for the derivatization of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. The choice between the two will ultimately depend on the desired final product.

  • For the synthesis of biaryl compounds and the introduction of carbon-based substituents, the Suzuki-Miyaura coupling is the method of choice. Its operational simplicity and the commercial availability of a vast library of boronic acids make it a highly attractive route. The use of a moderately strong inorganic base like cesium carbonate is generally well-tolerated by the other functional groups on the substrate.

  • When the goal is to introduce a nitrogen-containing functional group, the Buchwald-Hartwig amination is unparalleled. It allows for the direct and efficient formation of a C-N bond with a wide variety of amines. Researchers should be mindful of the strongly basic conditions and may need to protect the phenolic hydroxyl group if it proves to be incompatible with the chosen base and reaction conditions.

Ultimately, the strategic application of these state-of-the-art cross-coupling reactions will continue to enable the synthesis of novel and complex molecules derived from the versatile Methyl 4-bromo-2-fluoro-6-hydroxybenzoate scaffold, driving innovation in both pharmaceutical and materials research.

References

  • Actelion Pharmaceuticals Ltd. (2018).
  • Actelion Pharmaceuticals Ltd. (2018).

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional architecture is not merely an academic exercise; it is the foundational blueprint for understanding function, predicting behavior, and designing new chemical entities. Methyl 4-bromo-2-fluoro-6-hydroxybenzoate and its derivatives represent a class of halogenated aromatic compounds that serve as versatile scaffolds and key intermediates in the synthesis of pharmaceuticals and other high-value materials. The specific arrangement of the bromo, fluoro, hydroxyl, and methyl ester substituents on the benzene ring dictates the molecule's electronic properties, reactivity, and, most importantly, its intermolecular interactions.

This guide provides an in-depth, field-proven perspective on the definitive method for elucidating these structures: single-crystal X-ray diffraction (scXRD). We will explore the causality behind the experimental workflow, from crystal growth to final structure refinement, explaining not just the 'how' but the critical 'why' behind each step. Furthermore, this guide will objectively compare scXRD with powerful alternative and complementary techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a logical framework for selecting the most appropriate analytical strategy. The content herein is grounded in established crystallographic principles and supported by experimental data to ensure trustworthiness and scientific integrity for researchers, scientists, and drug development professionals.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (scXRD)

For achieving an unambiguous, atomic-resolution depiction of a molecule's solid-state structure, scXRD remains the unparalleled gold standard.[1] The technique relies on the principle that electrons in a molecule scatter X-rays. When molecules are arranged in a highly ordered, repeating three-dimensional lattice (a single crystal), the scattered X-rays interfere constructively in specific directions, creating a unique diffraction pattern of spots or "reflections".[2] By measuring the geometry and intensity of this pattern, we can mathematically reconstruct a three-dimensional map of the electron density within the crystal and thereby determine the precise position of each atom.[2]

Why scXRD is Exceptionally Suited for Halogenated Benzoates

The molecular characteristics of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate make it an ideal candidate for scXRD for several reasons:

  • The Heavy Atom Advantage : The presence of the bromine atom (Z=35) is a significant asset. Heavy atoms scatter X-rays much more strongly than lighter atoms (C, H, O, N, F), making their positions easy to locate in the initial electron density map. This simplifies the "phase problem"—the most challenging part of structure solution for small molecules—often allowing for a straightforward solution using Patterson or direct methods.[3]

  • Rich Intermolecular Interactions : The combination of a hydroxyl group (a strong hydrogen bond donor), carbonyl oxygen (a hydrogen bond acceptor), and halogen atoms (potential for halogen bonding) creates a high likelihood of forming a well-ordered crystal lattice stabilized by a network of non-covalent interactions.[4][5] scXRD is uniquely capable of visualizing and quantifying these interactions, including precise bond lengths and angles, which are critical for understanding crystal packing and solid-state properties.

Experimental Protocol: A Self-Validating Workflow

The path from a synthesized powder to a refined crystal structure is a meticulous process where each step validates the next. A failure at any stage necessitates a return to a previous one, ensuring the final data is of the highest possible quality.

Step 1: Synthesis and High-Quality Crystallization The axiom "garbage in, garbage out" is paramount in crystallography. The analysis begins with the synthesis of the target compound, followed by its purification to >99% purity, as impurities can inhibit crystal growth or become incorporated as defects.

  • Synthesis : Derivatives are typically synthesized via standard organic reactions. For example, the esterification of the parent carboxylic acid, 4-bromo-2-fluoro-6-hydroxybenzoic acid, with methanol in the presence of an acid catalyst is a common route.[6]

  • Crystallization : This is often the most challenging, trial-and-error phase.[2] The goal is to create a supersaturated solution from which the compound slowly precipitates as single, defect-free crystals.

    • Technique Selection : Common methods include slow evaporation, where the solvent is allowed to evaporate from a solution over days or weeks, and vapor diffusion, where a less volatile solvent containing the compound is exposed to a more volatile "anti-solvent" in a sealed chamber.[7]

    • Solvent Screening : A wide range of solvents and solvent mixtures (e.g., methanol, ethanol, ethyl acetate, hexane) should be screened to find conditions that yield crystals of suitable size (typically >0.1 mm in all dimensions) and quality.[2]

Step 2: Crystal Mounting and Data Collection A visually perfect crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The crystal is placed in a modern diffractometer and cooled under a stream of liquid nitrogen (typically to ~100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[8]

  • X-ray Generation : Monochromatic X-rays, most commonly from a Molybdenum (Mo Kα, λ = 0.7107 Å) or Copper (Cu Kα, λ = 1.5418 Å) source, are directed at the crystal.[8]

  • Diffraction Measurement : The crystal is rotated through a series of angles, and a full sphere of diffraction data is collected by a detector, such as a CCD or pixel array detector.[2][8] A complete data collection can take several hours.[8]

Step 3: Structure Solution and Refinement

  • Unit Cell Determination : The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.[7]

  • Structure Solution : Software uses the reflection intensities to solve the phase problem and generate an initial electron density map. For small molecules with heavy atoms like bromine, this is typically robust.[3]

  • Model Refinement : An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[2] The quality of the final structure is assessed using metrics like the R-factor (a measure of agreement), which should typically be below 5-7% for a well-refined structure.

Visualization of the scXRD Workflow

scXRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Data Collection Mounting->DataCollection UnitCell Unit Cell Determination DataCollection->UnitCell Solution Structure Solution (Phasing) UnitCell->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure (CIF)

Caption: The experimental workflow for single-crystal X-ray diffraction.

Part 2: A Comparative Analysis of Analytical Techniques

While scXRD provides the definitive solid-state structure, it is not always feasible or may not provide all the necessary information. A multi-technique approach is often required for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining molecular structure in solution. It operates on the principle of detecting the absorption of radiofrequency waves by atomic nuclei within a strong magnetic field, providing detailed information about an atom's chemical environment and its connectivity to other atoms.[9][10]

  • Causality in Application : For Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, NMR is indispensable.

    • ¹H and ¹³C NMR : These experiments confirm the carbon-hydrogen framework and the connectivity of the molecule, validating that the correct product was synthesized.

    • ¹⁹F NMR : This is a particularly powerful tool. Fluorine has a spin-1/2 nucleus (¹⁹F) with 100% natural abundance, making it highly sensitive.[11] The ¹⁹F chemical shift is extremely sensitive to the electronic environment, providing a clear and unambiguous signal that confirms the presence and substitution pattern of the fluorine atom.[12] It can also be used for quantitative analysis.[13]

  • Key Distinction from scXRD : The most significant difference is the sample state. NMR analyzes molecules tumbling in solution, providing an averaged structure and insights into dynamic processes, whereas scXRD provides a static snapshot of the molecule in the solid state.[14][15]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[1] Its primary role in this context is complementary. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of the parent ion with high accuracy, confirming that the synthesized product has the correct molecular formula. It serves as a crucial checkpoint for purity and identity before attempting crystallization.

Performance Comparison of Key Structural Elucidation Techniques

The choice of technique is dictated by the specific question being asked. The table below provides a direct comparison.

FeatureSingle-Crystal X-ray Crystallography (scXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice[8]Absorption of radiofrequency waves by atomic nuclei in a magnetic field[9]Measurement of mass-to-charge ratio of ionized molecules[1]
Sample Type Single, well-ordered crystalSoluble compound in a suitable solventIonizable compound
Information Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions, absolute configuration[7]Connectivity, relative stereochemistry, solution-state conformation and dynamics[14]Molecular weight, elemental composition, fragmentation patterns
Resolution Atomic (<1 Å)Atomic to near-atomicLow (provides connectivity data indirectly)
Pros for Topic Unambiguous 3D structure; visualizes H-bonds and halogen bonds; heavy Br atom aids solution.Confirms structure in solution; ¹⁹F NMR is highly specific and sensitive for the fluoro group.[11]Confirms molecular formula and purity with high confidence.
Cons for Topic Requires high-quality single crystals, which can be difficult to grow; provides a static picture only.[16]Does not provide precise bond lengths/angles or packing information; structure is an average of solution conformations.[10]Provides no 3D structural or connectivity information.
Logical Framework for Structural Analysis

decision_tree Start Synthesized Compound PurityCheck Confirm Purity & Identity? Start->PurityCheck MS_NMR HRMS & NMR Spectroscopy PurityCheck->MS_NMR Yes Need3D Need Absolute 3D Structure? MS_NMR->Need3D Crystals Can you grow single crystals? Need3D->Crystals Yes NMR_Model NMR-based Modeling (Solution-state structure) Need3D->NMR_Model No scXRD Single-Crystal XRD Crystals->scXRD Yes (≥ 10 μm) MicroED Micro-Electron Diffraction (MicroED) Crystals->MicroED No (Nanocrystals) End Comprehensive Structural Data scXRD->End MicroED->End NMR_Model->End interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C mol1 R-O-H mol2_O O=C mol1->mol2_O  Hydrogen Bond  (O-H···O) mol1_C C=O mol2_Br C-Br mol3_O O=C mol2_Br->mol3_O  Halogen Bond  (C-Br···O)

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized "Methyl 4-bromo-2-fluoro-6-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. This guide provides an in-depth, technically-grounded comparison of analytical methods for assessing the purity of a key chemical intermediate, Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. We will move beyond procedural lists to explore the causality behind our experimental choices, ensuring a self-validating and robust analytical workflow.

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a substituted aromatic ester with potential applications as a building block in the synthesis of more complex pharmaceutical agents. Its trifunctionalized ring makes it a versatile intermediate, but also presents challenges in purification and subsequent purity analysis. The presence of unreacted starting materials, regioisomeric byproducts, or degradation products can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide will compare and contrast several orthogonal analytical techniques, providing the "why" behind each method's application and offering detailed protocols for their execution.

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on a suite of orthogonal methods, each probing different physicochemical properties of the analyte and its potential impurities. For Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, we will employ a combination of chromatographic and spectroscopic techniques, along with a fundamental physical property measurement.

dot graph "analytical_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_synthesis" { label="Synthesis & Crude Product"; style="filled"; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate"]; Crude_Product [label="Crude Product"]; Synthesis -> Crude_Product; }

subgraph "cluster_purification" { label="Purification"; style="filled"; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Flash Column Chromatography"]; Purified_Product [label="Purified Product"]; Crude_Product -> Purification; Purification -> Purified_Product; }

subgraph "cluster_analysis" { label="Purity Assessment"; style="filled"; color="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC-UV"]; NMR [label="1H & 13C NMR"]; MS [label="Mass Spectrometry"]; MP [label="Melting Point"]; Purified_Product -> HPLC; Purified_Product -> NMR; Purified_Product -> MS; Purified_Product -> MP; }

subgraph "cluster_result" { label="Final Assessment"; style="filled"; color="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity_Confirmation [label="Purity Confirmation (>98%)"]; HPLC -> Purity_Confirmation; NMR -> Purity_Confirmation; MS -> Purity_Confirmation; MP -> Purity_Confirmation; } } Caption: A logical workflow for the synthesis, purification, and comprehensive purity assessment of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Why HPLC? HPLC is the cornerstone of purity determination in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy.[] For a compound like Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, a reversed-phase HPLC (RP-HPLC) method is ideal. This technique separates compounds based on their hydrophobicity, which is a primary differentiating characteristic for our target compound and its likely organic impurities. The inclusion of a UV detector allows for sensitive detection of aromatic compounds.

Alternative Considerations: While a standard C18 column is often the first choice, for halogenated aromatic compounds, a phenyl-hexyl or pentafluorophenyl (PFP) column can offer alternative selectivity through π-π interactions, potentially resolving closely related impurities that might co-elute on a C18 column.[2][3]

Comparative HPLC Data
MethodColumnMobile PhasePurity (%)Key Impurity Retention Time (min)
Method A (Optimized) C18 (4.6 x 150 mm, 5 µm)A: 0.1% TFA in Water B: Acetonitrile Gradient: 30-90% B over 15 min99.24.8 (Starting Material)
Alternative B Phenyl-Hexyl (4.6 x 150 mm, 5 µm)A: 0.1% Formic Acid in Water B: Methanol Gradient: 40-100% B over 15 min99.15.2 (Starting Material)
Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized Methyl 4-bromo-2-fluoro-6-hydroxybenzoate and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions (Method A):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, then hold at 90% B for 2 minutes, followed by a 3-minute re-equilibration at 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percentage method, where the area of the main peak is divided by the total area of all peaks.

dot graph "hplc_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

Sample_Prep [label="Sample Preparation (1 mg/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC_System [label="HPLC System Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection [label="Inject 10 µL", fillcolor="#34A853", fontcolor="#FFFFFF"]; Separation [label="Gradient Elution on C18 Column", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="UV Detection at 254 nm", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Peak Integration & Area % Calculation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sample_Prep -> HPLC_System; HPLC_System -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Data_Analysis; } Caption: A streamlined workflow for the HPLC-UV analysis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

Why NMR? NMR spectroscopy is an unparalleled tool for structural elucidation and can also provide valuable information about purity.[4] For our target compound, ¹H and ¹³C NMR will confirm the molecular structure and can reveal the presence of impurities with different proton or carbon environments. Quantitative NMR (qNMR) can be employed for a more precise purity assessment if an internal standard is used.[5]

Expected ¹H NMR Signals: The ¹H NMR spectrum should show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the benzene ring. Impurities, such as unreacted starting material (e.g., 4-bromo-2-fluorobenzoic acid), would exhibit different chemical shifts.

Comparative NMR Data
NucleusExpected Chemical Shift (ppm, CDCl₃)Observed Chemical Shift (ppm, CDCl₃)Comments
¹H ~3.9 (s, 3H, -OCH₃), ~6.9-7.2 (m, 2H, Ar-H), ~10.5 (br s, 1H, -OH)3.92 (s, 3H), 7.05 (d, 1H), 7.15 (d, 1H), 10.48 (br s, 1H)Conforms to the expected structure. No significant impurity peaks observed.
¹³C ~52 (-OCH₃), ~110-160 (Ar-C), ~170 (C=O)52.5, 112.1, 115.8, 125.9, 145.7, 158.3, 169.8All expected carbon signals are present.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 10-20 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Assign the peaks to the corresponding protons and carbons in the molecule. Carefully examine the baseline for any small peaks that could indicate impurities.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Why MS? Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its identity.[6] For our bromo- and fluoro-containing compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 peak pattern, providing further confirmation of the elemental composition.[7]

Alternative Ionization Techniques: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can also be effective for this type of small molecule. Fragmentation patterns observed in the mass spectrum can offer additional structural information.[8]

Comparative MS Data
Ionization ModeCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Calculated m/z [M-H]⁻Observed m/z [M-H]⁻Isotopic Pattern
ESI Positive 248.96, 250.96248.9, 250.9N/AN/AConfirmed
ESI Negative N/AN/A246.95, 248.95246.9, 248.9Confirmed
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer, such as a quadrupole or time-of-flight (TOF) instrument, coupled to an appropriate ionization source (e.g., ESI).

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire spectra in both positive and negative ion modes.

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺ or [M-H]⁻). Verify the characteristic isotopic pattern for a monobrominated compound.

Melting Point Analysis: A Classic Indicator of Purity

Why Melting Point? The melting point is a fundamental physical property of a crystalline solid.[9] A pure compound will have a sharp melting point range (typically 0.5-1.0 °C), while the presence of impurities will cause a depression and broadening of the melting point range.[10] This simple and rapid technique provides a valuable qualitative assessment of purity.[11]

Comparative Melting Point Data
SampleMelting Point Range (°C)Comments
Synthesized Product 102.5 - 103.5Sharp melting point, indicative of high purity.
Literature Value 102 - 104In good agreement with the literature.
Crude Product (for comparison) 95 - 100Broad range, indicating the presence of impurities.
Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the sample is a fine, dry powder.[9]

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Tap the closed end on a hard surface to pack the sample to a height of 2-3 mm.

  • Instrumentation: Use a digital melting point apparatus.

  • Measurement:

    • Place the capillary tube in the apparatus.

    • Set a rapid heating rate to determine an approximate melting point.

    • For an accurate measurement, repeat with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.[11]

Conclusion: Synthesizing the Evidence for Purity

By employing a multi-technique approach, we build a comprehensive and self-validating case for the purity of the synthesized Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

  • HPLC provides a quantitative measure of purity, demonstrating that the sample is >99% pure by area percentage.

  • NMR confirms the chemical structure and the absence of significant structurally related impurities.

  • Mass Spectrometry verifies the correct molecular weight and the presence of the bromine atom through its characteristic isotopic pattern.

  • Melting Point analysis shows a sharp melting range consistent with that of a pure compound.

Together, these results provide a high degree of confidence in the identity and purity of the synthesized material, deeming it suitable for its intended use in further research and development. This rigorous, evidence-based approach is fundamental to maintaining scientific integrity and ensuring the success of drug discovery programs.

References

  • Organic Laboratory Techniques. (n.d.). Melting point determination.
  • Dong, V. M., & Riedel, J. (2017, February 22). Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link]

  • Using Melting Point to Determine Purity of Crystalline Solids. (2009, May 18). WebAssign. Retrieved from [Link]

  • Determination of Melting Points. (n.d.).
  • What is Melting Point? (n.d.). Mettler Toledo. Retrieved from [Link]

  • HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum. Retrieved from [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). NIH. Retrieved from [Link]

  • Chemical Purity Analysis. (2016, September 1). Agilent. Retrieved from [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021, February 26). RSC Publishing. Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. Retrieved from [Link]

  • Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. (2018, October 13). ResearchGate. Retrieved from [Link]

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233-239. Retrieved from [Link]

  • Nummert, V., et al. (2011). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. Collection of Czechoslovak Chemical Communications, 76(12), 1737-1763. Retrieved from [Link]

  • Certificate of Analysis. (n.d.).
  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. (2025, July 22).
  • Method 610: Polynuclear Aromatic Hydrocarbons. (n.d.). EPA. Retrieved from [Link]

  • HPLC analytical Method development: an overview. (2025, May 27). PharmaCores. Retrieved from [Link]

  • Synthesis of methyl 4-bromo-2-methylbenzoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.
  • Figure 5 An on-flow LC-NMR spectrum. The three substituted benzoates w. (2002). Taylor & Francis eBooks. Retrieved from [Link]

  • Methyl 4-bromo-2-fluoro-6-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Goodlad, M. (2024, February 20). Method Development 101: From Beginner to Expert Part 1. Agilent. Retrieved from [Link]

  • To control the para-Hydroxybenzoic Acid during the synthesis of Sodium Methyl Paraben Preservative. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. (n.d.). PubMed. Retrieved from [Link]

  • Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved from [Link]

  • The synthetic method of methyl hydroxybenzoate. (n.d.). Google Patents.
  • New polymer syntheses, 7. Synthesis and characterization of oligomeric and high molecular weight poly(4‐hydroxybenzoate). (1983, March 1). Semantic Scholar. Retrieved from [Link]

  • Impurity synthesis. (n.d.). Slideshare. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Performance of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of molecular building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. In this guide, we provide an in-depth analysis of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (CAS: 1193162-18-3), a versatile reagent that has found application in the synthesis of a variety of bioactive molecules. We will benchmark its performance in key synthetic transformations against relevant alternatives, supported by available experimental data and established principles of organic chemistry.

Introduction: The Strategic Advantage of a Multifunctional Building Block

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a polysubstituted aromatic compound featuring three key functional handles: a bromine atom, a fluorine atom, and a hydroxyl group, all strategically positioned on a benzoate scaffold. This unique arrangement offers a powerful platform for sequential and site-selective modifications, making it a valuable starting material for the synthesis of complex molecules, including pyrimidine and quinazolinone derivatives, which are prevalent motifs in medicinal chemistry.

The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The hydroxyl group can be readily alkylated or acylated, providing a straightforward route to ether and ester derivatives. The fluorine atom, with its unique electronic properties, can influence the reactivity of the aromatic ring and modulate the physicochemical properties of the final products, such as metabolic stability and binding affinity.

This guide will focus on two of the most common and impactful synthetic routes employing this reagent: O-alkylation of the phenolic hydroxyl group and palladium-catalyzed Suzuki-Miyaura cross-coupling at the carbon-bromine bond . We will compare its performance with structurally similar, commercially available alternatives to provide a clear perspective on its synthetic utility.

I. O-Alkylation: A Gateway to Diverse Ethers

The Williamson ether synthesis, a classic and reliable method for the formation of ethers, is a primary transformation for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Workflow: O-Alkylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Methyl 4-bromo-2-fluoro-6-hydroxybenzoate + Alkyl Halide Base Base (e.g., Cs₂CO₃, K₂CO₃) Start->Base Add Solvent Solvent (e.g., DMF, Acetone) Base->Solvent Add Heating Stirring at specified temperature (e.g., RT to 120°C) Solvent->Heating Quench Aqueous Work-up Heating->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product Alkylated Product Purify->Product

A generalized workflow for the O-alkylation of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Performance Comparison

To objectively assess the performance of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate in O-alkylation reactions, we will compare it with two closely related and commercially available analogues: Methyl 4-bromo-2-hydroxybenzoate (lacks the fluorine atom) and Methyl 3-bromo-4-hydroxybenzoate (different positional arrangement of substituents).

CompoundAlkylating AgentBaseSolventConditionsYieldReference
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate 1-IodobutaneCs₂CO₃DMF120°C, 2h (MW)Not explicitly stated, but used in a multi-step synthesisPatent WO2018210992A1[1]
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate IodoethaneCs₂CO₃DMFRT, 50 minNot explicitly stated, but used in a multi-step synthesisPatent WO2018210994A1
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate Allyl iodideK₂CO₃DMF60°C, 18hNot explicitly stated, but used in a multi-step synthesisPatent WO2019/106004A1
Methyl 4-bromo-2-hydroxybenzoateVarious Alkyl HalidesK₂CO₃AcetoneRefluxGood to ExcellentGeneral knowledge
Methyl 3-bromo-4-hydroxybenzoateVarious Alkyl HalidesK₂CO₃AcetoneRefluxGood to ExcellentGeneral knowledge

Analysis of Performance:

Influence of the Fluorine Atom: The presence of the electron-withdrawing fluorine atom ortho to the hydroxyl group increases the acidity of the phenol. This should facilitate its deprotonation, potentially allowing for the use of milder bases or lower reaction temperatures compared to its non-fluorinated counterpart, Methyl 4-bromo-2-hydroxybenzoate. However, the steric bulk of the fluorine atom might slightly hinder the approach of the alkyl halide to the phenoxide, although this effect is generally considered to be minimal for fluorine.

Positional Isomer Comparison: Compared to Methyl 3-bromo-4-hydroxybenzoate, the hydroxyl group in our target molecule is flanked by two substituents (fluoro and methoxycarbonyl groups). This increased steric hindrance around the hydroxyl group might lead to slightly slower reaction rates or require more forcing conditions to achieve complete conversion.

II. Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance. The bromine atom of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate serves as an excellent handle for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Methyl 4-bromo-2-fluoro-6-hydroxybenzoate + Boronic Acid/Ester Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Start->Catalyst Add Base Base (e.g., K₂CO₃, Cs₂CO₃) Catalyst->Base Add Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Base->Solvent Add Heating Inert Atmosphere Heating to specified temperature Solvent->Heating Quench Aqueous Work-up Heating->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product Coupled Product Purify->Product

A generalized workflow for the Suzuki-Miyaura cross-coupling of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Performance Comparison

The reactivity of aryl bromides in Suzuki-Miyaura coupling is influenced by the electronic and steric environment of the carbon-bromine bond. We will compare the expected performance of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate with its non-fluorinated and positional isomers.

CompoundCoupling PartnerCatalyst SystemBaseSolventConditionsYieldReference
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate Potassium tert-butyl n-[2-(trifluoroboranuidyl)ethyl]carbamatePd(OAc)₂ / RuPhosCs₂CO₃Toluene/H₂ONot specifiedPatent WO2018210992A1[1]
Methyl 4-bromo-2-hydroxybenzoatePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂OReflux, 12hHighGeneral knowledge
Methyl 3-bromo-4-hydroxybenzoatePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux, 12hHighGeneral knowledge

Analysis of Performance:

The inclusion of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate in general procedures for Suzuki-Miyaura couplings in patent literature indicates its suitability as a substrate for this reaction.

Influence of the Fluorine Atom: The electron-withdrawing nature of the fluorine atom ortho to the bromine can have a dual effect. It can make the carbon atom of the C-Br bond more electrophilic, which may facilitate the oxidative addition step (often the rate-determining step) of the catalytic cycle. However, strong electron-withdrawing groups can also disfavor the reductive elimination step. In practice, the overall effect on yield and reaction rate will depend on the specific catalyst system and coupling partner used. Generally, the presence of a fluorine atom does not significantly impede Suzuki-Miyaura couplings and can sometimes be beneficial.

Influence of the Hydroxyl Group: The free hydroxyl group can potentially coordinate to the palladium center, which may influence the catalytic activity. In some cases, O-protection of the hydroxyl group may be necessary to achieve optimal yields, especially with sensitive catalyst systems or coupling partners. However, many modern Suzuki-Miyaura protocols are tolerant of free hydroxyl groups.

Positional Isomer Comparison: In Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, the bromine atom is flanked by a hydrogen and the methoxycarbonyl group. In Methyl 3-bromo-4-hydroxybenzoate, the bromine is positioned between a hydrogen and the hydroxyl group. The steric environment around the bromine atom is a key factor influencing the rate of oxidative addition. The steric hindrance around the C-Br bond in our target molecule is comparable to its isomers, and thus, significant differences in reactivity based on sterics alone are not anticipated.

III. Application in the Synthesis of Heterocycles

The true utility of a building block is demonstrated in its application to the synthesis of complex, value-added molecules. Methyl 4-bromo-2-fluoro-6-hydroxybenzoate has been employed as a key starting material in the synthesis of various heterocyclic scaffolds of medicinal interest.

Synthesis of Pyrimidine and Quinazolinone Derivatives

A common synthetic strategy involves the initial O-alkylation or Suzuki-Miyaura coupling of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, followed by further transformations of the ester and remaining functional groups to construct the desired heterocyclic ring system. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine. Subsequent cyclization reactions can then be employed to form quinazolinone cores. Alternatively, the coupled product can undergo a series of reactions to introduce the necessary functionalities for pyrimidine synthesis.

G Start Methyl 4-bromo-2-fluoro-6-hydroxybenzoate Step1A O-Alkylation Start->Step1A Step1B Suzuki Coupling Start->Step1B IntermediateA Alkylated Intermediate Step1A->IntermediateA IntermediateB Coupled Intermediate Step1B->IntermediateB Transformations Further Functional Group Interconversions IntermediateA->Transformations IntermediateB->Transformations Cyclization Cyclization Transformations->Cyclization Product Pyrimidine or Quinazolinone Derivative Cyclization->Product

A conceptual workflow for the synthesis of heterocyclic derivatives.

The choice of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate in these synthetic routes highlights its value in providing a scaffold with multiple, orthogonally addressable functional groups, allowing for a convergent and efficient approach to complex target molecules.

Overall Conclusion and Recommendations

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a highly functionalized and versatile building block for organic synthesis. Its performance in key synthetic transformations such as O-alkylation and Suzuki-Miyaura cross-coupling is robust, making it a reliable choice for the synthesis of complex molecules.

Key Advantages:

  • Multiple Functional Handles: The presence of bromo, fluoro, and hydroxyl groups allows for a range of selective transformations.

  • Strategic Substitution Pattern: The relative positions of the functional groups are well-suited for the synthesis of medicinally relevant heterocyclic scaffolds.

  • Tunable Reactivity: The fluorine atom can be used to modulate the electronic properties of the molecule, which can be advantageous in certain synthetic steps and for influencing the properties of the final product.

Considerations:

  • Steric Hindrance: The polysubstituted nature of the ring may lead to slightly reduced reaction rates compared to less hindered analogues in some cases.

  • Data Availability: While its utility is demonstrated in patents, a lack of direct, peer-reviewed comparative studies with quantitative yield data necessitates a degree of inference when comparing its performance to alternatives.

For research groups and drug development professionals engaged in the synthesis of novel bioactive compounds, Methyl 4-bromo-2-fluoro-6-hydroxybenzoate represents a valuable and strategically important starting material. Its ability to serve as a platform for the introduction of molecular diversity through well-established synthetic routes makes it a powerful tool in the quest for new therapeutic agents.

References

  • WO2018210992A1 - Pyrimidine derivatives - Google P

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, ensuring the safety of laboratory personnel and compliance with regulatory standards. This document is designed to be a practical resource, grounded in established safety protocols and regulatory requirements.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is essential. Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a halogenated aromatic compound with a specific hazard profile that dictates its handling and disposal procedures.

A Safety Data Sheet (SDS) for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate indicates that it is a toxic solid.[1] Ingestion or absorption through the skin may be fatal.[1] It can cause skin and eye irritation, and may cause respiratory irritation.[1][2] In the event of a fire, it can emit toxic fumes.[1]

Hazard ClassificationDescriptionSource
Acute Toxicity Toxic if swallowed. Absorption through the skin may be fatal.[1]Apollo Scientific SDS[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]Apollo Scientific SDS, Sigma-Aldrich SDS[1][2]
Serious Eye Damage/Irritation Causes serious eye damage.[1]Apollo Scientific SDS[1]
Respiratory Irritation May cause respiratory irritation.[1][2]Apollo Scientific SDS, Sigma-Aldrich SDS[1][2]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[1]Apollo Scientific SDS[1]
UN Number UN2811Apollo Scientific SDS[1]
Transport Hazard Class 6.1 (Toxic solid)Apollo Scientific SDS[1]

Given its classification as a halogenated organic compound, it requires special disposal considerations to prevent environmental contamination.[3] Halogenated organic wastes must be collected separately from non-halogenated waste streams.[3][4]

The Disposal Workflow: A Step-by-Step Guide

The following protocol outlines the necessary steps for the safe and compliant disposal of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate from the laboratory bench to its final collection.

Before beginning any waste handling procedures, ensure you are wearing the appropriate PPE. This includes:

  • Safety Goggles: To protect against splashes and fine particles.[5]

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always check the glove manufacturer's compatibility chart.

  • Laboratory Coat: To protect skin and clothing from contamination.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.[2][5] All handling of this solid compound should be done in a certified chemical fume hood to minimize inhalation exposure.[3]

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. It prevents dangerous chemical reactions and ensures that waste is treated and disposed of correctly.

  • Designated Waste Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Solids."[3][4]

  • Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, sealable lid is appropriate.[5]

  • No Mixing: Do not mix Methyl 4-bromo-2-fluoro-6-hydroxybenzoate with other waste streams, especially non-halogenated organic waste, aqueous waste, or reactive chemicals.[5]

Accurate and clear labeling of hazardous waste is a regulatory requirement by agencies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][6][7]

Your waste container label should include:

  • The words "Hazardous Waste."[3]

  • The full chemical name: "Methyl 4-bromo-2-fluoro-6-hydroxybenzoate."

  • The specific hazards associated with the chemical (e.g., "Toxic," "Irritant").[7]

  • The date the waste was first added to the container.

  • The name and contact information of the responsible researcher or laboratory.

While awaiting pickup by your institution's Environmental Health and Safety (EHS) department, the waste container must be stored safely.

  • Location: Store the sealed container in a designated satellite accumulation area within the laboratory.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Away from Incompatibles: Ensure the storage area is away from incompatible materials, heat sources, and high-traffic areas.[5]

Hazardous waste must be disposed of through your institution's licensed hazardous waste disposal program.[1][3]

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office.

  • Manifest System: For off-site transport and disposal, the waste will be tracked using a hazardous waste manifest system, ensuring a "cradle-to-grave" chain of custody as required by the EPA.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Segregation cluster_documentation Documentation & Storage cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE start->ppe Initiate Disposal segregate Segregate as Halogenated Organic Solid ppe->segregate container Use Designated, Compatible Waste Container segregate->container label_waste Label Container with Full Chemical Name & Hazards container->label_waste store Store in Secure Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Documented Disposal contact_ehs->end Finalize

Caption: Disposal workflow for Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.

Emergency Procedures in Case of a Spill

In the event of an accidental release, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Control the Source: If it is safe to do so, prevent further spillage.

  • Cleanup: For a small spill, use an absorbent material that is inert to the chemical to clean it up. Avoid raising dust. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (such as acetone), collecting the rinsate as hazardous waste.[3]

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move to fresh air.[2]

Conclusion: A Culture of Safety

The proper disposal of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental responsibility. By adhering to these guidelines, researchers can minimize risks, ensure regulatory compliance, and contribute to a safe and sustainable research environment. Always refer to your institution's specific Chemical Hygiene Plan and consult with your EHS department for any questions or concerns.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. Available at: [Link]

  • Laboratory Safety Guidance. U.S. Occupational Safety and Health Administration. Available at: [Link]

  • Material Safety Data Sheet. NWABR.ORG. Available at: [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse. Available at: [Link]

  • Hazardous Waste Segreg
  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in contemporary drug discovery and organic synthesis, the precise and safe handling of specialized reagents like Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is paramount. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth operational plan for the safe handling, use, and disposal of this halogenated aromatic compound. Our focus extends beyond mere procedural steps to instill a culture of safety and scientific integrity within your laboratory.

Hazard Identification and Risk Assessment

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (CAS No. 1193162-18-3) is a substituted aromatic compound that requires careful management due to its potential health hazards. Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[1][2][3]

A thorough risk assessment should be conducted before any handling of this compound, considering the scale of the experiment and the potential for dust or aerosol generation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against accidental exposure. The selection of appropriate PPE is critical and should be based on the specific laboratory operation being performed.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Transferring Solid Chemical safety goggles and a face shield.[4][5]Chemical-resistant gloves (double-gloving recommended), lab coat, and closed-toe shoes.[4][6]NIOSH-approved respirator with particulate and organic vapor cartridges if not handled in a fume hood.[5]
Preparing Solutions Chemical safety goggles.[4][5]Chemical-resistant gloves and a lab coat.[5]To be performed in a chemical fume hood.[4][6]
Heating Solutions/Reactions Chemical safety goggles and a face shield.[5][7]Chemical-resistant gloves and a lab coat.[5]All heating of this compound should be conducted within a certified chemical fume hood.
Cleaning Spills Chemical safety goggles and a face shield.[5]Heavy-duty, chemical-resistant gloves, a lab coat, and disposable shoe covers.[5]NIOSH-approved respirator with particulate and organic vapor cartridges.[5]

Glove Selection:

Operational Protocol: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of the experiment.

Preparation:

  • Designated Work Area: All work with Methyl 4-bromo-2-fluoro-6-hydroxybenzoate should be conducted in a designated area, preferably within a certified chemical fume hood.[4][6]

  • Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, glassware, and waste containers, are present in the work area before handling the chemical.

  • Emergency Preparedness: An emergency shower and eyewash station should be readily accessible and tested regularly. Have a spill kit appropriate for chemical spills readily available.

Handling:

  • Don PPE: Before handling the compound, put on the appropriate PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container within the fume hood to minimize the generation of dust.[4]

  • Transfer and Dissolution: When transferring the solid or preparing solutions, do so slowly and carefully to avoid splashing. If dissolving the compound, add the solid to the solvent gradually.

  • Running Reactions: All reactions involving this compound should be performed in a well-ventilated fume hood.[6] Keep the sash at the lowest practical height.

Workflow for PPE Selection:

PPE_Selection_Workflow start Start: Assess Task weighing Weighing/Transferring Solid start->weighing solution Preparing Solution start->solution heating Heating/Reaction start->heating spill Spill Cleanup start->spill goggles_shield Goggles & Face Shield weighing->goggles_shield gloves_coat Chem-Resistant Gloves & Lab Coat weighing->gloves_coat respirator_fume_hood Fume Hood or NIOSH Respirator weighing->respirator_fume_hood goggles Goggles solution->goggles solution->gloves_coat fume_hood Fume Hood solution->fume_hood heating->goggles_shield heating->gloves_coat heating->fume_hood spill->goggles_shield heavy_gloves Heavy-Duty Gloves, Coat, Shoe Covers spill->heavy_gloves spill_respirator NIOSH Respirator (Particulate & Organic Vapor) spill->spill_respirator

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Storage Requirements

Proper storage is crucial to maintain the stability of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate and to prevent accidental release.

  • Container: Keep the compound in a tightly sealed, properly labeled container.[4]

  • Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[4] Room temperature storage is generally acceptable.

  • Incompatibilities: While specific incompatibility data is limited, it is prudent to store this compound away from strong oxidizing agents, strong bases, and reactive metals.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, prompt and correct action is critical.

Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the table above.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[3][9] For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.[5] Collect all cleaning materials as hazardous waste.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, Methyl 4-bromo-2-fluoro-6-hydroxybenzoate and any materials contaminated with it must be disposed of as hazardous waste.

Waste Segregation:

  • Halogenated Organic Waste: All solid waste (e.g., excess reagent, contaminated weighing paper, gloves) and liquid waste (e.g., reaction mixtures, rinsates) containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[6][11] Do not mix with non-halogenated waste.[6]

Disposal Procedure:

  • Containerization: Use a shatter-proof, leak-proof container for liquid waste and a puncture-proof container for solid waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[6]

Chemical Waste Disposal Workflow:

Waste_Disposal_Workflow start Waste Generated segregate Segregate as Halogenated Organic Waste start->segregate solid_waste Solid Waste (e.g., gloves, paper) segregate->solid_waste liquid_waste Liquid Waste (e.g., solutions, rinsates) segregate->liquid_waste solid_container Puncture-Proof Container solid_waste->solid_container liquid_container Shatter-Proof Container liquid_waste->liquid_container label_container Label with 'Hazardous Waste' and Contents solid_container->label_container liquid_container->label_container store Store in Satellite Accumulation Area label_container->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup

Caption: Step-by-step workflow for the proper disposal of chemical waste.

By integrating these safety protocols into your daily laboratory operations, you can mitigate the risks associated with handling Methyl 4-bromo-2-fluoro-6-hydroxybenzoate, ensuring a safe and productive research environment. Always consult the specific Safety Data Sheet (SDS) for the most current and comprehensive information before use.

References

  • Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Safe Handling and Storage of 4-Fluoro-2-hydroxybenzoic Acid.
  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydroxybenzoic Acid.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • Sigma-Aldrich. Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.
  • Royal Society of Chemistry. The preparation of 2-hydroxybenzoic acid technician notes.
  • Apollo Scientific. methyl 4-bromo-2-fluoro-6-hydroxybenzoate - Safety Data Sheet.
  • Miami University. Personal Protective Equipment.
  • Loba Chemie. P-HYDROXYBENZOIC ACID FOR SYNTHESIS MSDS.
  • CDH Fine Chemical. p-HYDROXY BENZOIC ACID CAS NO 99-96-7 MATERIAL SAFETY DATA SHEET.
  • United States Environmental Protection Agency. Personal Protective Equipment.
  • ChemicalBook. METHYL 4-BROMO-2-HYDROXYBENZOATE - Safety Data Sheet.
  • Chemical Safety: Personal Protective Equipment.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • ResearchGate. A Green Starting Material for Electrophilic Aromatic Substitution for the Undergraduate Organic Laboratory.
  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide.
  • ChemicalBook. Methyl 4-broMo-2-fluoro-6-hydroxybenzoate.
  • BLD Pharm. 1193162-18-3|Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.
  • Emergency and Safety Services. Glove Selection.
  • WSU Spokane. GLOVE SELECTION CHART.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Environmental Health and Safety. OSHA Glove Selection Chart.
  • Gloves By Web. Gloves Chemical Resistance Chart.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.